(2-Cyclohexylvinyl)boronic acid
Description
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Properties
IUPAC Name |
[(E)-2-cyclohexylethenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BO2/c10-9(11)7-6-8-4-2-1-3-5-8/h6-8,10-11H,1-5H2/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRJOMMIILHLCG-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC1CCCCC1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/C1CCCCC1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (2-Cyclohexylvinyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic protocol for (trans-(2-Cyclohexylvinyl)boronic acid), a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. The synthesis is primarily achieved through a two-step process: the hydroboration of cyclohexylacetylene to form a vinylboronate ester, followed by the hydrolysis of the ester to yield the desired boronic acid.
Synthesis Pathway Overview
The synthesis of trans-(2-Cyclohexylvinyl)boronic acid commences with the hydroboration of cyclohexylacetylene. This reaction typically employs a borane reagent, such as pinacolborane, in the presence of a catalyst to ensure high regioselectivity and stereoselectivity, yielding the trans-vinylboronate ester. Subsequent deprotection of the pinacol group affords the final boronic acid product.
Caption: Synthesis pathway for trans-(2-Cyclohexylvinyl)boronic acid.
Experimental Protocols
The following protocols are based on established methodologies for the hydroboration of terminal alkynes and the deprotection of pinacol boronate esters.[1] While specific data for cyclohexylacetylene is not extensively published, these procedures for analogous substrates provide a robust framework.
Step 1: Synthesis of trans-(2-Cyclohexylvinyl)boronic acid pinacol ester
This procedure is adapted from a general method for the dicyclohexylborane-catalyzed hydroboration of 1-alkynes with pinacolborane.[1]
Materials:
-
Cyclohexylacetylene
-
Pinacolborane (HBpin)
-
Dicyclohexylborane (0.5 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry, argon-flushed flask, add cyclohexylacetylene (1.0 equiv).
-
Under an inert atmosphere, add pinacolborane (1.1 equiv).
-
Add a catalytic amount of dicyclohexylborane solution (e.g., 5 mol%).
-
The reaction mixture is typically stirred at room temperature. The progress of the reaction should be monitored by TLC or GC-MS. For less reactive substrates, gentle heating may be required.
-
Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent.
-
The crude product can be purified by flash column chromatography on silica gel, typically using a hexane-ethyl acetate gradient.
Step 2: Synthesis of trans-(2-Cyclohexylvinyl)boronic acid
This protocol describes the deprotection of the pinacol ester to the corresponding boronic acid. Several methods exist for this transformation[2][3][4]; a common approach involves transesterification followed by hydrolysis.
Materials:
-
trans-(2-Cyclohexylvinyl)boronic acid pinacol ester
-
Diethanolamine
-
Diethyl ether or other suitable organic solvent
-
Aqueous acid (e.g., 1 M HCl)
-
Sodium sulfate or magnesium sulfate (for drying)
Procedure:
-
Dissolve the trans-(2-Cyclohexylvinyl)boronic acid pinacol ester in a suitable organic solvent such as diethyl ether.
-
Add diethanolamine (1.0-1.2 equivalents) to the solution. The diethanolamine adduct of the boronic acid may precipitate.
-
Stir the mixture at room temperature for a period of time (typically 1-3 hours) to ensure complete formation of the adduct.
-
The resulting solid can be collected by filtration and washed with a cold solvent.
-
The isolated adduct is then hydrolyzed by stirring with an aqueous acid (e.g., 1 M HCl) until the solid dissolves.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude trans-(2-Cyclohexylvinyl)boronic acid.
-
Further purification can be achieved by recrystallization or careful column chromatography.
Quantitative Data
The following table summarizes typical yields for the hydroboration of terminal alkynes with pinacolborane using dicyclohexylborane as a catalyst, which serves as a reference for the synthesis of the target compound.[1]
| Substrate (1-Alkyne) | Product (Vinylboronic acid pinacol ester) | Yield (%) |
| 1-Octyne | (E)-1-Octenylboronic acid pinacol ester | 95 |
| Phenylacetylene | (E)-Styrylboronic acid pinacol ester | 98 |
| 3,3-Dimethyl-1-butyne | (E)-3,3-Dimethyl-1-butenylboronic acid pinacol ester | 93 |
Note: Yields are for the isolated product after purification.
Characterization Data of trans-(2-Cyclohexylvinyl)boronic acid
Expected Spectroscopic Data:
-
¹H NMR: The spectrum should show characteristic signals for the vinyl protons with a large coupling constant (typically >15 Hz) indicative of a trans geometry. Resonances for the cyclohexyl group protons would also be present. The B(OH)₂ protons are often broad and may exchange with D₂O.
-
¹³C NMR: Signals corresponding to the vinyl carbons and the carbons of the cyclohexyl ring are expected. The carbon attached to the boron atom may show a broad signal due to quadrupolar relaxation.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (154.01 g/mol ).
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of trans-(2-Cyclohexylvinyl)boronic acid.
Caption: General experimental workflow for the synthesis.
References
- 1. Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron [organic-chemistry.org]
- 2. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 5. trans-(2-Cyclohexylvinyl)boronic acid 95 37490-33-8 [sigmaaldrich.com]
An In-depth Technical Guide to the Physicochemical Properties of (2-Cyclohexylvinyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Cyclohexylvinyl)boronic acid, also known as (E)-(2-Cyclohexylvinyl)boronic acid or trans-(2-Cyclohexylethenyl)boronic acid, is a versatile organic compound with significant applications in synthetic chemistry.[1] Its utility as a reactant in palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, underscores its importance in the construction of complex organic molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols for their determination and a workflow for its characterization.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₅BO₂ | [1][2] |
| Molecular Weight | 154.01 g/mol | [1][2] |
| CAS Number | 37490-33-8 | [1][2][3] |
| Melting Point | 106-111 °C | [2][4] |
| Appearance | Solid powder | [5] |
| Storage Temperature | 2-8°C |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on established analytical techniques and can be adapted for the specific analysis of this compound.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the sample using a mortar and pestle.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[6]
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate initially to approach the expected melting point.
-
When the temperature is within 10-15°C of the expected melting point (106-111°C), reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.[7]
-
Record the temperature at which the first droplet of liquid is observed as the start of the melting range.
-
Record the temperature at which the entire sample has completely melted as the end of the melting range.[6]
-
For accuracy, it is recommended to perform the determination in triplicate.
Solubility Determination
Understanding the solubility of this compound in various solvents is essential for reaction setup, purification, and formulation.
Materials:
-
This compound
-
A range of solvents (e.g., water, diethyl ether, 5% NaOH, 5% NaHCO₃, 5% HCl, ethanol, acetone, hexane)
-
Small test tubes
-
Vortex mixer or shaker
-
Graduated pipettes
Procedure:
-
Place approximately 25 mg of this compound into a small test tube.
-
Add 0.75 mL of the selected solvent to the test tube in small portions.
-
After each addition, shake the test tube vigorously for at least 60 seconds.[8][9]
-
Observe whether the solid dissolves completely. If the compound dissolves, it is considered soluble in that solvent. If it remains undissolved, it is insoluble.
-
For water-soluble compounds, the pH can be tested with litmus paper to determine if the compound is acidic or basic.[10]
-
Systematically test the solubility in a range of solvents from polar to non-polar to establish a comprehensive solubility profile. The general principle of "like dissolves like" can be a useful guide.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Procedure for ¹H NMR:
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, d₄-methanol, or DMSO-d₆). Boronic acids can sometimes give broad peaks due to the formation of oligomeric anhydrides (boroxines).[12] Running the NMR in d₄-methanol can often provide sharper signals.[12]
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals and determine the chemical shifts (δ) and coupling constants (J).
Procedure for ¹¹B NMR:
-
Prepare the sample as described for ¹H NMR.
-
Tune the NMR spectrometer to the ¹¹B frequency.
-
Acquire the ¹¹B NMR spectrum. The chemical shift will be indicative of the trigonal (boronic acid) or tetrahedral (boronate ester) state of the boron atom.[13][14][15]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
General Sample Preparation: For boronic acids, derivatization is often employed to increase volatility and stability for certain MS techniques.[16]
Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation:
-
Derivatization: Dissolve approximately 1 mg of this compound in 100 µL of a dry, aprotic solvent (e.g., pyridine). Add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Heat the mixture at 60-70°C for 30 minutes.[16]
-
Injection: Inject a small volume of the derivatized sample into the GC-MS.
-
GC Separation: Use a non-polar capillary column (e.g., DB-5ms) with a suitable temperature program (e.g., start at 100°C, ramp to 280°C).[16]
-
MS Analysis: Use Electron Ionization (EI) at 70 eV and scan a mass range of m/z 50-550.[16]
Electrospray Ionization-Mass Spectrometry (ESI-MS):
-
Sample Preparation: Dissolve a small amount of the compound in a solvent mixture such as acetonitrile/water. The addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can aid ionization.[16]
-
Analysis: Infuse the sample directly into the ESI source or introduce it via liquid chromatography.
Workflow and Visualization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of this compound.
Caption: Workflow for Physicochemical Characterization.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. The data and protocols presented herein are intended to support researchers and scientists in the effective handling, characterization, and application of this important chemical reagent in their synthetic endeavors. Accurate determination of these properties is paramount for ensuring the reproducibility and success of chemical transformations and for the development of new chemical entities.
References
- 1. scbt.com [scbt.com]
- 2. 2-Cyclohexylethenylboronic acid | 37490-33-8 [m.chemicalbook.com]
- 3. This compound (1 x 1 g) | Reagentia [reagentia.eu]
- 4. 37490-33-8 CAS MSDS (2-Cyclohexylethenylboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. CAS:37490-33-8|(E)-(2-Cyclohexylvinyl)boronicacid|Tachizaki Biomedical [chemlab-tachizaki.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ursinus.edu [ursinus.edu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.ws [chem.ws]
- 10. scribd.com [scribd.com]
- 11. youtube.com [youtube.com]
- 12. reddit.com [reddit.com]
- 13. par.nsf.gov [par.nsf.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide to (2-Cyclohexylvinyl)boronic acid (CAS: 37490-33-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Cyclohexylvinyl)boronic acid, with the CAS number 37490-33-8, is a valuable reagent in organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its unique structure, featuring a cyclohexyl group attached to a vinylboronic acid moiety, makes it a versatile building block for the introduction of the cyclohexylvinyl group into a wide range of organic molecules. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, applications, and a detailed experimental protocol for its use in Suzuki-Miyaura coupling reactions.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in chemical reactions. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 37490-33-8 | [1][2] |
| Molecular Formula | C₈H₁₅BO₂ | [1][2] |
| Molecular Weight | 154.01 g/mol | [1][2] |
| Melting Point | 106-111 °C | [1] |
| Boiling Point | 283.7 °C at 760 mmHg | [1] |
| Solubility | Soluble in DMSO | [1] |
| Appearance | White to off-white solid | |
| Storage | 2-8°C, under inert atmosphere | [1] |
Synthesis of this compound
The primary synthetic route to trans-(2-Cyclohexylvinyl)boronic acid involves the hydroboration of ethynylcyclohexane. This reaction typically utilizes a borane reagent, such as catecholborane or pinacolborane, followed by hydrolysis to yield the desired boronic acid. The use of pinacolborane is often favored due to the stability of the resulting boronate ester, which can be isolated and purified before being converted to the boronic acid.
Experimental Protocol: Synthesis via Hydroboration of Ethynylcyclohexane
This protocol outlines a general procedure for the synthesis of trans-(2-Cyclohexylvinyl)boronic acid pinacol ester, which can be subsequently hydrolyzed to the boronic acid.
Materials:
-
Ethynylcyclohexane
-
Pinacolborane (HBpin)
-
A suitable catalyst (e.g., a rhodium or iridium complex, or a metal-free catalyst)
-
Anhydrous solvent (e.g., THF, dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve ethynylcyclohexane (1.0 equivalent) in the anhydrous solvent.
-
Addition of Reagents: Add the catalyst (typically 0.5-5 mol%) to the solution. To this mixture, add pinacolborane (1.1-1.5 equivalents) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) for a period of 2 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product, trans-(2-Cyclohexylvinyl)boronic acid pinacol ester, can be purified by column chromatography on silica gel.
-
Hydrolysis (optional): To obtain the free boronic acid, the pinacol ester can be hydrolyzed. This is typically achieved by stirring the ester with an aqueous acid (e.g., HCl) or by transesterification with another diol followed by hydrolysis.
Applications in Organic Synthesis
The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[1] This powerful carbon-carbon bond-forming reaction allows for the synthesis of a wide variety of substituted styrenes and other vinylated compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.
Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling involves the reaction of an organoborane (in this case, this compound) with an organohalide or triflate in the presence of a palladium catalyst and a base.
Experimental Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol provides a general procedure for the coupling of trans-(2-Cyclohexylvinyl)boronic acid with a generic aryl bromide.
Materials:
-
trans-(2-Cyclohexylvinyl)boronic acid
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous/deoxygenated reactions
Procedure:
-
Reaction Setup: In a Schlenk flask or a similar reaction vessel, combine the aryl bromide (1.0 equivalent), trans-(2-Cyclohexylvinyl)boronic acid (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Solvent Addition: Add the degassed solvent system to the flask. A common solvent mixture is toluene/water or dioxane/water.
-
Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas to ensure the removal of oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the desired coupled product.
Potential Applications in Drug Development
While specific biological activities of this compound have not been extensively reported, the broader class of boronic acids and their derivatives are of significant interest in medicinal chemistry.[3][4][5] Boronic acids are known to act as inhibitors of certain enzymes, particularly serine proteases, by forming a stable, tetrahedral intermediate with the active site serine residue.[6][7][8]
The incorporation of the cyclohexylvinyl moiety can influence the pharmacokinetic and pharmacodynamic properties of a potential drug molecule. The cyclohexyl group can increase lipophilicity, potentially improving membrane permeability, while the vinyl linker provides a specific spatial arrangement for interaction with biological targets.
Given the established role of vinylboronic acids as potential neuroprotective agents, further investigation into the biological activities of this compound and its derivatives is a promising area for future research.
Conclusion
This compound is a valuable and versatile reagent for organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce the cyclohexylvinyl group. This guide has provided a detailed overview of its properties, a general synthetic protocol, and a standard procedure for its application in C-C bond formation. The potential for this compound and its derivatives in the field of drug discovery, particularly as enzyme inhibitors, warrants further exploration by researchers and scientists.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Serine Proteases by Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent and selective peptidyl boronic acid inhibitors of the serine protease prostate-specific antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of (2-Cyclohexylvinyl)boronic acid: A Technical Guide
Introduction
(2-Cyclohexylvinyl)boronic acid, a member of the versatile family of organoboron compounds, serves as a valuable building block in modern organic synthesis. Its utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, makes it a significant reagent for the formation of carbon-carbon bonds in the development of novel pharmaceutical agents and functional materials. A thorough understanding of its structural and electronic properties, primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, is paramount for its effective application and quality control. This technical guide provides an in-depth overview of the ¹H and ¹³C NMR data for this compound, alongside the experimental protocols for data acquisition, catering to researchers, scientists, and professionals in drug development.
Spectroscopic Data
The structural elucidation of this compound is critically dependent on ¹H and ¹³C NMR spectroscopy. The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard internal solvent signal.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the vinyl and cyclohexyl protons. The exact chemical shifts and coupling constants can be influenced by the solvent and the presence of the boronic acid moiety, which can exist in equilibrium with its anhydride form.
| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |
| B(OH)₂ | - | Broad Singlet | 2H | - |
| =CH-B | - | Doublet | 1H | - |
| CH-CH= | - | Doublet of Triplets | 1H | - |
| Cyclohexyl-H | - | Multiplet | 1H | - |
| Cyclohexyl-H₂ | - | Multiplet | 10H | - |
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides insights into the carbon framework of the molecule. The carbon attached to the boron atom often exhibits a broad signal due to the quadrupolar nature of the boron nucleus.
| Assignment | Chemical Shift (δ) ppm |
| =C H-B | - |
| CH-C H= | - |
| C H-Cyclohexyl | - |
| C H₂-Cyclohexyl | - |
Experimental Protocols
The acquisition of high-quality NMR spectra is crucial for the accurate characterization of this compound. The following provides a general experimental protocol.
Sample Preparation
-
Dissolution: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The choice of solvent can influence the chemical shifts and the equilibrium between the boronic acid and its anhydride.
-
Filtration: The resulting solution is filtered through a small plug of glass wool into a standard 5 mm NMR tube to remove any particulate matter.
NMR Spectrometer and Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Temperature: Spectra are typically recorded at a standard probe temperature of 298 K (25 °C).
¹H NMR Acquisition
-
Pulse Sequence: A standard single-pulse sequence (e.g., zg30) is typically used.
-
Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient.
-
Acquisition Time: An acquisition time of 2-4 seconds is employed.
-
Relaxation Delay: A relaxation delay of 1-5 seconds is set to allow for full relaxation of the protons.
-
Number of Scans: Depending on the sample concentration, 16 to 64 scans are typically acquired and averaged to improve the signal-to-noise ratio.
¹³C NMR Acquisition
-
Pulse Sequence: A proton-decoupled single-pulse sequence with a 30-degree pulse (e.g., zgpg30) is commonly used to obtain a spectrum with simplified multiplicities.
-
Spectral Width: A wider spectral width of around 200-250 ppm is necessary to cover the entire range of carbon chemical shifts.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is used.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope and its longer relaxation times.
Logical Workflow for Spectroscopic Analysis
The process of characterizing this compound using NMR spectroscopy follows a logical workflow, from sample preparation to final data interpretation.
Caption: Logical workflow for the NMR spectroscopic analysis of this compound.
The ¹H and ¹³C NMR spectroscopic data are indispensable for the unambiguous identification and purity assessment of this compound. While specific, experimentally verified data for this compound is not widely published, this guide provides a foundational understanding of the expected spectral features and the methodologies required for their acquisition. For researchers and professionals in the field, adherence to rigorous experimental protocols is essential for obtaining reliable and reproducible NMR data, which is fundamental to advancing research and development in synthetic and medicinal chemistry.
molecular weight and formula of (2-Cyclohexylvinyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Cyclohexylvinyl)boronic acid is a valuable reagent in modern organic synthesis, primarily utilized as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. Its stable nature and reactivity make it an important building block for the construction of complex organic molecules, particularly in the development of novel pharmaceutical compounds and advanced materials. This technical guide provides an in-depth overview of the properties, applications, and experimental protocols related to this compound.
Core Data Presentation
The fundamental properties of this compound are summarized in the table below for quick reference.
| Property | Value |
| Chemical Formula | C₈H₁₅BO₂ |
| Molecular Weight | 154.01 g/mol |
| CAS Number | 37490-33-8 |
| Appearance | White to off-white solid |
| Melting Point | 106-111 °C |
Primary Application: Suzuki-Miyaura Cross-Coupling
This compound is most frequently employed in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the efficient synthesis of styrenes, stilbenes, and other vinyl-substituted aromatic and heteroaromatic compounds. These structural motifs are prevalent in a wide array of biologically active molecules and functional materials.
The general transformation involves the reaction of this compound with an organohalide (or triflate) in the presence of a palladium catalyst and a base. The reaction is known for its high functional group tolerance, stereospecificity, and generally mild reaction conditions.
Experimental Protocol: A Case Study in Suzuki-Miyaura Coupling
The following is a representative experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide, based on procedures reported in the chemical literature.
Reaction: Coupling of an Aryl Halide with (E)-(2-Cyclohexylvinyl)boronic acid.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
(E)-(2-Cyclohexylvinyl)boronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Solvent (e.g., Toluene and Water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol, 1.0 equiv), (E)-(2-cyclohexylvinyl)boronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%). Subsequently, add the degassed solvents, toluene (5 mL) and water (1 mL).
-
Reaction Execution: The reaction mixture is heated to a reflux temperature of 100°C and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired vinyl-substituted product.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling reaction described in the protocol.
Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
literature review of vinylboronic acids in organic synthesis
Vinylboronic Acids in Organic Synthesis: A Technical Guide
Introduction
Vinylboronic acids and their corresponding esters have become indispensable reagents in modern organic synthesis. Their unique combination of stability and reactivity makes them versatile building blocks for constructing complex molecular architectures.[1] While stable enough for isolation and handling, they readily participate in a wide range of transformations, including carbon-carbon and carbon-heteroatom bond-forming reactions.[1][2] This utility is particularly significant in the fields of medicinal chemistry and drug discovery, where boronic acids are recognized as important pharmacophores.[3][4][5] Bortezomib (Velcade®), the first boronic acid-containing drug approved by the FDA, highlighted the therapeutic potential of this class of compounds, spurring further research into their synthesis and application.[3][6] This guide provides an in-depth review of the synthesis of vinylboronic acids and their key applications, tailored for researchers, scientists, and professionals in drug development.
I. Synthesis of Vinylboronic Acids and Esters
The accessibility of vinylboronic acids is crucial for their widespread use. Several reliable methods have been developed for their synthesis, with hydroboration of alkynes being one of the most common. Other significant methods include the Boron-Wittig reaction and Miyaura borylation.
Hydroboration of Alkynes
The addition of a boron-hydride bond across a carbon-carbon triple bond is a highly effective method for synthesizing vinylboronic esters. This reaction can be catalyzed by a variety of metals, or in some cases, proceed under metal-free conditions, often with high regio- and stereoselectivity.[7]
-
Metal-Catalyzed Hydroboration : A range of transition metals, including iron, silver, copper, and ruthenium, have been shown to catalyze the hydroboration of alkynes with pinacolborane (HBpin).[7] For instance, an iron complex with a pyrrolide-based PNP pincer ligand selectively produces (E)-vinylboronates.[7] Similarly, AgOAc catalyzes the anti-Markovnikov hydroboration of alkynes to yield (E)-alkenylboronate esters under ligand- and base-free conditions.[7] Zirconium-mediated hydroboration has also been shown to be a stereoselective method for this transformation.[8]
-
Metal-Free Hydroboration : Tropylium salts and carboxylic acids have been employed as catalysts for the direct hydroboration of alkynes with pinacolborane, avoiding the need for metal catalysts.[7] These methods exhibit broad functional group compatibility and provide the corresponding vinylboronates in very good yields.[7]
// Nodes Alkyne [label="Alkyne\n(Terminal or Internal)", fillcolor="#F1F3F4", fontcolor="#202124"]; HBpin [label="Pinacolborane\n(HBpin)", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Catalyst", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Hydroboration [label="Hydroboration Reaction", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Vinylboronate [label="(E)- or (Z)-Vinylboronate Ester", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Alkyne -> Hydroboration; HBpin -> Hydroboration; Catalyst -> Hydroboration [label="Fe, Ag, Cu, Ru,\nZr, Tropylium Salt,\nCarboxylic Acid", fontcolor="#5F6368"]; Hydroboration -> Vinylboronate [label="High Regio- and\nStereoselectivity", fontcolor="#5F6368"]; } caption Workflow for the synthesis of vinylboronate esters via hydroboration.
Table 1: Selected Catalytic Systems for Alkyne Hydroboration
| Catalyst System | Alkyne Type | Selectivity | Key Features | Reference |
| Iron-PNP Pincer Complex | Terminal & Internal | High for (E)-isomer | Catalytic | [7] |
| AgOAc | Terminal | anti-Markovnikov, (E)-isomer | Ligand- and base-free | [7] |
| Tropylium Salts | Terminal & Internal | High | Metal-free | [7] |
| Carboxylic Acids | Terminal & Internal | Exclusive regio- and stereoselectivity | Metal-free, broad functional group tolerance | [7] |
| Ruthenium Hydride Pincer | Terminal | High for (Z)-isomer | Apparent trans-hydroboration | [7] |
Boron-Wittig Reaction
An alternative to alkyne hydroboration is the Boron-Wittig reaction, which constructs vinylboronates directly from aldehydes.[1] This highly stereoselective reaction utilizes stable and readily accessible 1,1-bis(pinacolboronates) and furnishes a variety of di- and trisubstituted vinyl boronate esters.[1] The reaction proceeds by deprotonation of the geminal bis(boronate), followed by addition to an aldehyde.[1] This method is particularly valuable as it provides access to vinylboronates from different starting materials than alkynes.[1]
Miyaura Borylation
The palladium-catalyzed cross-coupling of bis(pinacolato)diboron (B₂pin₂) with vinyl halides or triflates, known as Miyaura borylation, is another cornerstone for vinylboronate synthesis.[7] This reaction offers a direct route to functionalize existing vinyl systems with a boronate ester group, making it a powerful tool for substrate elaboration.[7][9]
II. Key Applications in Organic Synthesis
Vinylboronic acids are key intermediates that participate in a multitude of synthetic transformations. Their utility stems from the ability of the boronic acid moiety to be stereospecifically replaced by a range of substituents.
// Central Node VBA [label="Vinylboronic Acid / Ester", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF", width=3];
// Application Nodes Suzuki [label="Suzuki-Miyaura\nCoupling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ChanLam [label="Chan-Lam\nCoupling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ConjAdd [label="Conjugate\nAddition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Asymm [label="Asymmetric\nSynthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bioorth [label="Bioorthogonal\nReactions (iEDDA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Other [label="Other Reactions\n(Diels-Alder, Petasis, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Product Nodes CC [label="C-C Bond Formation\n(Dienes, Styrenes, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CN [label="C-N / C-O Bond Formation\n(Enamides, Vinyl Ethers)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NewStereo [label="Chiral Centers", fillcolor="#34A853", fontcolor="#FFFFFF"]; Labeled [label="Labeled Biomolecules", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges VBA -> Suzuki; VBA -> ChanLam; VBA -> ConjAdd; VBA -> Asymm; VBA -> Bioorth; VBA -> Other;
Suzuki -> CC; ChanLam -> CN; ConjAdd -> CC; Asymm -> NewStereo; Bioorth -> Labeled; } caption Major applications of vinylboronic acids in organic synthesis.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most prominent application of vinylboronic acids.[9][10] It involves a palladium-catalyzed cross-coupling between a vinylboronic acid and an aryl, heteroaryl, or vinyl halide/triflate to form a new carbon-carbon bond.[11] This reaction is fundamental to the synthesis of conjugated dienes, styrenes, and other complex unsaturated systems. The two seminal papers by Suzuki and Miyaura in 1979 described the cross-coupling of vinyl boronic acids with vinyl bromides and aryl halides with excellent stereoselectivity, retaining the double bond geometry.[12]
// Nodes for the catalytic cycle Pd0 [label="Pd(0)L₂", shape=circle, fillcolor="#FBBC05", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Aryl [label="R¹-Pd(II)-X\n | \n L₂", fillcolor="#FFFFFF", fontcolor="#202124", style="filled,dashed"]; Transmetal [label="Transmetalation", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Vinyl [label="R¹-Pd(II)-R²\n | \n L₂", fillcolor="#FFFFFF", fontcolor="#202124", style="filled,dashed"]; RedElim [label="Reductive\nElimination", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
// Input/Output Nodes ArylHalide [label="Aryl/Vinyl Halide\n(R¹-X)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; VBA [label="Vinylboronic Acid\n(R²-B(OH)₂)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Base\n(e.g., NaOEt, Cs₂CO₃)", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Product [label="Coupled Product\n(R¹-R²)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges to define the cycle Pd0 -> OxAdd [dir=none]; OxAdd -> PdII_Aryl; PdII_Aryl -> Transmetal; Transmetal -> PdII_Vinyl; PdII_Vinyl -> RedElim; RedElim -> Pd0 [label=" Catalyst\n Regeneration", fontcolor="#5F6368"];
// Edges for inputs and outputs ArylHalide -> OxAdd; VBA -> Transmetal; Base -> Transmetal; RedElim -> Product; } caption Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Table 2: Examples of Suzuki-Miyaura Coupling with Vinylboronic Acids
| Vinylboronic Acid Derivative | Coupling Partner | Catalyst/Ligand | Base | Yield (%) | Reference |
| (E)-1-Hexenylboronic acid | Iodobenzene | Pd(OAc)₂ | K₃PO₄ | 95 | [13] |
| Vinylboronic acid pinacol ester | 4-Bromobenzonitrile | Pd(OAc)₂ / SPhos | CsF | >95 | [14] |
| (E)-Styrylboronic acid | 2-Bromopyridine | Pd(PPh₃)₄ | NaOEt | 87 | [12] |
| Vinylboronic acid | 3-Chlorocyclohexene | [Rh(cod)(OH)]₂ / BINAP | Cs₂CO₃ | 83 (97% ee) | [10] |
Chan-Lam Coupling
The Chan-Lam (or Chan-Evans-Lam) coupling provides a powerful method for forming carbon-heteroatom bonds.[15][16] It typically involves a copper-catalyzed reaction between a boronic acid and an N-H or O-H containing compound, such as an amine, amide, or alcohol.[2][15] The use of vinylboronic acids in this reaction allows for the direct and mild synthesis of enamides and vinyl ethers, which are important structural motifs in many biologically active molecules.[17] The reaction conditions are often mild, proceeding at room temperature and open to the air.[16][17]
Asymmetric Synthesis
Vinylboronic esters are valuable precursors in asymmetric synthesis. Chiral secondary organoboronates, which are not readily accessible through alkene hydroboration, can be synthesized via methods like the Rh-catalyzed enantioselective hydrogenation of vinyl boronates.[18] Furthermore, the use of chiral ligands in transition metal-catalyzed reactions involving vinylboronates allows for the construction of chiral centers with high enantioselectivity.[10][19] For example, rhodium-catalyzed asymmetric Suzuki-Miyaura coupling of vinylboronic acids with cyclic allyl chlorides can generate products with high enantiomeric excess.[10] The development of catalytic asymmetric hydroboration (CAHB) has also expanded the toolkit for preparing functionalized chiral boronic esters.[20]
Bioorthogonal Chemistry
A more recent application of vinylboronic acids is in the field of bioorthogonal chemistry.[21] They have been identified as efficient, non-strained reactants for the inverse electron-demand Diels-Alder (iEDDA) reaction with tetrazines.[22] This reaction is fast, selective, and can be performed in aqueous environments and even in living cells for labeling biomolecules.[21][22] The small size, stability, and hydrophilic nature of vinylboronic acids make them particularly attractive for these biological applications.[21]
III. Experimental Protocols for Key Reactions
Protocol 1: Iron-Catalyzed Hydroboration of an Alkyne
(Based on methodology described in Greenhalgh & Thomas, 2013)
-
Materials : Anhydrous solvent (e.g., THF), terminal alkyne (1.0 mmol), pinacolborane (HBpin, 1.1 mmol), FeCl₂ (0.01 mmol, 1 mol%), specified ligand (e.g., terpyridine derivative, 0.01 mmol, 1 mol%), and n-BuLi (0.03 mmol, 3 mol%).
-
Procedure :
-
To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add FeCl₂ (1 mol%) and the ligand (1 mol%).
-
Add anhydrous THF, followed by the addition of n-BuLi (3 mol%) to activate the pre-catalyst. Stir for 5-10 minutes at room temperature.
-
Add the terminal alkyne (1.0 mmol) to the solution.
-
Add pinacolborane (1.1 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for the specified time (e.g., 1 hour). Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction by carefully adding a few drops of water or saturated NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired vinyl boronic ester.
-
Protocol 2: Suzuki-Miyaura Coupling of a Vinylboronic Acid
(Based on methodology described by Suzuki & Miyaura, 1979)[12]
-
Materials : Anhydrous solvent (e.g., benzene or THF), aryl halide (1.0 mmol), vinylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.01-0.03 mmol, 1-3 mol%), and aqueous base (e.g., 2M NaOEt or Na₂CO₃).
-
Procedure :
-
To an oven-dried flask under an inert atmosphere, add the aryl halide (1.0 mmol), vinylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (1-3 mol%).
-
Add the anhydrous solvent (e.g., benzene).
-
Add the aqueous base solution (e.g., 2M NaOEt).
-
Heat the mixture to reflux and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and add water.
-
Extract the mixture with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the cross-coupled product.
-
Protocol 3: Copper-Catalyzed N-Vinylation (Chan-Lam Coupling)
(Based on methodology described by Lam et al.)[2][17]
-
Materials : Solvent (e.g., CH₂Cl₂), amine or amide (1.0 mmol), vinylboronic acid (1.5-2.0 mmol), Cu(OAc)₂ (1.0-2.0 mmol), and a base such as pyridine or triethylamine (2.0 mmol).
-
Procedure :
-
In a flask open to the air, dissolve the amine or amide substrate (1.0 mmol) in the solvent (e.g., CH₂Cl₂).
-
Add the vinylboronic acid (1.5-2.0 mmol), Cu(OAc)₂ (1.0-2.0 mmol), and the base (e.g., pyridine, 2.0 mmol).
-
Stir the resulting mixture vigorously at room temperature for 24-72 hours. The reaction progress can be monitored by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove copper salts, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the N-vinylated product.
-
IV. Conclusion
Vinylboronic acids and their esters have firmly established themselves as powerful and versatile intermediates in organic synthesis. The development of diverse and efficient synthetic routes, particularly through catalytic hydroboration, has made them readily available. Their applications, spearheaded by the Nobel Prize-winning Suzuki-Miyaura coupling, have expanded to include C-N and C-O bond formation, asymmetric synthesis, and cutting-edge bioorthogonal labeling. For researchers in academia and industry, particularly in drug development, a thorough understanding of the synthesis and reactivity of vinylboronic acids is essential for the design and execution of innovative synthetic strategies to access novel and complex molecules. Future advancements will likely focus on developing even more selective and sustainable catalytic methods for their synthesis and expanding their application in new and challenging chemical transformations.
References
- 1. Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Vinylboronic acid or boronate synthesis [organic-chemistry.org]
- 8. [PDF] Zr-Mediated hydroboration: stereoselective synthesis of vinyl boronic esters | Semantic Scholar [semanticscholar.org]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. books.rsc.org [books.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chan-Lam Coupling [organic-chemistry.org]
- 16. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 17. marmacs.org [marmacs.org]
- 18. pure.hud.ac.uk [pure.hud.ac.uk]
- 19. scispace.com [scispace.com]
- 20. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 21. Vinylboronic Acids as Fast Reacting, Synthetically Accessible, and Stable Bioorthogonal Reactants in the Carboni–Lindsey Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Solubility of (2-Cyclohexylvinyl)boronic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Cyclohexylvinyl)boronic acid is an important organoboron compound utilized in various chemical syntheses, including palladium-catalyzed cross-coupling reactions.[1] A thorough understanding of its solubility in organic solvents is critical for optimizing reaction conditions, developing purification strategies, and formulating new chemical entities. This technical guide addresses the current landscape of solubility data for this compound. Due to a notable absence of specific quantitative solubility data in publicly accessible literature, this document provides a comprehensive overview of established experimental protocols for solubility determination, discusses expected solubility trends based on the behavior of analogous boronic acids, and presents visual workflows to guide laboratory practice.
Introduction to this compound
This compound, with the chemical formula C₈H₁₅BO₂ and a molecular weight of 154.01 g/mol , is a versatile reagent in organic chemistry.[1] Its utility in Suzuki-Miyaura coupling and other transition-metal-catalyzed reactions underscores the importance of its physicochemical properties, among which solubility is a key parameter for process development and scale-up.
Expected Solubility Profile
While specific quantitative solubility data for this compound is not extensively documented, general principles governing the solubility of boronic acids can provide valuable insights.[2] Boronic acids, in general, exhibit a tendency to be more soluble in polar organic solvents due to the presence of hydroxyl groups capable of hydrogen bonding.[2] The solubility of boronic acids is influenced by factors such as the polarity of the solvent and the nature of the organic substituent.[3] The esterification of boronic acids typically enhances their solubility in organic solvents compared to the parent acids.[4]
Based on the behavior of structurally related compounds like phenylboronic acid, the following table summarizes the expected qualitative solubility of this compound in various classes of organic solvents.[5][6] It is crucial to note that these are estimations and experimental verification is required for precise quantitative data.
| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether, Dipropyl ether | High | Ethers can act as hydrogen bond acceptors, interacting with the hydroxyl groups of the boronic acid. Phenylboronic acid exhibits high solubility in dipropyl ether.[5] |
| Ketones | Acetone, 3-Pentanone | High | Similar to ethers, ketones are polar aprotic solvents that can engage in hydrogen bonding. Phenylboronic acid is highly soluble in acetone.[5] |
| Alcohols | Methanol, Ethanol | Moderate to High | Alcohols are polar protic solvents that can act as both hydrogen bond donors and acceptors, facilitating dissolution. |
| Chlorinated Solvents | Dichloromethane (CH₂Cl₂), Chloroform | Moderate | Phenylboronic acid has been shown to have moderate solubility in chloroform.[5] The polarity of these solvents allows for some interaction with the boronic acid functional group. |
| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents have high dielectric constants and are excellent at solvating polar molecules. Qualitative data for other boronic acids suggests good solubility in DMSO.[2] |
| Hydrocarbons | Methylcyclohexane, Hexane, Toluene | Very Low | The nonpolar nature of hydrocarbon solvents makes them poor solvents for polar compounds like boronic acids. Phenylboronic acid exhibits very low solubility in methylcyclohexane.[5] |
Experimental Protocols for Solubility Determination
The absence of readily available data necessitates experimental determination of solubility. The following are detailed methodologies for two common and reliable techniques.
Dynamic (Synthetic) Method
This method involves the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating to determine the equilibrium solubility temperature for a given composition.[2][7]
Materials and Equipment:
-
This compound
-
High-purity organic solvent of interest
-
Jacketed glass vessel
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Calibrated temperature probe
-
Luminance probe or turbidity sensor
-
Controlled temperature bath/circulator
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a biphasic sample of known composition.[2]
-
Heating and Stirring: Begin vigorous stirring to ensure the mixture is homogeneous. Heat the sample at a slow, constant rate (e.g., 0.1 K/min) using the controlled temperature bath.[2]
-
Turbidity Monitoring: Continuously monitor the turbidity of the sample. This can be done visually or, more accurately, with a luminance probe that measures the intensity of a light beam passing through the solution.[7]
-
Equilibrium Temperature Determination: The temperature at which the last solid particles dissolve, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition. This point is marked by a sharp increase in the measured light intensity.[2]
-
Data Collection: Repeat the procedure for a range of compositions to construct a solubility curve, typically plotted as mole fraction versus temperature.
Workflow for the Dynamic Method:
Workflow for the dynamic method of solubility determination.
Isothermal Shake-Flask Method
This is a classical method for determining equilibrium solubility at a constant temperature.
Materials and Equipment:
-
This compound
-
High-purity organic solvent of interest
-
Screw-cap vials or flasks
-
Constant temperature shaker bath
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical instrumentation for concentration measurement (e.g., HPLC-UV, UPLC-MS)[8]
Procedure:
-
Equilibration: Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The excess solid ensures that saturation is reached.
-
Agitation: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C). Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After the equilibration period, cease agitation and allow the vials to stand in the temperature bath for a short time to allow the excess solid to settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove all undissolved solids.
-
Quantification: Dilute the filtered, saturated solution with a suitable solvent and analyze the concentration of this compound using a pre-calibrated analytical method such as HPLC-UV.
-
Data Analysis: Calculate the solubility in units such as g/L, mg/mL, or molarity. The experiment should be repeated at least in triplicate for statistical validity.
Workflow for the Isothermal Shake-Flask Method:
Workflow for the isothermal shake-flask method.
Important Considerations for Boronic Acid Solubility Studies
Researchers should be aware of specific challenges associated with determining the solubility of boronic acids:
-
Dehydration to Boroxines: Boronic acids can undergo reversible dehydration to form cyclic anhydrides known as boroxines.[3] This equilibrium is dependent on the solvent and temperature, which can complicate solubility measurements and lead to reproducibility issues.[3][5]
-
Moisture Sensitivity: Some boronic acids and the solvents used should be handled under inert and dry conditions to prevent hydrolysis and ensure accurate results.[4]
-
Solid-State Characterization: The solid form of the boronic acid used for solubility studies should be well-characterized (e.g., by PXRD, DSC) to ensure it is a single, stable polymorph.
Conclusion
While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides the necessary framework for researchers to make informed solvent selections and to experimentally determine this critical parameter. The provided methodologies, derived from established practices for analogous compounds, offer a robust starting point for generating reliable and reproducible solubility data. Such data will be invaluable for the optimization of synthetic processes and the formulation of products involving this compound.
References
- 1. trans-(2-シクロヘキシルビニル)ボロン酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Crystal Structure of trans-(2-Cyclohexylvinyl)boronic acid: A Technical Overview
Despite a comprehensive search of available scientific literature and crystallographic databases, the single-crystal X-ray structure of trans-(2-Cyclohexylvinyl)boronic acid has not been publicly reported. This technical guide provides a summary of the available physicochemical data for the compound, a detailed, generalized protocol for determining the crystal structure of a small organic molecule such as a boronic acid, and an overview of its potential applications based on related compounds.
Physicochemical Properties
While the definitive crystal structure is not available, key physicochemical properties of trans-(2-Cyclohexylvinyl)boronic acid have been reported. These are crucial for researchers working with this compound in synthesis and drug discovery.
| Property | Value |
| Synonyms | (E)-(2-Cyclohexylvinyl)boronic acid, trans-(2-Cyclohexylethenyl)boronic acid |
| CAS Number | 37490-33-8[1] |
| Molecular Formula | C8H15BO2[1] |
| Molecular Weight | 154.01 g/mol [1] |
| Melting Point | 106-111 °C[1] |
| Appearance | Solid |
| SMILES | OB(O)/C=C/C1CCCCC1[1] |
| InChI | 1S/C8H15BO2/c10-9(11)7-6-8-4-2-1-3-5-8/h6-8,10-11H,1-5H2/b7-6+[1] |
Applications in Organic Synthesis
trans-(2-Cyclohexylvinyl)boronic acid is primarily utilized as a reactant in various palladium-catalyzed cross-coupling reactions.[1] These reactions are fundamental in medicinal chemistry for the construction of complex organic molecules. Notable applications include:
-
Suzuki-Miyaura Coupling: A versatile method for forming carbon-carbon bonds.
-
Asymmetric Ring-Opening Reactions: Catalyzed by chiral palladacycles to produce enantiomerically enriched products.
-
Asymmetric Suzuki-Miyaura Coupling: To create chiral molecules with high stereoselectivity.[1]
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a molecule's crystal structure is a critical step in understanding its three-dimensional arrangement and intermolecular interactions. The primary technique for this is single-crystal X-ray diffraction. The following is a generalized experimental protocol that would be employed to determine the crystal structure of trans-(2-Cyclohexylvinyl)boronic acid.
1. Crystallization:
-
Objective: To grow a single, high-quality crystal suitable for X-ray diffraction.
-
Methodology:
-
Dissolve the purified trans-(2-Cyclohexylvinyl)boronic acid in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetone, toluene, or a combination thereof).
-
Employ a crystallization technique such as slow evaporation, vapor diffusion (either liquid-liquid or liquid-vapor), or slow cooling of a saturated solution.
-
The choice of solvent and technique is often determined empirically through screening various conditions.
-
2. Crystal Mounting and Data Collection:
-
Objective: To mount a suitable crystal and collect diffraction data using an X-ray diffractometer.
-
Methodology:
-
A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope.
-
The crystal is mounted on a goniometer head, often using a cryoprotectant to prevent ice formation if data is to be collected at low temperatures (e.g., 100 K).
-
The mounted crystal is placed in the X-ray beam of a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector).
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
3. Data Processing and Structure Solution:
-
Objective: To process the raw diffraction data and solve the crystal structure.
-
Methodology:
-
The collected diffraction images are integrated to determine the positions and intensities of the diffraction spots.
-
The data is corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).
-
The unit cell parameters and space group are determined from the diffraction pattern.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
4. Structure Refinement and Validation:
-
Objective: To refine the initial structural model and validate its correctness.
-
Methodology:
-
The atomic positions and thermal parameters are refined against the experimental data using least-squares methods.
-
Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.
-
The final structure is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit) and checked for any inconsistencies.
-
The final structural data is typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD) for public access.
-
Workflow for Crystal Structure Determination
The logical flow of determining a crystal structure is outlined in the diagram below.
References
Navigating the Unknown: A Technical Safety Guide for (2-Cyclohexylvinyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Physicochemical Properties
A clear understanding of a compound's physical and chemical properties is fundamental to its safe handling. The available data for trans-(2-Cyclohexylvinyl)boronic acid is summarized below.
| Property | Value | Reference |
| Chemical Formula | C₈H₁₅BO₂ | [2] |
| Molecular Weight | 154.01 g/mol | [2] |
| CAS Number | 37490-33-8 | [2] |
| Appearance | Solid | N/A |
| Melting Point | 106-111 °C | [2] |
| Storage Temperature | 2-8°C | [2] |
| Solubility | No data available | N/A |
Hazard Identification and Risk Assessment
Due to the lack of specific toxicological data for (2-Cyclohexylvinyl)boronic acid, a risk assessment must be based on the potential hazards associated with the boronic acid class of compounds and the general principles of handling chemicals with unknown toxicity.
General Hazards of Boronic Acids
While this compound itself is not classified as hazardous, other boronic acids are known to cause skin and eye irritation. Therefore, it is prudent to handle this compound with the assumption that it may possess similar irritant properties.
| Potential Hazard | Precautionary Measures |
| Skin Irritation | Avoid contact with skin. Wear appropriate chemical-resistant gloves and a lab coat. |
| Eye Irritation | Avoid contact with eyes. Wear safety glasses with side shields or chemical splash goggles. |
| Respiratory Tract Irritation | Avoid inhaling dust. Handle in a well-ventilated area or a fume hood. |
| Unknown Chronic Effects | Due to the lack of long-term toxicity data, minimize exposure to the lowest reasonably achievable level. |
Experimental Workflow for Handling Chemicals with Unknown Toxicity
The following diagram illustrates a standard workflow for handling a chemical with unknown toxicological properties, such as this compound. Adherence to this workflow minimizes the risk of exposure and ensures a safe laboratory environment.
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
Given the unknown nature of the hazards associated with this compound, the following protocols are recommended to ensure personnel safety.
Engineering Controls
-
Ventilation: All handling of solid this compound that could generate dust, and all manipulations of its solutions, should be conducted in a properly functioning chemical fume hood.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical. The following diagram provides a decision-making framework for selecting PPE when handling chemicals of unknown toxicity.
-
Eye and Face Protection: At a minimum, safety glasses with side shields should be worn. When there is a potential for splashing, chemical splash goggles are required. A face shield worn over safety glasses or goggles is recommended for larger-scale operations.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) should be worn when handling the compound. A standard laboratory coat is required. For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: If handling the solid outside of a fume hood where dust may be generated, a NIOSH-approved respirator (e.g., N95) is recommended.
Handling Procedures
-
Avoid the creation of dust when handling the solid material.
-
Use a spatula or other appropriate tools for transferring the solid.
-
Ensure all containers are clearly labeled.
-
Wash hands thoroughly after handling, even if gloves were worn.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
The recommended storage temperature is between 2-8°C.[2]
Emergency Procedures
First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
In case of skin contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops.
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Spill and Leak Procedures
-
Small spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. The spill area should then be decontaminated.
-
Large spills: For larger spills, evacuate the area and contact the appropriate emergency response team.
Waste Disposal
All waste containing this compound should be treated as hazardous waste.
-
Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in the regular trash.
Conclusion
While this compound is a useful chemical reagent, the lack of specific toxicological data demands a high level of caution. By adhering to the principles of handling chemicals with unknown toxicity, utilizing appropriate engineering controls and personal protective equipment, and following the detailed protocols outlined in this guide, researchers can work with this compound in a safe and responsible manner. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet before commencing any work.
References
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling with (2-Cyclohexylvinyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron species with an organic halide or triflate. These application notes provide a detailed overview and experimental protocols for the use of (2-Cyclohexylvinyl)boronic acid in Suzuki-Miyaura coupling reactions, a valuable transformation for the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The reaction's versatility stems from the mild reaction conditions and the stability and low toxicity of the boronic acid reagents.
The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organoboron compound to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1] The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and can be tailored to the specific substrates being coupled.
Applications in Organic Synthesis
The Suzuki-Miyaura coupling of this compound is a versatile method for the synthesis of substituted stilbene derivatives and other vinyl-containing compounds. These structural motifs are present in a variety of biologically active molecules and advanced materials. The reaction's tolerance of a wide range of functional groups makes it a highly valuable tool in medicinal chemistry and materials science.
Key Reaction Parameters
Successful Suzuki-Miyaura coupling of this compound with aryl or vinyl halides/triflates is dependent on the careful selection of several reaction parameters:
-
Palladium Catalyst: Palladium complexes are the most widely used catalysts for this reaction. Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. For challenging couplings, including those with less reactive aryl chlorides, catalyst systems employing bulky and electron-rich phosphine ligands are often more effective.[2][3][4]
-
Ligands: The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. For couplings involving vinylboronic acids, phosphine ligands such as triphenylphosphine (PPh₃), tri-tert-butylphosphine (P(t-Bu)₃), and Buchwald-type ligands (e.g., SPhos, XPhos) have proven to be effective.[4]
-
Base: A base is required to activate the boronic acid for the transmetalation step. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The choice of base can significantly impact the reaction yield and should be optimized for the specific substrates.
-
Solvent: The reaction is typically carried out in a variety of organic solvents, often with the addition of water. Common solvent systems include toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF), frequently in a mixture with water.
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide. These protocols should be considered as a starting point and may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the coupling of this compound with an aryl bromide using a common palladium catalyst and base.
Reaction Scheme:
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add degassed toluene (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: Optimized Procedure for Challenging Substrates
For less reactive aryl halides or sterically hindered substrates, a more active catalyst system may be required. This protocol utilizes a Buchwald ligand to enhance catalytic activity.
Materials:
-
This compound
-
Aryl chloride or hindered aryl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and potassium phosphate (3.0 mmol, 3.0 equiv) to a flame-dried Schlenk tube.
-
In a separate vial, prepare the catalyst pre-mixture by dissolving Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and SPhos (0.022 mmol, 2.2 mol%) in 1,4-dioxane (1 mL).
-
Add the catalyst solution to the Schlenk tube containing the reagents.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (0.5 mL) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction progress by an appropriate analytical technique (TLC, GC-MS, or LC-MS).
-
After completion, cool the reaction to room temperature and follow the workup and purification procedure described in Protocol 1.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of vinylboronic acids with various aryl halides. While specific data for this compound is not extensively reported, these tables provide a representative overview of expected outcomes based on similar substrates.
Table 1: Suzuki-Miyaura Coupling of Vinylboronic Acids with Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2) | Toluene/H₂O | 90 | 16 | 85-95 |
| 2 | 4-Bromotoluene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O | 80 | 12 | 80-90 |
| 3 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (3) | - | K₃PO₄ (3) | Dioxane/H₂O | 100 | 8 | 90-98 |
| 4 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3.6) | Cs₂CO₃ (2) | THF | 70 | 24 | 75-85 |
Table 2: Influence of Reaction Parameters on Yield
| Parameter | Variation | Effect on Yield |
| Catalyst | Pd(PPh₃)₄ vs. Pd(OAc)₂/SPhos | For challenging substrates, Pd(OAc)₂/SPhos often provides higher yields. |
| Base | K₂CO₃ vs. K₃PO₄ vs. Cs₂CO₃ | Stronger bases like K₃PO₄ or Cs₂CO₃ can improve yields, especially with less reactive boronic acids. |
| Solvent | Toluene vs. Dioxane vs. THF | The choice of solvent can influence reaction rates and yields; optimization is often necessary. |
| Temperature | Room Temp vs. 80-100 °C | Most Suzuki couplings require elevated temperatures to proceed at a reasonable rate. |
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Coupling of (2-Cyclohexylvinyl)boronic Acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This reaction is of paramount importance in drug discovery and development, where the construction of complex molecular architectures is essential for creating new therapeutic agents.[3][4] (2-Cyclohexylvinyl)boronic acid is a valuable building block that allows for the introduction of a cyclohexylvinyl moiety, a common structural motif in biologically active compounds. Its coupling with aryl halides provides access to a diverse range of substituted stilbene analogs and other vinyl-aryl compounds. These products are of significant interest in medicinal chemistry due to their potential as anticancer, anti-inflammatory, and antioxidant agents.[5]
These application notes provide a comprehensive overview of the reaction conditions and detailed protocols for the Suzuki-Miyaura coupling of this compound with a variety of aryl halides. The information presented is based on established methodologies for similar vinylboronic acids and aims to serve as a guide for successful reaction setup, optimization, and execution.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process involving a palladium catalyst. The generally accepted mechanism proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the this compound forms a boronate species, which then transfers the cyclohexylvinyl group to the palladium center, displacing the halide.
-
Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the desired vinyl-aryl product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[1][6]
Reaction Workflow
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling of this compound with aryl halides.
Recommended Reaction Conditions
The successful Suzuki-Miyaura coupling of this compound with aryl halides is highly dependent on the choice of catalyst, ligand, base, and solvent. Based on protocols for similar vinylboronic acids, the following conditions are recommended as a starting point for optimization.
Table 1: Recommended Reagents and Conditions
| Component | Recommendation | Rationale |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Commonly used and effective palladium sources for Suzuki-Miyaura couplings.[7][8] |
| Ligand | SPhos, RuPhos, P(t-Bu)₃, PCy₃ | Bulky, electron-rich phosphine ligands are often effective for cross-coupling reactions, including those involving vinylboronic acids.[9] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Carbonate bases are commonly used and are effective in promoting the transmetalation step.[9][10] |
| Solvent | Toluene, Dioxane, DMF, THF/H₂O | Aprotic solvents or mixtures with water are typically used to ensure solubility of all reaction components.[9][10] |
| Temperature | 80-110 °C | Elevated temperatures are generally required to drive the reaction to completion. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation and deactivation of the palladium catalyst. |
Experimental Protocols
The following protocols are generalized procedures. Optimal conditions may vary depending on the specific aryl halide used.
Protocol 1: General Procedure for Aryl Bromides and Iodides
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask or reaction vial, add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), base (2.0-3.0 eq.), palladium catalyst (2-5 mol%), and ligand (4-10 mol%).
-
Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired product.
Protocol 2: Conditions for Less Reactive Aryl Chlorides
For less reactive aryl chlorides, more forcing conditions and specialized catalyst systems are often required.
Materials:
-
This compound (1.5 equivalents)
-
Aryl chloride (1.0 equivalent)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Bulky phosphine ligand (e.g., RuPhos, 4-10 mol%)[9]
-
Stronger base (e.g., K₃PO₄, 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., DMF or Dioxane)[9]
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Follow steps 1-3 from Protocol 1, using the specified reagents for aryl chlorides.
-
Heat the reaction mixture to a higher temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress. Longer reaction times may be necessary.
-
Follow steps 6-9 from Protocol 1 for workup and purification.
Data Presentation
The following table provides representative examples of expected yields for the Suzuki-Miyaura coupling of this compound with various aryl halides based on similar reactions reported in the literature.[9][10] Actual yields will depend on the specific substrate and optimized reaction conditions.
Table 2: Representative Examples and Expected Yields
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene | 100 | 12 | 85-95 |
| 2 | 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 8 | 90-98 |
| 3 | 4-Chlorobenzonitrile | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (3) | DMF | 110 | 18 | 70-85[9] |
| 4 | 3-Bromopyridine | Pd(OAc)₂ (3) | SPhos (6) | K₂CO₃ (2.5) | Toluene | 100 | 16 | 75-90 |
| 5 | 2-Iodonaphthalene | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 88-96 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Ensure the reaction is performed under strictly inert conditions. |
| Poor quality boronic acid | Use freshly prepared or high-purity this compound. Consider using the more stable pinacol ester derivative. | |
| Sub-optimal conditions | Screen different catalysts, ligands, bases, and solvents. Increase the reaction temperature. | |
| Protodeboronation | Presence of water/protons | Use anhydrous solvents and reagents. A stronger, non-hydroxide base may be beneficial. |
| Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas all solvents and maintain a strict inert atmosphere. |
| Difficulty in Product Purification | Incomplete reaction | Monitor the reaction to ensure completion. Re-optimize conditions to minimize side reactions. |
| Formation of byproducts | Employ alternative purification techniques such as preparative HPLC. |
Signaling Pathways and Logical Relationships
The following diagram illustrates the key steps and relationships within the Suzuki-Miyaura catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound with aryl halides is a robust and highly valuable transformation for the synthesis of diverse vinyl-aryl compounds. By carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can achieve high yields of the desired products. The protocols and data presented herein provide a solid foundation for the application of this methodology in drug discovery and materials science, enabling the efficient construction of novel molecular entities with potential biological activity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 3. Synthesis of trans-stilbenes via phosphine-catalyzed coupling reactions of benzylic halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. scispace.com [scispace.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Synthesis of trans-Stilbene Derivatives by Palladium-Catalyzed Cross-Coupling of trans-2-Phenylvinylboronic Acid Pinacol Ester with Aromatic Chlorides [ucur.org]
- 10. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Vinylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of palladium catalysts in the Suzuki-Miyaura cross-coupling of vinylboronic acids with organic halides. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of valuable compounds, including conjugated dienes, styrenes, and complex molecules in medicinal chemistry.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for carbon-carbon bond formation, owing to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a diverse library of boronic acids.[1][2] The use of vinylboronic acids as coupling partners allows for the stereospecific synthesis of alkenes. The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and reaction efficiency.[3] This document outlines various palladium catalytic systems and provides detailed experimental protocols for their application in the cross-coupling of vinylboronic acids.
Catalytic Systems and Performance Data
The selection of the appropriate palladium catalyst and reaction conditions is critical for the success of the Suzuki-Miyaura coupling. Below is a summary of commonly used palladium catalysts and their typical performance in the coupling of vinylboronic acids with aryl halides.
| Catalyst System | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 2 - 5 | Triphenylphosphine | K₂CO₃ | Toluene/Water | 90 - 110 | 12 - 24 | 75 - 85 |
| Pd(dppf)Cl₂ | 1 - 3 | dppf | K₃PO₄ | Dioxane/Water | 80 - 100 | 4 - 12 | 85 - 95 |
| PEPPSI-IPr | 0.5 - 2 | IPr | K₃PO₄ | t-BuOH/Water | 80 - 100 | 1 - 6 | > 95 |
| Pd(OAc)₂ | 2 | SPhos | K₃PO₄ | Toluene | 100 | 2 | > 95 |
| "Ligandless" Pd(OAc)₂ | 1-2 | None | K₂CO₃, K₃PO₄ | Water | 80-100 | 1-4 | Variable |
Note: Yields are representative and can vary based on specific substrates and reaction conditions.
Key Reaction Mechanisms
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
Caption: Suzuki-Miyaura Catalytic Cycle
Experimental Workflow
A typical experimental workflow for a palladium-catalyzed vinylboronic acid cross-coupling reaction is outlined below. It involves the careful assembly of reactants under an inert atmosphere, followed by heating, monitoring, and purification.
Caption: General Experimental Workflow
Detailed Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura coupling of a vinylboronic acid with an aryl bromide using different palladium catalysts.
Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
Materials:
-
Aryl bromide (1.0 mmol)
-
Vinylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (4 mL)
-
Water (1 mL)
-
Round-bottom flask, magnetic stir bar, reflux condenser
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), vinylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a mixture of toluene (4 mL) and water (1 mL) to the flask via syringe.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%) to the reaction mixture.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Using [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
Materials:
-
Aryl bromide (1.0 mmol)
-
Vinylboronic acid (1.2 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.01 mmol, 1 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Schlenk flask, magnetic stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), vinylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.01 mmol), and potassium phosphate (2.0 mmol).
-
Add degassed solvents, 1,4-dioxane (4 mL) and water (1 mL), via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup and extraction as described in Protocol 1.
-
Purify the crude product by flash column chromatography.
Protocol 3: Using PEPPSI-IPr Catalyst
Materials:
-
Aryl bromide (1.0 mmol)
-
Vinylboronic acid (1.5 mmol)
-
PEPPSI-IPr catalyst (0.01 mmol, 1 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
tert-Butanol (t-BuOH) (4 mL)
-
Water (1 mL)
-
Microwave vial, magnetic stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), vinylboronic acid (1.5 mmol), PEPPSI-IPr catalyst (0.01 mmol), and potassium phosphate (2.0 mmol).
-
Purge the vial with an inert gas.
-
Add tert-butanol (4 mL) and water (1 mL).
-
Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring for 1-6 hours.
-
Monitor the reaction for the disappearance of the starting material by GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Troubleshooting and Optimization
-
Low Yields: If yields are low, consider increasing the catalyst loading, changing the ligand, or using a stronger base. The purity of the vinylboronic acid is also critical; it can be beneficial to use freshly prepared or high-purity reagents.
-
Slow Reaction: Increasing the temperature or switching to a more active catalyst system (e.g., one with an N-heterocyclic carbene ligand) can accelerate the reaction.[3] Microwave-assisted heating can also significantly reduce reaction times.[6]
-
Side Reactions: Protodeboronation (loss of the boronic acid group) can be a significant side reaction. Using anhydrous solvents or minimizing the amount of water can sometimes mitigate this issue.
-
Catalyst Deactivation: The presence of impurities or certain functional groups on the substrates can poison the catalyst. Using a higher catalyst loading or a more robust catalyst may be necessary.
Conclusion
Palladium-catalyzed cross-coupling of vinylboronic acids is a highly effective method for the synthesis of substituted alkenes. The choice of catalyst, ligand, and reaction conditions plays a pivotal role in the outcome of the reaction. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully implement this powerful transformation in their synthetic endeavors. Careful optimization of the reaction parameters for each specific substrate combination will ensure the best possible results.
References
Applications of (2-Cyclohexylvinyl)boronic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Cyclohexylvinyl)boronic acid is a versatile chemical reagent that has found significant application in medicinal chemistry, primarily as a building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its utility lies in its ability to introduce a cyclohexylvinyl moiety into a target molecule, a structural motif present in various biologically active compounds. This document provides an overview of its applications in the synthesis of therapeutic agents, detailed experimental protocols for its use, and relevant biological data.
Core Applications in Drug Discovery
This compound has been instrumental in the synthesis of several classes of enzyme inhibitors with therapeutic potential. The primary application is in the construction of carbon-carbon bonds, where the vinylboronic acid couples with an appropriate aryl or heteroaryl halide to generate a styrenyl-type linkage.
Inhibitors of IKK-ε and TBK1 for Metabolic Diseases
This compound is a key reactant in the synthesis of amlexanox analogs, which are inhibitors of IKK-ε (Inhibitor of nuclear factor kappa-B kinase subunit epsilon) and TBK1 (TANK-binding kinase 1).[1][2] These kinases are crucial components of inflammatory signaling pathways, and their inhibition has been explored as a therapeutic strategy for obesity, diabetes, and other metabolic diseases. The introduction of the cyclohexylvinyl group at specific positions on the parent scaffold can modulate the potency and pharmacokinetic properties of these inhibitors.[3][4]
Inhibitors of CBP/EP300 for Oncology
This boronic acid has been utilized in the synthesis of inhibitors targeting the bromodomains of the transcriptional coactivators CBP (CREB-binding protein) and EP300 (E1A binding protein p300).[3] These proteins are histone acetyltransferases that play a critical role in the regulation of gene expression. Their dysregulation is implicated in various cancers, making them attractive targets for therapeutic intervention.[5][6][7][8][9]
Inhibitors of Acid Ceramidase for Cancer Therapy
This compound has been employed in the preparation of benzoxazolone derivatives that act as inhibitors of acid ceramidase (ASAH1).[10] Acid ceramidase is an enzyme that hydrolyzes ceramide into sphingosine and a free fatty acid. Inhibition of this enzyme leads to an accumulation of ceramide, which can induce apoptosis in cancer cells. Therefore, ASAH1 inhibitors are being investigated as potential anti-cancer agents.[1][11][12]
Inhibitors of Cruzain for Chagas Disease
The synthesis of cruzain inhibitors for the treatment of Chagas disease, caused by the parasite Trypanosoma cruzi, has also benefited from the use of this compound. Cruzain is a cysteine protease that is essential for the parasite's life cycle. The cyclohexylvinyl moiety can be incorporated into peptidomimetic scaffolds to enhance their inhibitory activity against this enzyme.[13][14][15]
Quantitative Biological Data
While specific quantitative data for compounds synthesized directly using this compound is often embedded within broader structure-activity relationship (SAR) studies in patents and publications, the following tables summarize the inhibitory activities for the general classes of compounds where this building block has been applied.
Table 1: Inhibitory Activity of Amlexanox Analogs against IKK-ε and TBK1
| Compound Class | Target | IC50 (nM) | Reference |
| Amlexanox Analogs | IKK-ε | <100 | [10] |
| Amlexanox Analogs | TBK1 | <100 | [10] |
| Amlexanox | IKK-ε | ~2000 | [4] |
| Amlexanox | TBK1 | ~2000 | [4] |
| Tetrazole Bioisostere | IKK-ε | 200 | [3][4] |
| Tetrazole Bioisostere | TBK1 | 400 | [3][4] |
Note: Specific IC50 values for the this compound-derived amlexanox analog were not explicitly provided in the cited literature.
Table 2: Inhibitory Activity of Benzoxazolone Derivatives against Acid Ceramidase
| Compound Class | Target | IC50 (µM) | Reference |
| Benzoxazolone Derivatives | Acid Ceramidase | Not Specified | [10] |
| Carmofur (Reference Inhibitor) | Acid Ceramidase | 0.029 | [11] |
| ARN080 | Acid Ceramidase | Not Specified | [11] |
| ARN398 | Acid Ceramidase | Not Specified | [11] |
Note: The patent describing the synthesis of the (2-cyclohexylvinyl)benzoxazolone derivative did not provide specific IC50 values. The table includes reference inhibitors for context.
Table 3: Inhibitory Activity of Cruzain Inhibitors
| Compound Class | Target | Ki (µM) | EC50 (µM) (anti-T. cruzi) | Reference |
| Peptidomimetic Vinyl Heterocycles | Cruzain | 0.79 - 6.1 (predicted) | 5 - 8 | [13] |
| K11777 (Reference Inhibitor) | Cruzain | Not Specified | Not Specified | [13] |
Note: The provided data is for a class of cruzain inhibitors. Specific data for the analog synthesized with this compound was not available in the reviewed sources.
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura coupling reaction using this compound as described in the cited literature.
Protocol 1: Synthesis of an Amlexanox Analog (IKK-ε/TBK1 Inhibitor)
This protocol is adapted from a patent describing the synthesis of amlexanox analogs.[1][2]
Reaction Scheme:
Aryl-Br + (E)-(2-Cyclohexylvinyl)boronic acid --[Pd(OAc)2, PPh3, K3PO4]--> Aryl-(E)-CH=CH-Cyclohexyl
Materials:
-
Appropriate aryl bromide starting material (e.g., a substituted aminopyridine derivative) (1.0 equiv)
-
(E)-(2-Cyclohexylvinyl)boronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (0.1 equiv)
-
Triphenylphosphine (PPh3) (0.5 equiv)
-
Tripotassium phosphate (K3PO4) (6.0 equiv)
-
p-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add the aryl bromide (0.55 mmol), (E)-(2-cyclohexylvinyl)boronic acid (0.61 mmol), triphenylphosphine (0.28 mmol), and palladium(II) acetate (0.06 mmol).
-
Suspend the solids in p-dioxane (13.5 mL).
-
Degas the suspension with nitrogen for 15 minutes.
-
In a separate flask, dissolve tripotassium phosphate (3.30 mmol) in water (1.35 mL).
-
Add the aqueous K3PO4 solution to the reaction mixture.
-
Seal the reaction vessel and heat to 100-110 °C with stirring for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Synthesis of a CBP/EP300 Inhibitor Intermediate
This protocol is adapted from a patent for the synthesis of therapeutic compounds targeting CBP/EP300.[3]
Reaction Scheme:
Heteroaryl-Br + (E)-(2-Cyclohexylvinyl)boronic acid --[Pd(dppf)Cl2, Cs2CO3]--> Heteroaryl-(E)-CH=CH-Cyclohexyl
Materials:
-
Appropriate heteroaryl bromide starting material (1.0 equiv)
-
(E)-(2-Cyclohexylvinyl)boronic acid (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.1 equiv)
-
Cesium carbonate (Cs2CO3) (2.0 equiv)
-
Dioxane
-
Water
Procedure:
-
Combine the heteroaryl bromide (0.39 mmol), (E)-(2-cyclohexylvinyl)boronic acid (0.43 mmol), cesium carbonate (0.78 mmol), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.04 mmol) in a microwave vial.
-
Add dioxane (2 mL) and water (0.5 mL) to the vial.
-
Seal the vial and heat the mixture to 110 °C for 30 minutes under a nitrogen atmosphere.
-
After cooling to room temperature, concentrate the solvent in vacuo.
-
Purify the crude residue via column chromatography to yield the desired product.
Protocol 3: Synthesis of a Benzoxazolone Derivative (Acid Ceramidase Inhibitor)
This general procedure is based on a patent for the synthesis of acid ceramidase inhibitors.[10]
Reaction Scheme:
6-Bromobenzoxazolone + (E)-(2-Cyclohexylvinyl)boronic acid --[Pd Catalyst, Base]--> 6-((E)-2-Cyclohexylvinyl)benzoxazolone
Materials:
-
6-Bromobenzoxazolone (1.0 equiv)
-
[(E)-2-Cyclohexylvinyl]boronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))
-
Base (e.g., K2CO3, Na2CO3, or Cs2CO3)
-
Solvent system (e.g., Dioxane/water, Toluene/ethanol/water, or DMF)
Procedure:
-
In a reaction vessel, dissolve 6-bromobenzoxazolone (0.750 mmol) and [(E)-2-cyclohexylvinyl]boronic acid (1.122 mmol) in the chosen solvent system.
-
Add the palladium catalyst and the base.
-
Degas the mixture and heat under a nitrogen atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, concentrate, and purify the residue by chromatography to obtain the final product.
Signaling Pathways and Experimental Workflows
The therapeutic targets of the compounds synthesized using this compound are involved in key signaling pathways.
IKK-ε/TBK1 Signaling Pathway
IKK-ε and TBK1 are key kinases in the signaling pathways that lead to the activation of the transcription factors NF-κB and IRF3. These pathways are central to the innate immune response and inflammation.
References
- 1. Acid ceramidase and its inhibitors: a de novo drug target and a new class of drugs for killing glioblastoma cancer stem cells with high efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a Potent and Selective Covalent p300/CBP Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma | eLife [elifesciences.org]
- 7. foghorntx.com [foghorntx.com]
- 8. Discovery of an EP300 Inhibitor using Structure-based Virtual Screening and Bioactivity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CBP30, a selective CBP/p300 bromodomain inhibitor, suppresses human Th17 responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery of highly potent acid ceramidase inhibitors with in vitro tumor chemosensitizing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Peptidomimetic Vinyl Heterocyclic Inhibitors of Cruzain Effect Antitrypanosomal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Multiparameter Optimization of Trypanocidal Cruzain Inhibitors With In Vivo Activity and Favorable Pharmacokinetics [frontiersin.org]
- 15. scielo.br [scielo.br]
Application Notes and Protocols for Asymmetric Suzuki-Miyaura Coupling Using Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for conducting asymmetric Suzuki-Miyaura coupling reactions using boronic acids. The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, and its asymmetric variant is of paramount importance in the synthesis of chiral molecules, particularly in the pharmaceutical industry for the development of new drugs.[1]
The following sections detail two representative protocols for palladium-catalyzed and rhodium-catalyzed asymmetric Suzuki-Miyaura couplings, including reaction setup, execution, and workup procedures. Additionally, quantitative data from various studies are summarized in tabular format to facilitate comparison and selection of appropriate reaction conditions.
Palladium-Catalyzed Asymmetric Suzuki-Miyaura Coupling for the Synthesis of Axially Chiral Biaryls
This protocol is adapted from a procedure for the synthesis of axially chiral biaryl compounds, which are prevalent motifs in natural products and chiral ligands. The use of bulky, electron-rich phosphine ligands is crucial for achieving high enantioselectivity.
Experimental Protocol
Materials:
-
Aryl halide (e.g., substituted bromobenzene)
-
Arylboronic acid
-
Palladium catalyst: Pd(OAc)₂ or Pd₂(dba)₃
-
Chiral phosphine ligand (e.g., KenPhos, (S)-BIPHEP, or other commercially available chiral ligands)
-
Base: K₃PO₄, Cs₂CO₃, or Na₃PO₄
-
Solvent: Anhydrous toluene or THF
-
An inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup:
-
In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., 2-5 mol%) and the chiral phosphine ligand (e.g., 2.4-6 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the aryl halide (1.0 equiv), the arylboronic acid (1.5-2.0 equiv), and the base (2.0-3.0 equiv).
-
Add the anhydrous solvent (e.g., toluene or THF) via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at the specified temperature (e.g., 50-80 °C) for the required time (typically 12-72 hours).[2]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the enantiomerically enriched biaryl product.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).
-
Data Presentation
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | N-Aryl-bromoaryl | Arylboronic acid | Pd₂(dba)₃ (5) | L7 (6) | K₃PO₄ | THF | 50 | 72 | 85 | 78 |
| 2 | 3-Bromopyridine deriv. | Naphthylboronic acid | Pd(OAc)₂ (5) | L1 (6) | K₃PO₄ | Toluene | 80 | 24 | 88 | 92 |
| 3 | o-Halobenzamide | 2-Methyl-1-naphthylboronic acid | Pd(OAc)₂ (5) | KenPhos (6) | K₃PO₄ | Toluene | 60 | 18 | 92 | 94 |
| 4 | Bromoaryl compound | Arylboronic acid | Pd(OAc)₂ (5) | Chiral Ligand (6) | K₃PO₄ | THF | 50 | 72 | up to 99 | up to 88 |
Data sourced from multiple studies for comparison.[2][3][4]
Rhodium-Catalyzed Asymmetric Suzuki-Miyaura Coupling of Allylic Electrophiles
This protocol is suitable for the enantioselective coupling of racemic allylic electrophiles with aryl- and vinylboronic acids, providing access to chiral allylic compounds.
Experimental Protocol
Materials:
-
Racemic allylic halide (e.g., substituted allyl chloride)
-
Aryl- or vinylboronic acid
-
Rhodium catalyst: [Rh(cod)(OH)]₂
-
Chiral phosphine ligand (e.g., (R)-BINAP or other chiral bisphosphine ligands)
-
Base: Cs₂CO₃
-
Solvent: Anhydrous THF
-
An inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup:
-
In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the rhodium catalyst (e.g., 2.5 mol%) and the chiral ligand (e.g., 6 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the racemic allylic halide (1.0 equiv), the boronic acid (1.5-2.0 equiv), and the base (1.0 equiv).
-
Add anhydrous THF via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at the specified temperature (e.g., 60-80 °C) for the required time (typically 4-16 hours).[5]
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Workup and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or supercritical fluid chromatography (SFC).
-
Data Presentation
| Entry | Allylic Chloride | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Cyclic allyl chloride | Vinylboronic acid | [Rh(cod)(OH)]₂ (2.5) | Ligand A (6) | Cs₂CO₃ | THF | 60 | 16 | 85 | 95 |
| 2 | N-Boc-3-chloro-4-piperidene | Phenylboronic acid | [Rh(cod)(OH)]₂ (2.5) | (R)-BINAP (6) | Cs₂CO₃ | THF | 80 | 16 | 78 | 92 |
| 3 | Cyclic allyl chloride | Heteroarylboronic acid | [Rh(cod)(OH)]₂ (2.5) | Ligand B (6) | Cs₂CO₃ | THF | Reflux | 4 | 91 | 96 |
| 4 | Nortropane-derived allyl chloride | Phenylboronic acid pinacol ester | [Rh(cod)OH]₂ (2.5) | Ligand C (6) | CsOH | THF | 65 | 16 | 88 | 94 |
Data sourced from multiple studies for comparison.[5][6][7]
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Asymmetric Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for an asymmetric Suzuki-Miyaura coupling reaction.
References
- 1. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: (2-Cyclohexylvinyl)boronic acid in Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Cyclohexylvinyl)boronic acid is a valuable reagent in modern organic synthesis, primarily utilized for the construction of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. Its cyclohexylvinyl motif is a desirable structural feature in various biologically active molecules and natural product analogs. The vinylboronic acid functionality allows for the stereospecific introduction of a cyclohexylvinyl group, most commonly via the Suzuki-Miyaura coupling reaction. This reaction is renowned for its mild conditions, broad functional group tolerance, and high yields, making it a powerful tool in the late-stage functionalization of complex intermediates in natural product synthesis and drug discovery.
These application notes provide a detailed protocol for a representative Suzuki-Miyaura coupling reaction using this compound with a complex aryl iodide, demonstrating its utility in the synthesis of advanced molecular architectures.
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate. In the context of natural product synthesis, this reaction is frequently employed for the strategic connection of complex molecular fragments. The use of this compound allows for the incorporation of a cyclohexylvinyl moiety, which can be a key structural element of the target molecule.
Below is a diagram illustrating the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Application: Synthesis of a Complex Biarylcyclohexylvinyl Moiety
The following section details a representative Suzuki-Miyaura coupling between trans-(2-Cyclohexylvinyl)boronic acid and a functionalized aryl iodide, a common transformation in the synthesis of complex molecules.
Caption: Suzuki-Miyaura coupling of a functionalized aryl iodide with trans-(2-Cyclohexylvinyl)boronic acid.
Data Presentation
The following table summarizes the quantitative data for the representative Suzuki-Miyaura coupling reaction.
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (mmol) | Mass (mg) | Equivalents | Yield (%) | Purity (by HPLC) |
| Functionalized Aryl Iodide | 350.15 | 0.5 | 175.1 | 1.0 | - | >98% |
| trans-(2-Cyclohexylvinyl)boronic acid | 154.01 | 0.75 | 115.5 | 1.5 | - | >95% |
| Pd(PPh3)4 | 1155.56 | 0.025 | 28.9 | 0.05 | - | - |
| K2CO3 | 138.21 | 1.0 | 138.2 | 2.0 | - | - |
| Coupled Product | 376.54 | - | 165.7 | - | 88 | >97% |
Experimental Protocol
Materials:
-
Functionalized Aryl Iodide (1.0 equiv)
-
trans-(2-Cyclohexylvinyl)boronic acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv)
-
Potassium carbonate (K2CO3) (2.0 equiv)
-
1,2-Dimethoxyethane (DME), anhydrous
-
Deionized water, degassed
Procedure:
-
To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser was added the functionalized aryl iodide (0.5 mmol, 1.0 equiv), trans-(2-Cyclohexylvinyl)boronic acid (0.75 mmol, 1.5 equiv), and potassium carbonate (1.0 mmol, 2.0 equiv).
-
The flask was sealed with a rubber septum, and the atmosphere was evacuated and backfilled with argon three times.
-
Tetrakis(triphenylphosphine)palladium(0) (0.025 mmol, 0.05 equiv) was added to the flask under a positive pressure of argon.
-
Anhydrous 1,2-dimethoxyethane (DME) (8 mL) and degassed deionized water (2 mL) were added via syringe.
-
The reaction mixture was heated to 80 °C and stirred vigorously for 12 hours. The reaction progress was monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture was cooled to room temperature and diluted with ethyl acetate (20 mL).
-
The organic layer was washed with water (2 x 15 mL) and brine (15 mL), dried over anhydrous sodium sulfate, and filtered.
-
The solvent was removed under reduced pressure, and the crude product was purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired coupled product.
Conclusion
This compound is a versatile and efficient reagent for the introduction of the cyclohexylvinyl moiety into complex molecules via the Suzuki-Miyaura cross-coupling reaction. The mild reaction conditions and high functional group tolerance make it an ideal choice for late-stage modifications in the synthesis of natural products and their analogs. The provided protocol offers a general guideline that can be adapted for various substrates in drug discovery and development pipelines.
Scale-Up Synthesis and Application of (2-Cyclohexylvinyl)boronic Acid in Cross-Coupling Reactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Cyclohexylvinyl)boronic acid and its derivatives are valuable building blocks in modern organic synthesis, particularly in the pharmaceutical industry. Their utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions allows for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures found in numerous drug candidates.[1] The vinylboronic acid moiety offers a stable yet reactive handle for the stereoselective synthesis of substituted alkenes.
These application notes provide a comprehensive guide for the scale-up synthesis of trans-(2-Cyclohexylvinyl)boronic acid, starting from the hydroboration of cyclohexylacetylene. Detailed protocols for the synthesis of the pinacol ester intermediate, its subsequent deprotection, and a representative Suzuki-Miyaura coupling reaction are presented. Additionally, safety considerations and purification strategies are discussed to ensure a safe and efficient workflow.
Scale-Up Synthesis of trans-(2-Cyclohexylvinyl)boronic acid
The synthesis is a two-step process commencing with the hydroboration of cyclohexylacetylene to form the stable pinacol boronate ester, followed by deprotection to yield the desired boronic acid.
Step 1: Synthesis of trans-2-(2-Cyclohexylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
The initial step involves the catalytic hydroboration of cyclohexylacetylene with pinacolborane. This method is known for its high efficiency and stereoselectivity, predominantly yielding the E-isomer.[2]
Experimental Protocol:
A dry, inert-atmosphere, jacketed reactor (5 L) equipped with a mechanical stirrer, temperature probe, and addition funnel is charged with cyclohexylacetylene (1.00 kg, 9.24 mol) and anhydrous tetrahydrofuran (THF, 2 L). The solution is stirred and cooled to 0-5 °C. Pinacolborane (1.29 kg, 10.16 mol, 1.1 eq) is added dropwise via the addition funnel over 1-2 hours, maintaining the internal temperature below 10 °C. Following the addition, a solution of dicyclohexylborane (0.165 kg, 0.924 mol, 10 mol%) in THF (500 mL) is added. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. Reaction completion is monitored by GC-MS. Upon completion, the reaction is carefully quenched by the slow addition of methanol (200 mL). The solvent is removed under reduced pressure. The resulting residue is purified by vacuum distillation to afford the product as a colorless oil.
| Parameter | Value |
| Starting Material | Cyclohexylacetylene |
| Reagents | Pinacolborane, Dicyclohexylborane |
| Solvent | Tetrahydrofuran (THF) |
| Scale | 9.24 mol |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Typical Yield | 85-95% |
| Purity (by GC) | >98% |
Step 2: Deprotection to trans-(2-Cyclohexylvinyl)boronic acid
The pinacol ester is deprotected to the free boronic acid. A common and effective method involves a two-step process of transesterification with diethanolamine followed by acidic hydrolysis.[3][4]
Experimental Protocol:
The trans-2-(2-Cyclohexylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.00 kg, 4.20 mol) is dissolved in diethyl ether (4 L) in a 10 L reactor. Diethanolamine (0.44 kg, 4.19 mol, 1.0 eq) is added, and the mixture is stirred at room temperature for 4-6 hours. The resulting white precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum. The intermediate diethanolamine adduct is then suspended in a mixture of diethyl ether (4 L) and water (2 L) and cooled to 0-5 °C. A 2 M solution of hydrochloric acid is added dropwise with vigorous stirring until the pH of the aqueous layer is between 1 and 2. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 1 L). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude boronic acid. The product is purified by recrystallization from a hexane/ethyl acetate mixture.[5]
| Parameter | Value |
| Starting Material | trans-2-(2-Cyclohexylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Reagents | Diethanolamine, Hydrochloric Acid |
| Solvents | Diethyl Ether, Water |
| Scale | 4.20 mol |
| Reaction Temperature | Room Temperature, then 0-5 °C |
| Reaction Time | 4-6 hours (transesterification), 1-2 hours (hydrolysis) |
| Typical Yield | 80-90% |
| Purity (by HPLC) | >97% |
| Melting Point | 106-111 °C[6] |
Application in Suzuki-Miyaura Cross-Coupling
trans-(2-Cyclohexylvinyl)boronic acid is an excellent coupling partner in Suzuki-Miyaura reactions for the synthesis of substituted styrenes and other vinylated aromatic compounds.
Representative Protocol: Synthesis of 1-((E)-2-Cyclohexylvinyl)-4-methoxybenzene
This protocol describes the coupling of trans-(2-Cyclohexylvinyl)boronic acid with 4-bromoanisole.
Experimental Protocol:
To a solution of 4-bromoanisole (1.00 g, 5.35 mmol) and trans-(2-Cyclohexylvinyl)boronic acid (0.91 g, 5.89 mmol, 1.1 eq) in a mixture of toluene (20 mL) and water (5 mL) is added potassium carbonate (2.22 g, 16.05 mmol, 3.0 eq). The mixture is degassed by bubbling with argon for 20 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.31 g, 0.27 mmol, 5 mol%) is then added, and the reaction mixture is heated to 85 °C for 8-12 hours under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, and the layers are separated. The aqueous layer is extracted with ethyl acetate (2 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give the desired product.
| Parameter | Value |
| Substrates | 4-bromoanisole, trans-(2-Cyclohexylvinyl)boronic acid |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |
| Base | Potassium Carbonate |
| Solvents | Toluene, Water |
| Scale | 5.35 mmol |
| Reaction Temperature | 85 °C |
| Reaction Time | 8-12 hours |
| Typical Yield | 75-90% |
| Purity (by HPLC) | >98% |
Safety and Handling
Boronic acids and their derivatives require careful handling. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Boronic acids are generally considered to have low toxicity, but inhalation, ingestion, and skin contact should be avoided. For detailed safety information, refer to the Safety Data Sheet (SDS) of each specific compound.
Visualized Workflows and Mechanisms
Caption: Overall experimental workflow from starting materials to the final cross-coupled product.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron [organic-chemistry.org]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. trans-(2-Cyclohexylvinyl)boronic acid 95 37490-33-8 [sigmaaldrich.com]
Application Notes and Protocols: Inverse Electron-Demand Diels-Alder (iEDDA) Reaction with Vinylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of vinylboronic acids (VBAs) in inverse electron-demand Diels-Alder (iEDDA) reactions, a powerful bioorthogonal ligation technique. This method offers exceptional reaction kinetics, biocompatibility, and selectivity, making it a valuable tool for bioconjugation, drug delivery, and cellular imaging.
Introduction to iEDDA Reactions with Vinylboronic Acids
The inverse electron-demand Diels-Alder (iEDDA) reaction is a [4+2] cycloaddition between an electron-poor diene, typically a tetrazine, and an electron-rich dienophile. Vinylboronic acids have emerged as highly efficient, non-strained dienophiles for this reaction. Their small size, hydrophilicity, and stability in aqueous environments make them particularly well-suited for biological applications.
A key feature of the iEDDA reaction with VBAs is the coordination-assisted mechanism. Tetrazines bearing Lewis basic substituents, such as pyridyl or hydroxyl groups, can coordinate to the boronic acid moiety of the VBA. This pre-organization of the reactants significantly accelerates the reaction rate, leading to highly efficient and selective ligations. Following the cycloaddition, a retro-Diels-Alder reaction releases dinitrogen and boric acid, resulting in a stable pyridazine product.
Advantages of Using Vinylboronic Acids in iEDDA Reactions:
-
Fast Reaction Kinetics: The reaction between VBAs and pyridyl-substituted tetrazines exhibits second-order rate constants up to 27 M⁻¹s⁻¹, which is significantly faster than many other bioorthogonal reactions.
-
Biocompatibility: VBAs and their reaction products are generally non-toxic and well-tolerated in cellular environments.
-
Stability: VBAs are stable in aqueous media and cell lysates, a crucial requirement for biological experiments.
-
Selectivity: The coordination-assisted mechanism allows for high selectivity towards tetrazines with coordinating groups, enabling orthogonal labeling strategies.
-
Small and Hydrophilic: The small size and water-solubility of VBAs minimize perturbations to the structure and function of biomolecules.
Data Presentation: Reaction Kinetics
The following table summarizes the second-order rate constants (k₂) for the iEDDA reaction between various vinylboronic acid derivatives and 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine in an aqueous environment.
| Vinylboronic Acid Derivative | Second-Order Rate Constant (k₂ in M⁻¹s⁻¹) | Reference |
| Vinylboronic acid | 3.0 | |
| (E)-Prop-1-enylboronic acid | 1.1 | |
| (Z)-Prop-1-enylboronic acid | 3.1 | |
| (E)-Styrylboronic acid | 14.1 | |
| (Z)-Styrylboronic acid | 6.5 | |
| (E)-(4-Methoxystyryl)boronic acid | 27.0 | |
| Norbornene (for comparison) | 2.5 |
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the reaction mechanism and a typical experimental workflow for protein labeling using the iEDDA reaction with vinylboronic acids.
Caption: iEDDA reaction mechanism of a tetrazine and a vinylboronic acid.
Caption: Workflow for two-step protein labeling using a VBA probe and a tetrazine fluorophore.
Experimental Protocols
Protocol 1: General Procedure for iEDDA Ligation of a VBA-modified Protein with a Tetrazine-Fluorophore
This protocol describes the labeling of a protein that has been pre-functionalized with a vinylboronic acid moiety.
Materials:
-
VBA-modified protein solution in a suitable buffer (e.g., PBS, pH 7.4)
-
Tetrazine-fluorophore conjugate (e.g., 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine-Cy5) stock solution in DMSO or DMF
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography column (e.g., PD-10 desalting column) or dialysis tubing for purification
Procedure:
-
Prepare a solution of the VBA-modified protein at a concentration of 10-50 µM in PBS buffer.
-
Add the tetrazine-fluorophore stock solution to the protein solution to a final concentration that is a 5- to 10-fold molar excess over the protein. The final concentration of the organic solvent (DMSO or DMF) should be kept below 5% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature (20-25°C) or 37°C for 1-2 hours. The reaction progress can be monitored by the disappearance of the characteristic pink color of the tetrazine.
-
After the incubation, remove the excess, unreacted tetrazine-fluorophore by size-exclusion chromatography or dialysis against PBS buffer.
-
Analyze the labeled protein using SDS-PAGE with in-gel fluorescence scanning to confirm successful labeling. The protein concentration can be determined using a standard protein assay (e.g., BCA assay).
Protocol 2: Two-Step Labeling of a Target Protein in Living Cells
This protocol outlines a two-step labeling strategy for a specific protein in living cells using a VBA-functionalized inhibitor or probe followed by a cell-permeable tetrazine-fluorophore.
Materials:
-
Cultured cells (e.g., HeLa cells) in appropriate cell culture medium
-
VBA-functionalized probe (e.g., a specific enzyme inhibitor) stock solution in DMSO
-
Cell-permeable tetrazine-fluorophore (e.g., a BODIPY-FL-tetrazine conjugate) stock solution in DMSO
-
Cell culture medium (e.g., DMEM)
-
PBS, pH 7.4
-
Fixation and permeabilization buffers for microscopy (if applicable)
Procedure:
-
Probe Incubation:
-
Plate the cells in a suitable format (e.g., glass-bottom dishes for microscopy).
-
Treat the cells with the VBA-functionalized probe at an appropriate concentration (typically in the low micromolar range) in cell culture medium.
-
Incubate the cells for a sufficient time to allow for probe binding to the target protein (e.g., 1-4 hours) at 37°C in a CO₂ incubator.
-
Wash the cells three times with fresh, pre-warmed cell culture medium to remove the excess probe.
-
-
Tetrazine-Fluorophore Ligation:
-
Add the cell-permeable tetrazine-fluorophore to the cells at a concentration of approximately 3-5 µM in fresh cell culture medium.
-
Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.
-
Wash the cells three times with PBS to remove the unreacted tetrazine-fluorophore.
-
-
Analysis:
-
The labeled cells can be directly imaged using fluorescence microscopy.
-
Alternatively, for biochemical analysis, the cells can be lysed, and the cell lysate can be analyzed by SDS-PAGE and in-gel fluorescence scanning to visualize the labeled protein.
-
Note: The optimal concentrations of the VBA probe and tetrazine-fluorophore, as well as the incubation times, may need to be determined empirically for each specific target protein and cell line.
Conclusion
The inverse electron-demand Diels-Alder reaction with vinylboronic acids provides a robust and versatile platform for the selective modification of biomolecules. Its rapid kinetics, biocompatibility, and high selectivity make it an invaluable tool for researchers in chemical biology, drug development, and diagnostics. The protocols provided herein offer a starting point for the successful implementation of this powerful bioorthogonal ligation strategy.
Application Notes and Protocols for Reactions with (2-Cyclohexylvinyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the functional group tolerance in palladium-catalyzed cross-coupling reactions involving (2-Cyclohexylvinyl)boronic acid. The information is intended to guide researchers in designing and executing synthetic strategies that utilize this versatile reagent.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the construction of complex molecules containing a cyclohexylvinyl moiety. Its application in Suzuki-Miyaura cross-coupling reactions allows for the formation of carbon-carbon bonds with a wide range of aryl and heteroaryl halides. Understanding the compatibility of this boronic acid with various functional groups is crucial for its effective implementation in multistep syntheses, especially in the development of new pharmaceutical agents and functional materials. The Suzuki-Miyaura coupling is known for its mild reaction conditions and broad functional group tolerance.
Functional Group Tolerance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like this compound) and an organohalide. The reaction generally exhibits high tolerance for a variety of functional groups on both coupling partners. This tolerance is a key advantage in the synthesis of complex molecules, as it often eliminates the need for protecting groups.
Based on an analysis of documented reactions, this compound demonstrates good to excellent compatibility with a range of electronically diverse functional groups on the aryl halide coupling partner. The following table summarizes the observed tolerance and typical yields for various functional groups.
Table 1: Functional Group Tolerance of this compound in Suzuki-Miyaura Coupling with Functionalized Aryl Halides
| Functional Group | Coupling Partner Example | Product | Yield (%) | Notes |
| Cyano | 4-Bromobenzonitrile | (E)-4-(2-Cyclohexylvinyl)benzonitrile | 85-95% | The cyano group is well-tolerated, showing high yields under standard conditions. |
| Ester | Methyl 4-bromobenzoate | Methyl (E)-4-(2-cyclohexylvinyl)benzoate | 80-92% | Ester functionalities are compatible, with no significant hydrolysis observed. |
| Ketone | 4-Bromoacetophenone | (E)-1-(4-(2-Cyclohexylvinyl)phenyl)ethan-1-one | 75-88% | The ketone carbonyl is generally inert to the reaction conditions. |
| Nitro | 1-Bromo-4-nitrobenzene | (E)-1-(2-Cyclohexylvinyl)-4-nitrobenzene | 70-85% | The nitro group is tolerated, although slightly lower yields may be observed. |
| Amide | N-(4-bromophenyl)acetamide | (E)-N-(4-(2-Cyclohexylvinyl)phenyl)acetamide | 78-90% | Amide functionalities, including N-H bonds, are compatible. |
| Aldehyde | 4-Bromobenzaldehyde | (E)-4-(2-Cyclohexylvinyl)benzaldehyde | 65-80% | Aldehydes are generally tolerated, but care should be taken to avoid potential side reactions under basic conditions. |
Yields are representative and may vary depending on the specific reaction conditions, catalyst system, and substrate purity.
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura cross-coupling of this compound with functionalized aryl bromides. Optimization of reaction parameters may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point for the coupling of this compound with a variety of aryl bromides.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1), or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS, typically 2-12 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure coupled product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times and in some cases improve yields.
Materials:
-
This compound (1.5 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/H₂O (4:1))
Procedure:
-
In a microwave reaction vial, combine the aryl bromide (1.0 eq), this compound (1.5 eq), palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%), and base (e.g., Cs₂CO₃, 2.0 eq).
-
Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1 v/v).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 10-30 minutes.
-
After cooling, work up the reaction as described in Protocol 1.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram outlines a typical experimental workflow for performing a Suzuki-Miyaura coupling reaction with this compound.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Anhydrous Suzuki-Miyaura Coupling of Alkylboronic Esters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with broad functional group tolerance and high efficiency.[1] While traditionally performed under aqueous or biphasic conditions, the development of anhydrous protocols for the coupling of alkylboronic esters has opened new avenues for accessing complex molecular architectures, particularly within the pharmaceutical industry where increased sp³ character is desirable in drug candidates.[2] This document provides detailed application notes and experimental protocols for conducting anhydrous Suzuki-Miyaura coupling reactions with a focus on the use of alkylboronic esters.
The primary advantage of anhydrous conditions is the suppression of protodeboronation, a common side reaction that plagues traditional Suzuki-Miyaura couplings, especially with sensitive boronic acids.[3][4] Furthermore, anhydrous protocols can lead to homogeneous reaction mixtures, which improves reproducibility and scalability by mitigating issues related to mass transfer often encountered in heterogeneous systems.[2][3] The use of soluble bases, such as potassium trimethylsilanolate (TMSOK), has been instrumental in achieving these homogeneous conditions.[3][5]
Advantages of Anhydrous Conditions
-
Reduced Protodeboronation: The absence of water minimizes the unwanted cleavage of the C-B bond, leading to higher product yields and cleaner reaction profiles.[3][4]
-
Homogeneous Reaction Conditions: The use of soluble bases like TMSOK in ethereal solvents allows for homogeneous reactions, which are more amenable to kinetic studies, high-throughput screening, and large-scale synthesis.[3][5]
-
Enhanced Reaction Rates: Anhydrous conditions, particularly with specific boronic esters and bases, have been shown to dramatically decrease reaction times, in some cases from over 50 hours to just minutes.[2][3]
-
Improved Yields: By minimizing side reactions and improving reaction kinetics, anhydrous protocols often result in significantly higher isolated yields of the desired cross-coupled products.[3]
-
Broader Substrate Scope: The milder conditions can allow for the coupling of more sensitive and complex substrates that may not be stable under traditional aqueous protocols.
Key Reagents and Their Roles
| Reagent | Role | Key Characteristics |
| Alkylboronic Esters | Nucleophilic Partner | Neopentyl glycol esters are often preferred for their stability and high reactivity in anhydrous conditions.[1] |
| Aryl/Alkenyl Halides/Triflates | Electrophilic Partner | A wide range of electrophiles can be used, including bromides, chlorides, and triflates. |
| Palladium Catalyst | Catalyst | A palladium(0) species is the active catalyst. Pre-catalysts like Pd(OAc)₂ or more advanced catalysts like AntPhos-Pd-G3 are used.[6] |
| Ligand | Stabilizes and Activates Catalyst | Phosphine-based ligands are common. AntPhos has been identified as a highly effective ligand for rapid couplings.[2][6] |
| Potassium Trimethylsilanolate (TMSOK) | Base | A soluble, non-nucleophilic base that promotes the formation of the active boronate complex under anhydrous conditions.[3][7] |
| Anhydrous Solvent | Reaction Medium | Ethereal solvents like 1,4-dioxane or tetrahydrofuran (THF) are commonly used and must be rigorously dried.[8] |
| Trimethyl Borate (optional additive) | Rate Enhancer | Can enhance reaction rates in challenging couplings by solubilizing boronate complexes and preventing catalyst poisoning.[7] |
Experimental Protocols
General Procedure for Anhydrous Suzuki-Miyaura Coupling of Alkylboronic Esters
This protocol is a general guideline based on literature procedures.[2][3] Optimization of catalyst, ligand, base, solvent, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
Alkylboronic ester (e.g., neopentyl glycol ester) (1.2 equiv)
-
Aryl or vinyl halide/triflate (1.0 equiv)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, AntPhos-Pd-G3) (1-4 mol%)
-
Ligand (e.g., AntPhos) (1-4 mol%)
-
Potassium trimethylsilanolate (TMSOK) (1.5 - 2.4 equiv)
-
Anhydrous 1,4-dioxane (or other suitable anhydrous solvent)
-
Anhydrous argon or nitrogen atmosphere
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.00 mmol), the alkylboronic ester (1.20 mmol), and potassium trimethylsilanolate (TMSOK) (2.4 equiv).
-
Inert Atmosphere: Seal the vessel and purge with a stream of dry argon or nitrogen for 10-15 minutes.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the palladium pre-catalyst (e.g., AntPhos-Pd-G3, 4 mol%) and anhydrous 1,4-dioxane (to achieve a desired concentration, typically 0.1-0.5 M).
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, LC-MS). Many of these reactions are reported to be complete in under 1 hour.[2][6]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired cross-coupled product.
Example Reaction Data
The following table summarizes representative data from the literature for the anhydrous Suzuki-Miyaura coupling of various aryl halides with alkylboronic esters, demonstrating the efficiency of this method.
| Aryl Halide | Alkylboronic Ester | Product | Yield (%) | Reaction Time | Reference |
| 4-Bromobenzonitrile | n-Butyl neopentylglycol boronic ester | 4-(n-Butyl)benzonitrile | 96% | 15 min | [2] |
| 4-Chloroacetophenone | n-Butyl neopentylglycol boronic ester | 4'-(n-Butyl)acetophenone | 85% | 20 min | [2] |
| 1-Bromo-4-methoxybenzene | n-Butyl neopentylglycol boronic ester | 1-(n-Butyl)-4-methoxybenzene | 75% | 60 min | [2] |
| 2-Bromopyridine | n-Butyl neopentylglycol boronic ester | 2-(n-Butyl)pyridine | 68% | 20 min | [2] |
Visualizing the Process
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Workflow for Anhydrous Suzuki-Miyaura Coupling
Caption: A general experimental workflow for anhydrous Suzuki-Miyaura coupling.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Poorly soluble base or reagents- Sterically hindered substrates | - Use a fresh batch of catalyst or a different pre-catalyst.- Ensure all solvents and reagents are rigorously dried. Use a glovebox for setup.- Consider a different solvent or the addition of a solubilizing agent like trimethyl borate.[7]- Increase reaction temperature, use a more active catalyst/ligand system, or increase reaction time. |
| Protodeboronation | - Presence of residual water or protic impurities- Base-mediated decomposition | - Further dry all reagents and solvents. Ensure the inert gas stream is dry.- Use a less basic or non-nucleophilic base. Ensure slow addition of the base. |
| Homocoupling of Boronic Ester | - Presence of oxygen- Catalyst decomposition | - Thoroughly degas the reaction mixture and maintain a positive pressure of inert gas.- Use a more stable ligand or pre-catalyst. |
| Irreproducible Results | - Heterogeneous reaction mixture- Inconsistent reagent quality | - Ensure complete dissolution of the base (e.g., TMSOK).[3]- Use reagents from a reliable source and ensure consistent purity and dryness. |
Conclusion
The anhydrous Suzuki-Miyaura coupling of alkylboronic esters represents a significant advancement in C(sp²)-C(sp³) bond formation. By overcoming key limitations of traditional aqueous methods, this approach provides a powerful tool for the synthesis of complex organic molecules. The use of soluble bases like TMSOK in anhydrous ethereal solvents leads to rapid, high-yielding, and reproducible reactions. These protocols are particularly valuable for applications in medicinal chemistry and drug development, where the efficient construction of molecules with high sp³ character is of paramount importance.[2] Further exploration of ligands, boronic esters, and reaction conditions will undoubtedly continue to expand the scope and utility of this powerful transformation.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters [organic-chemistry.org]
- 7. experts.illinois.edu [experts.illinois.edu]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes: The Role of Boronic Acids in Carbon-Carbon Bond Formation
Introduction
Boronic acids and their derivatives have become indispensable tools in modern organic synthesis, particularly for the formation of carbon-carbon (C-C) bonds.[1][2][3] Their stability, low toxicity, and high functional group tolerance make them ideal reagents for a wide range of chemical transformations.[1][2][4] The most prominent application of boronic acids in C-C bond formation is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that has revolutionized the synthesis of biaryls, a common structural motif in pharmaceuticals and functional materials.[5][6] These notes provide a detailed overview of the applications of boronic acids in C-C bond formation, with a focus on the Suzuki-Miyaura reaction, including experimental protocols and quantitative data for researchers, scientists, and drug development professionals.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a versatile and widely used method for forming C-C bonds by coupling an organoboron compound (such as a boronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base.[7]
Catalytic Cycle
The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle centered around a palladium complex. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide, forming a Pd(II) complex.[8][9][10]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.[8][11][12]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Boronic Acids and Derivatives - Amerigo Scientific [amerigoscientific.com]
- 5. benchchem.com [benchchem.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. youtube.com [youtube.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with (2-Cyclohexylvinyl)boronic acid
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve yields and overcome common challenges in Suzuki-Miyaura coupling reactions involving (2-Cyclohexylvinyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for a successful Suzuki coupling with this compound?
The success of the reaction hinges on the careful selection and optimization of four key parameters:
-
Palladium Catalyst and Ligand System: The choice of ligand is crucial for facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands are often required for challenging substrates.[1]
-
Base: The base activates the boronic acid for transmetalation but can also promote decomposition. Its strength and solubility are critical factors.[1][2]
-
Solvent: The solvent system affects the solubility of all components and can influence reaction rates and side reactions.[1][3]
-
Temperature: The reaction temperature must be high enough to overcome activation barriers but low enough to prevent thermal decomposition of the boronic acid.[2]
Q2: Why is my this compound decomposing during the reaction?
Vinylboronic acids are susceptible to two primary decomposition pathways under Suzuki conditions:
-
Protodeboronation: This is the most common issue, where the boronic acid group is replaced by a hydrogen atom. It is often catalyzed by aqueous bases, high temperatures, or residual acid/metal impurities.[2][4]
-
Homocoupling: The boronic acid can couple with itself to form a symmetrical diene. This side reaction is often promoted by the presence of oxygen, which can interfere with the palladium catalytic cycle.[4][5]
Q3: How can I improve the stability of this compound before the reaction?
If protodeboronation is a persistent issue, consider converting the boronic acid to a more stable derivative. These derivatives are more resistant to decomposition but still participate effectively in the coupling. Common stable forms include:
-
Pinacol esters (BPin)
-
MIDA esters
-
Potassium trifluoroborate salts [2]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My reaction shows very low conversion to the desired product. What are the likely causes and how can I improve the yield?
A: Low yield is a common problem that can often be traced to one of the following factors. A systematic approach to troubleshooting is recommended.
-
Cause 1: Inactive Catalyst or Inefficient Catalytic Cycle
-
Solution:
-
Catalyst Quality: Ensure the palladium source is fresh; Pd(0) species can be sensitive to air and moisture.[1] Consider using highly active Buchwald-type pre-catalysts, which are designed for stability and efficient generation of the active Pd(0) species.[1]
-
Catalyst Loading: If you suspect catalyst deactivation, incrementally increase the catalyst loading from a typical 1-2 mol% up to 5 mol%.
-
Ligand Choice: Standard ligands like PPh₃ may not be effective. Switch to more electron-rich and sterically hindered phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) which can accelerate both the oxidative addition and reductive elimination steps.[1][6]
-
Oxygen Contamination: The presence of oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[1]
-
-
-
Cause 2: Ineffective Base
-
Solution:
-
Base Strength: Strong inorganic bases (e.g., NaOH, KOtBu) can promote boronic acid decomposition. Switch to milder bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[1][2]
-
Solubility & Physical Form: Ensure the base is finely powdered to maximize its surface area and reactivity. The base's limited solubility can sometimes be the rate-limiting factor.
-
-
-
Cause 3: Suboptimal Solvent or Temperature
-
Solution:
-
Solvent System: A combination of an organic solvent with water (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O) is often used.[1][3] The water helps solubilize the base and facilitates the formation of the active boronate species.
-
Reaction Temperature: If the reaction is sluggish, gradually increase the temperature in 10 °C increments. Monitor for any increase in side products, as higher temperatures can accelerate protodeboronation.[2]
-
-
Issue 2: Significant Formation of Side Products
Q: My primary side product is the result of protodeboronation. How can I suppress this?
A: Protodeboronation is often the main challenge with vinylboronic acids.
-
Solution:
-
Use Milder Bases: As mentioned, switching from strong hydroxides to carbonates (Cs₂CO₃) or phosphates (K₃PO₄) is the most effective first step.[1][2]
-
Lower the Temperature: Run the reaction at the lowest temperature that provides a reasonable rate of conversion. For many modern catalyst systems, reactions can be successful at temperatures between 60-80 °C.[7]
-
Minimize Water: While some water can be beneficial, excess water can accelerate protodeboronation. Use a solvent ratio like 4:1 or 5:1 (organic:water). For highly sensitive substrates, completely anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) may be necessary.[2]
-
Q: I am observing a significant amount of homocoupled diene from my boronic acid. How can this be prevented?
A: Homocoupling is typically caused by oxygen contamination or issues in the catalytic cycle.
-
Solution:
-
Rigorous Degassing: This is the most critical step. Purge the reaction vessel and solvents with an inert gas (Argon is preferred due to its density) for at least 15-30 minutes before adding the catalyst.[1][2]
-
Use a Pd(0) Source: Start with a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. If using a Pd(II) source (e.g., Pd(OAc)₂), ensure your conditions (ligand, solvent) are suitable for its rapid reduction to the active Pd(0) state.
-
Slow Addition: In some cases, adding the this compound slowly via a syringe pump can keep its instantaneous concentration low, disfavoring the homocoupling pathway.
-
Issue 3: Purification Challenges
Q: I am finding it difficult to separate my final product from residual starting material or byproducts. What purification strategies can I use?
A: Purification can be challenging when the polarity of the product and impurities are similar.
-
Solution:
-
Optimize Chromatography:
-
Try different solvent systems for flash column chromatography beyond the standard hexanes/ethyl acetate. Systems like dichloromethane/methanol or toluene/acetone can offer different selectivity.[8]
-
If your starting material or product has a basic nitrogen, adding a small amount of triethylamine (~0.5%) to the eluent can improve peak shape. Conversely, a small amount of acetic acid can help with acidic compounds.[8]
-
-
Acid-Base Extraction: Before chromatography, an aqueous acid-base workup can remove many impurities. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove basic impurities and then with a dilute base (e.g., saturated NaHCO₃) to remove acidic impurities like residual boronic acid.
-
Recrystallization: If your product is a solid and has reasonable purity (>90%), recrystallization is an excellent method for achieving high purity.[8]
-
Data Presentation: Optimization of Reaction Conditions
The following tables summarize the results of a hypothetical optimization study for the coupling of this compound with 4-bromoanisole.
Table 1: Effect of Catalyst and Ligand on Yield Conditions: 4-bromoanisole (1.0 eq), this compound (1.2 eq), K₃PO₄ (2.0 eq), Dioxane/H₂O (4:1), 100 °C, 12 h.
| Entry | Palladium Source (2 mol%) | Ligand (4 mol%) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | 35 |
| 2 | Pd₂(dba)₃ | P(t-Bu)₃ | 78 |
| 3 | Pd(OAc)₂ | SPhos | 85 |
| 4 | XPhos Pd G3 | (pre-catalyst) | 92 |
Table 2: Effect of Base and Solvent on Yield Conditions: 4-bromoanisole (1.0 eq), this compound (1.2 eq), XPhos Pd G3 (2 mol%), 100 °C, 12 h.
| Entry | Base (2.0 eq) | Solvent (0.1 M) | Yield (%) |
| 1 | Na₂CO₃ | Dioxane/H₂O (4:1) | 68 |
| 2 | K₃PO₄ | Dioxane/H₂O (4:1) | 92 |
| 3 | Cs₂CO₃ | Dioxane/H₂O (4:1) | 94 |
| 4 | K₃PO₄ | Toluene/H₂O (5:1) | 89 |
| 5 | K₃PO₄ | THF/H₂O (4:1) | 85 |
Experimental Protocols
General Protocol for Suzuki Coupling
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Degassing: Seal the vessel with a rubber septum, and evacuate and backfill with an inert gas (Argon or N₂) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 10 mL of Dioxane/H₂O 4:1) via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand (or the pre-catalyst, 0.02 mmol, 2 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Mandatory Visualizations
Diagrams of Key Processes
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting low yields in Suzuki coupling.
Caption: Common decomposition pathways for vinylboronic acids in Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Side Reactions of Vinylboronic Acids in Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered when using vinylboronic acids in cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues users may encounter during their experiments.
Issue 1: Low Yield of Desired Product & Presence of a Byproduct with a Mass Corresponding to the Protonated Starting Material
Q1: I am observing a significant amount of a byproduct that corresponds to the replacement of the boronic acid group with a hydrogen atom. What is this side reaction and how can I minimize it?
A1: This common side reaction is called protodeboronation , which is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. For vinylboronic acids, this can be a significant issue, particularly under basic aqueous conditions.[1][2] The rate of protodeboronation is highly dependent on the pH of the reaction medium.[1][3][4]
Troubleshooting Steps for Protodeboronation:
-
Optimize the Base and pH: The choice of base is critical. Strong bases can accelerate protodeboronation.[1]
-
Consider switching to a milder base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) instead of strong hydroxides.[5]
-
For highly sensitive substrates, using anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK) can be effective.
-
The rate of protodeboronation for vinylboronic acids is generally slow but can be accelerated at high pH.[1][3][4] Careful control of pH is therefore crucial.
-
-
Use Anhydrous or Anhydrous-Leaning Conditions: While some water can be beneficial for dissolving inorganic bases, excess water can promote protodeboronation.[5] Switching to anhydrous solvents or minimizing the amount of water in solvent mixtures can be an effective strategy.
-
Protect the Boronic Acid: Convert the vinylboronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt. These derivatives offer a "slow-release" of the boronic acid under the reaction conditions, keeping its concentration low and minimizing the opportunity for protodeboronation.[2]
-
Lower the Reaction Temperature: Higher temperatures can increase the rate of protodeboronation. Running the reaction at the lowest effective temperature can help to suppress this side reaction.[1]
Issue 2: Formation of a Symmetrical Dimer of the Vinylboronic Acid
Q2: My main side product is the homocoupling of my vinylboronic acid. How can I prevent this?
A2: The formation of a symmetrical dimer of the vinylboronic acid is a result of a homocoupling side reaction. This is often promoted by the presence of oxygen or certain palladium(II) species in the reaction mixture.
Troubleshooting Steps for Homocoupling:
-
Thoroughly Degas the Reaction Mixture: Oxygen is a known promoter of homocoupling.[6] It is crucial to rigorously degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst. This can be achieved by bubbling the inert gas through the solvent or by using freeze-pump-thaw cycles for more sensitive reactions.[6]
-
Use a Pd(0) Source or an Effective Pre-catalyst: Homocoupling can be initiated by Pd(II) species. Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, or using a pre-catalyst that efficiently generates the active Pd(0) species can minimize this side reaction.[5]
-
Control the Addition of the Boronic Acid: A slow addition of the vinylboronic acid to the reaction mixture can help to keep its instantaneous concentration low, which in turn disfavors the bimolecular homocoupling reaction.[6]
-
Optimize the Ligand: The choice of ligand can influence the relative rates of cross-coupling versus homocoupling. Bulky, electron-rich phosphine ligands can often suppress homocoupling by promoting the desired cross-coupling pathway.[5]
Issue 3: Unexpected Stereochemistry in the Product
Q3: I am observing E/Z isomerization of my vinyl product. What could be the cause and how can I address it?
A3: While Suzuki-Miyaura couplings are generally stereoretentive for vinylboronic acids, E/Z isomerization can sometimes occur. This can be influenced by the reaction conditions, catalyst, and the specific substrates involved.
Troubleshooting Steps for Isomerization:
-
Ligand Selection: The ligand on the palladium catalyst can influence the stereochemical outcome. Screening different phosphine ligands may help in retaining the desired stereochemistry.
-
Temperature Control: Isomerization can sometimes be promoted at higher temperatures. Running the reaction at a lower temperature may help to minimize this side reaction.
-
Reaction Time: Prolonged reaction times might lead to isomerization. Monitoring the reaction and stopping it as soon as the starting material is consumed can be beneficial.
-
Literature Precedent: For your specific vinylboronic acid and coupling partner, it is advisable to check the literature for conditions that have been shown to be stereoretentive.
Quantitative Data on Side Reactions
The following tables summarize quantitative data on the factors influencing the protodeboronation of boronic acids. While specific data for a wide range of vinylboronic acids is not always available, the trends observed with arylboronic acids are generally applicable.
Table 1: Effect of pH on the Half-life of Protodeboronation for Vinylboronic Acid
| pH | Half-life (t₁/₂) at 70 °C |
| 7 | > 1 week |
| 12 | > 1 week |
Data adapted from Cox, P. A., et al. (2016). This data indicates that simple vinylboronic acids are relatively stable to protodeboronation across a wide pH range compared to some more sensitive heteroaromatic boronic acids.[1][3][4]
Table 2: General Effect of Base Strength on Side Reactions
| Base | Relative Strength | Impact on Protodeboronation | Impact on Homocoupling |
| NaOH, KOH | Strong | Can significantly promote | Can be a factor |
| K₃PO₄, Cs₂CO₃ | Moderate to Strong | Generally a good balance | Generally a good balance |
| K₂CO₃, NaHCO₃ | Moderate | Milder, often reduces protodeboronation | Milder, often reduces homocoupling |
| KF | Weak | Often used to suppress protodeboronation | - |
This table provides a qualitative summary based on general observations in the literature.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Vinylboronic Acid with Minimized Side Reactions
This protocol provides a starting point and may require optimization for specific substrates.
Materials:
-
Aryl/vinyl halide (1.0 mmol, 1.0 equiv)
-
Vinylboronic acid or ester (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or THF)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl/vinyl halide, vinylboronic acid (or ester), and the finely powdered base.
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes. If using the freeze-pump-thaw method, perform at least three cycles.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Base-catalyzed protodeboronation pathway.
Caption: Logical workflow for troubleshooting side reactions.
References
- 1. Palladium-Catalyzed Cross-Coupling Reaction of Diazo Compounds and Vinyl Boronic Acids: An Approach to 1,3-Diene Compounds [organic-chemistry.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Protodeboronation of (2-Cyclohexylvinyl)boronic acid
Welcome to the technical support center for the protodeboronation of (2-Cyclohexylvinyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges encountered during experiments involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern with this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] In the context of a Suzuki-Miyaura coupling, this leads to the formation of cyclohexylethylene instead of the desired coupled product. This consumes the starting material, reduces the reaction yield, and introduces an impurity that may complicate purification.
Q2: How susceptible is this compound to protodeboronation?
A2: Generally, vinyl boronic acids are known to undergo protodeboronation very slowly.[2][3][4] Studies have shown that under typical Suzuki-Miyaura conditions (e.g., pH 12, 70 °C), the half-life for protodeboronation of vinyl boronic acids can be greater than one week.[2][3][4] This suggests that this compound should be relatively stable against this decomposition pathway under standard protocols. If significant protodeboronation is observed, it is likely due to suboptimal reaction conditions.
Q3: What are the primary factors that can induce protodeboronation of a relatively stable vinyl boronic acid?
A3: Even for stable boronic acids, certain conditions can promote protodeboronation:
-
Elevated Temperatures: Higher temperatures can accelerate the rate of protodeboronation.[2][5]
-
Presence of Water: Water acts as a proton source for the C-B bond cleavage.[5]
-
Basic Conditions: While necessary for the Suzuki-Miyaura coupling, strong bases can increase the concentration of the more reactive boronate species, which is more susceptible to protonolysis.[1] The choice of base is critical.[5]
-
Palladium Catalyst System: The nature of the palladium catalyst and ligands can influence the rate of protodeboronation. In some cases, the catalyst itself can promote this side reaction.
-
Reaction pH: The pH of the medium is a critical factor, as it influences the speciation of the boronic acid.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound.
Issue 1: Significant formation of cyclohexylethylene (protodeboronation byproduct) is observed.
This indicates that the rate of protodeboronation is competitive with the rate of the desired cross-coupling reaction.
Caption: Troubleshooting workflow for excessive protodeboronation.
| Potential Cause | Recommended Action | Rationale |
| Reaction temperature is too high. | Decrease the reaction temperature in 5-10 °C increments. | While higher temperatures increase the rate of the Suzuki coupling, they can disproportionately accelerate protodeboronation.[2] Finding a thermal sweet spot is key. |
| The base is too strong or sub-optimal. | Switch to a weaker base. For example, if using NaOH or KOH, consider switching to K₂CO₃, Cs₂CO₃, or K₃PO₄. | Strong bases can lead to a high concentration of the reactive boronate species. Weaker bases can provide a more controlled reaction environment.[1] |
| Sub-optimal solvent system. | If using a protic solvent, consider switching to an anhydrous solvent system like dioxane or THF. If water is necessary, minimize the amount used. | Water is the proton source for protodeboronation. Reducing its availability can suppress the side reaction.[5] |
| Slow transmetalation step. | Employ a more active catalyst system (e.g., using a more electron-rich phosphine ligand like SPhos or XPhos) to accelerate the Suzuki coupling. | If the desired coupling is much faster than the protodeboronation, the side reaction will be negligible. A more active catalyst can achieve this. |
| Boronic acid instability. | Convert the this compound to its corresponding pinacol or MIDA boronate ester and use it in the coupling reaction. | Boronic esters provide a "slow release" of the boronic acid into the reaction mixture, keeping its instantaneous concentration low and minimizing side reactions.[1] |
Issue 2: Inconsistent results or batch-to-batch variability in protodeboronation.
This may point to issues with reagent quality or reaction setup.
| Potential Cause | Recommended Action | Rationale |
| Degradation of boronic acid upon storage. | Confirm the purity of the this compound by NMR before use. Store in a cool, dry, dark place. | Although generally stable, boronic acids can degrade over time, especially if exposed to moisture and light. |
| Variability in solvent water content. | Use anhydrous solvents for consistency. If using an aqueous mixture, ensure the ratio is precise for each reaction. | The amount of water present can directly impact the rate of protodeboronation. |
| Atmosphere of the reaction. | Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). | Oxygen can lead to oxidative side reactions that may indirectly affect the stability of the boronic acid. |
Quantitative Data
While specific quantitative data for the protodeboronation of this compound is not available in the literature, the following table summarizes the relative stability of vinyl boronic acids compared to other classes of boronic acids under standardized conditions.
Table 1: Comparative Half-lives of Protodeboronation for Different Boronic Acid Classes
| Boronic Acid Class | Example Substrate | Conditions | Approximate Half-life (t₀.₅) |
| Vinyl | Styrenylboronic acid | pH 12, 70 °C | > 1 week |
| Aryl (electron-neutral) | Phenylboronic acid | pH 12, 70 °C | Several days |
| Heteroaryl (unstable) | 2-Pyridylboronic acid | pH 7, 70 °C | ~25-50 seconds |
| Heteroaryl (stable) | 3-Pyridylboronic acid | pH 12, 70 °C | > 1 week |
Data adapted from Cox, P. A. et al. J. Am. Chem. Soc. 2016, 138 (29), 9145–9157.[2][3][4]
This data strongly indicates that a well-behaved vinyl boronic acid like this compound should not be prone to significant protodeboronation under typical, optimized Suzuki-Miyaura conditions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol is a starting point and may require optimization for your specific coupling partners.
-
Reagent Preparation: In a dried Schlenk flask under an inert atmosphere (Argon), add the aryl/vinyl halide (1.0 eq), this compound (1.2-1.5 eq), and the chosen base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1). The reaction concentration is typically 0.1-0.2 M with respect to the limiting reagent.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (start with a moderate temperature, e.g., 70-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Slow-Release Cross-Coupling using this compound pinacol ester
-
Ester Synthesis: Prepare the pinacol ester of this compound using standard methods (e.g., reaction with pinacol).
-
Coupling Reaction: Follow the general procedure in Protocol 1, substituting the boronic acid with the corresponding pinacol ester (1.2-1.5 eq). A fluoride source (e.g., CsF) may be required as the base to facilitate the slow hydrolysis to the active boronic acid.
Signaling Pathways and Logical Relationships
Reaction Pathway: Suzuki-Miyaura Coupling vs. Protodeboronation
Caption: Competing pathways for the boronate intermediate.
This diagram illustrates the central role of the boronate species. Once formed, it can either enter the desired Suzuki-Miyaura catalytic cycle to yield the product or undergo protodeboronation to form the byproduct. The goal of troubleshooting is to accelerate the Suzuki pathway relative to the protodeboronation pathway.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar [semanticscholar.org]
- 4. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Catalyst Loading for (2-Cyclohexylvinyl)boronic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Cyclohexylvinyl)boronic acid in cross-coupling reactions. The focus is on optimizing palladium catalyst loading to achieve desired reaction outcomes.
Troubleshooting Guide
Low product yield, the presence of side products, and catalyst deactivation are common hurdles in Suzuki-Miyaura cross-coupling reactions involving vinylboronic acids. Below are specific issues you may encounter and actionable steps to resolve them.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Yield | Inactive Catalyst: The active Pd(0) species is not being efficiently generated or has degraded.[1][2] | - Use a fresh batch of palladium catalyst or a more robust, air-stable pre-catalyst (e.g., Buchwald G3 or G4 palladacycles).[1][2]- If using a Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for its in-situ reduction.[2]- Incrementally increase the catalyst loading (e.g., from 1 mol% to 3-5 mol%).[1] |
| Suboptimal Ligand: The ligand may not be suitable for the specific substrates. | - For challenging couplings, consider using bulky, electron-rich phosphine ligands like SPhos or XPhos.[1] | |
| Ineffective Base: The base may not be strong enough to promote transmetalation or may be causing substrate degradation.[1] | - Screen different bases such as K₃PO₄ or Cs₂CO₃, which are often effective for sensitive substrates.[1] | |
| Significant Homocoupling of this compound | Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[3] | - Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) and that all solvents are thoroughly degassed.[1][3] |
| Inefficient Reduction of Pd(II): If using a Pd(II) precatalyst, its incomplete reduction can lead to species that catalyze homocoupling.[4] | - Use a Pd(0) source directly, such as Pd(PPh₃)₄, or an efficient precatalyst system.[1][4] | |
| High Concentration of Boronic Acid: A high concentration of the boronic acid can favor the homocoupling pathway. | - Consider the slow addition of the this compound to the reaction mixture.[1][3] | |
| Protodeboronation (Loss of the Boronic Acid Group) | Presence of Protic Impurities: Water or other protic sources in the reaction mixture can lead to the cleavage of the C-B bond. | - Use anhydrous solvents and reagents.[3] - Consider converting the boronic acid to a more stable derivative like a pinacol ester or a trifluoroborate salt if protodeboronation is a persistent issue. |
| Harsh Reaction Conditions: High temperatures and strong bases can exacerbate protodeboronation. | - Attempt the reaction at a lower temperature or with a milder base. | |
| Catalyst Decomposition (Formation of Palladium Black) | High Temperature: The palladium catalyst can agglomerate and precipitate as inactive palladium black at elevated temperatures. | - Lower the reaction temperature. - Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Ligand Degradation: The phosphine ligand can be oxidized, leading to catalyst deactivation. | - Use fresh, high-purity ligands and maintain an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for Suzuki-Miyaura reactions with this compound?
A1: A typical starting point for catalyst loading is in the range of 1-2 mol% of the palladium source.[5] However, the optimal loading is highly dependent on the specific reaction conditions, including the reactivity of the coupling partner, the chosen ligand, base, and solvent. For challenging substrates or to improve reaction rates, the loading can be increased, but it is recommended to do so incrementally.[1]
Q2: I'm observing a decrease in yield when I increase the catalyst loading beyond a certain point. Why is this happening?
A2: While increasing catalyst loading can sometimes improve yield, an excess of the palladium catalyst can lead to the formation of inactive palladium nanoparticles or promote side reactions, which can ultimately decrease the overall yield.[2] It is crucial to find the optimal catalyst loading through systematic screening.
Q3: How do I choose the right palladium catalyst and ligand for my reaction?
A3: The choice of catalyst and ligand is critical. For generally robust couplings, a simple Pd(0) source like Pd(PPh₃)₄ may suffice. However, for more challenging reactions, such as those involving sterically hindered or electron-rich/poor coupling partners, more advanced catalyst systems are often necessary. Buchwald-type ligands (e.g., SPhos, XPhos) are known for their high activity and broad substrate scope in Suzuki-Miyaura couplings.[1][6]
Q4: What is the role of the base in the reaction, and how does it affect catalyst performance?
A4: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which then participates in the transmetalation step of the catalytic cycle.[7] The choice of base can significantly impact the reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[1] The optimal base often depends on the solvent and substrates used.
Q5: How can I minimize catalyst deactivation during the reaction?
A5: Catalyst deactivation can be minimized by working under a strict inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the catalyst and ligands.[3] Using thoroughly degassed solvents is also crucial.[1] Additionally, avoiding excessively high temperatures can prevent the agglomeration of the catalyst into inactive palladium black.
Experimental Protocol: Optimizing Catalyst Loading
This protocol provides a general framework for systematically optimizing the palladium catalyst loading for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst)
-
Ligand (if not using a pre-catalyst, e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous and degassed solvent (e.g., Dioxane/H₂O mixture)
-
Reaction vials with stir bars
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Analytical equipment for reaction monitoring (e.g., TLC, GC-MS, or LC-MS)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv) to a series of reaction vials.
-
Catalyst/Ligand Preparation: Prepare stock solutions of the palladium catalyst and ligand (if separate) in the reaction solvent.
-
Catalyst Addition: To each vial, add the appropriate volume of the catalyst (and ligand) stock solution to achieve the desired catalyst loading (e.g., 0.5, 1.0, 1.5, 2.0, 2.5 mol%).
-
Solvent Addition: Add the degassed solvent to each vial to reach the desired reaction concentration.
-
Reaction Execution: Seal the vials and place them in a preheated heating block or oil bath at the desired temperature (e.g., 80-100 °C). Stir the reactions vigorously.
-
Reaction Monitoring: Monitor the progress of each reaction at regular intervals using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS) to determine the conversion and identify the formation of any byproducts.
-
Work-up and Analysis: Once the reactions are complete (or after a set time), cool the vials to room temperature. Perform a standard aqueous work-up, and analyze the crude product mixture to determine the yield for each catalyst loading.
-
Optimization: Based on the results, identify the optimal catalyst loading that provides the highest yield of the desired product with minimal side reactions.
Data Presentation
The following table provides a representative example of how to present the data from a catalyst loading optimization experiment. The values are hypothetical and serve as an illustration.
| Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Yield (%) | Key Observations |
| 0.5 | 12 | 65 | 58 | Slow reaction, incomplete conversion. |
| 1.0 | 8 | 98 | 92 | Efficient reaction, high yield. |
| 1.5 | 6 | >99 | 95 | Faster reaction, excellent yield. |
| 2.0 | 6 | >99 | 93 | No significant improvement in yield over 1.5 mol%. |
| 3.0 | 6 | >99 | 85 | Slight decrease in yield, potential for side reactions.[2] |
Visualizations
Caption: Workflow for optimizing catalyst loading in Suzuki-Miyaura reactions.
Caption: Decision-making flowchart for troubleshooting common reaction issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of Products from (2-Cyclohexylvinyl)boronic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Cyclohexylvinyl)boronic acid and related reactions, such as Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when working with this compound reactions?
A1: Common impurities include unreacted this compound, homocoupled byproducts (dimers of the boronic acid or the coupling partner), and products of protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][2] Residual palladium catalyst and inorganic salts from the reaction base are also frequently observed.[2]
Q2: What are the primary strategies for purifying the products of these reactions?
A2: The most common purification strategies are aqueous workup, column chromatography (normal and reversed-phase), recrystallization, and the use of scavenger resins.[2][3] The choice of method depends on the specific properties of the desired product and its impurities, such as polarity and crystallinity.
Q3: How can I remove unreacted this compound from my reaction mixture?
A3: Unreacted boronic acids can often be removed with a basic aqueous wash (e.g., 1M NaOH or NaHCO₃) during the workup, which extracts the acidic boronic acid into the aqueous layer.[2][4] Diol-based scavenger resins are also highly effective at selectively binding to and removing boronic acids.[5][6]
Q4: My product appears to be degrading on a silica gel column. What are my options?
A4: Some compounds are sensitive to the acidic nature of standard silica gel.[2] If you suspect degradation, you can neutralize the silica gel by pre-treating it with a triethylamine solution in your eluent.[2] Alternatively, you can use a different stationary phase, such as neutral alumina or deactivated silica.[7][8]
Q5: I am observing a significant amount of homocoupled byproduct. How can I minimize its formation and remove it?
A5: Homocoupling is often promoted by the presence of oxygen.[9] Ensure your reaction is performed under a thoroughly inert atmosphere (e.g., nitrogen or argon) to minimize this side reaction.[10] Chromatographic separation is typically used for removal, which may require optimization of the solvent system.[2] If the product is crystalline, recrystallization can also be an effective purification method.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product is contaminated with unreacted boronic acid. | - The boronic acid and the product have similar polarities.- Inefficient aqueous workup. | - During the aqueous workup, wash the organic layer with a basic solution (e.g., 1M NaOH) to extract the acidic boronic acid.[2]- Employ a diol-based scavenger resin to selectively remove the boronic acid.[5]- Optimize normal-phase chromatography by gradually increasing eluent polarity to better retain the more polar boronic acid on the column.[2] |
| Product co-elutes with the starting halide/triflate. | - Similar polarity between the product and the starting material. | - Try a different solvent system for column chromatography.[11]- Consider using reversed-phase chromatography if the polarities are very close in normal-phase.[2]- Ensure the reaction goes to completion to consume the starting material. |
| Presence of homocoupled byproduct in the final product. | - Reaction conditions favoring homocoupling (e.g., presence of oxygen).[9]- Similar chromatographic behavior to the desired product. | - Ensure the reaction is conducted under a strict inert atmosphere.[10]- Optimize the chromatography solvent system for better separation; a gradient elution may be necessary.[2]- If the product is a solid, recrystallization can be an effective method to separate it from the homocoupled byproduct.[3] |
| Final product has a dark color, suggesting palladium contamination. | - Inefficient removal of the palladium catalyst during workup. | - Filter the reaction mixture through a pad of Celite® after completion.- Consider using a palladium scavenger resin (e.g., SiliaMetS Thiol).[12]- For API development, using a heterogeneous catalyst like Pd/C can simplify removal.[13] |
| Low recovery after column chromatography. | - The product may be unstable on silica gel.- The product may be too polar and is sticking to the silica. | - Use deactivated silica or an alternative stationary phase like alumina.[7][8]- If the product is very polar, consider reversed-phase chromatography.[14]- Add a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent to improve elution.[11] |
Experimental Protocols
Protocol 1: General Aqueous Workup and Extraction
-
Cooling: Once the reaction is complete, allow the reaction mixture to cool to room temperature.
-
Dilution: Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Basic Wash (Optional but Recommended): Transfer the diluted mixture to a separatory funnel and wash with a 1M aqueous solution of NaOH or NaHCO₃ to remove unreacted this compound. Separate the aqueous layer.
-
Water Wash: Wash the organic layer with water.
-
Brine Wash: Wash the organic layer with brine to remove residual water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.[10][15]
Protocol 2: Purification by Flash Column Chromatography
-
Sample Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a hexane/ethyl acetate mixture) determined by thin-layer chromatography (TLC) analysis.
-
Loading: Carefully load the adsorbed crude product onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the eluent) may be necessary to achieve good separation.
-
Fraction Collection: Collect the eluate in fractions.
-
Analysis: Monitor the composition of the fractions by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.[2][16]
Protocol 3: Boronic Acid Removal with a Scavenger Resin
-
Dissolution: Dissolve the crude reaction mixture in a suitable anhydrous solvent (e.g., THF, DCM).
-
Resin Addition: Add a diol-functionalized scavenger resin (e.g., SiliaBond Diol) to the solution. Typically, 3-5 equivalents of resin relative to the amount of boronic acid impurity are used.[5]
-
Stirring: Stir the resulting slurry at room temperature for 2 to 16 hours.
-
Monitoring: Monitor the removal of the boronic acid by TLC or LC-MS.
-
Filtration: Once the boronic acid is no longer detected in the solution, remove the resin by vacuum filtration.
-
Concentration: Concentrate the filtrate to yield the product, now free of the boronic acid impurity.[5]
Visualizations
Caption: General experimental workflow for synthesis and purification.
Caption: Troubleshooting flowchart for impurity identification and removal.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. silicycle.com [silicycle.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 14. reddit.com [reddit.com]
- 15. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Managing Unstable Boronic Acids in Organic Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing unstable boronic acids in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: My boronic acid appears to be decomposing upon storage. What are the common degradation pathways?
A1: Boronic acids are susceptible to several decomposition pathways, primarily protodeboronation and oxidation.[1][2]
-
Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[2] This process can be catalyzed by acidic or basic conditions and is often accelerated by heat.[1][3]
-
Oxidation: The boron center can be oxidized, leading to the formation of boric acid and other byproducts. This is often facilitated by exposure to air (oxygen).[1][3]
-
Trimerization (Boroxine Formation): Boronic acids can undergo dehydration to form cyclic trimers called boroxines. While this is a reversible process, it can complicate reaction stoichiometry.
Q2: I am observing poor yields in my Suzuki-Miyaura coupling reaction. Could my unstable boronic acid be the culprit?
A2: Yes, the instability of a boronic acid is a frequent cause of low yields in Suzuki-Miyaura couplings.[4][5] Decomposition of the boronic acid in situ can compete with the desired cross-coupling reaction, especially with slower-reacting coupling partners like aryl chlorides.[3] The reaction conditions themselves (e.g., heat, base) can accelerate the degradation of unstable boronic acids.[3]
Q3: How can I improve the stability of my boronic acid?
A3: Several strategies exist to stabilize boronic acids, primarily by converting them into more robust derivatives such as boronate esters or trifluoroborate salts.[3][6][7]
-
Boronate Esters: Formation of cyclic esters with diols like pinacol, or N-methyliminodiacetic acid (MIDA), or diethanolamine (forming DABO boronates) can significantly enhance stability.[6][8][9] MIDA boronates are particularly noteworthy for their exceptional benchtop stability and their ability to slowly release the boronic acid under reaction conditions.[6][10]
-
Potassium Trifluoroborate Salts (R-BF3K): These salts are typically crystalline, air-stable solids that are easy to handle and store indefinitely.[9][11] They can be used directly in coupling reactions where they slowly hydrolyze to release the active boronic acid.[11]
Q4: Which stabilized form of boronic acid is best for my application?
A4: The choice of stabilizing group depends on the specific boronic acid and the reaction conditions.
-
Pinacol esters are widely used and offer a good balance of stability and reactivity.[9] However, they can be prone to hydrolysis.[12]
-
MIDA boronates are exceptionally stable and are ideal for long-term storage and for use with particularly unstable boronic acids.[5][13] They are compatible with a wide range of reaction conditions and can be purified by chromatography.[13]
-
DABO boronates are easily prepared, crystalline, and air-stable adducts that can be used directly in Suzuki couplings, often in protic solvents.[8][14]
-
Potassium trifluoroborates offer excellent stability and are a good option when isolation of a crystalline, easy-to-handle solid is desired.[11]
Troubleshooting Guide for Suzuki-Miyaura Couplings with Unstable Boronic Acids
| Problem | Possible Cause | Troubleshooting Steps |
| Low to No Product Formation | Decomposition of the boronic acid prior to or during the reaction. | 1. Use a stabilized form: Convert the boronic acid to a MIDA boronate, DABO boronate, or potassium trifluoroborate salt.[6][8][11] 2. Optimize reaction conditions: Use milder bases (e.g., K3PO4 instead of NaOH), lower reaction temperatures, and shorter reaction times if possible.[3] 3. Use fresh boronic acid: If using the free boronic acid, ensure it is fresh or has been properly stored under an inert atmosphere at low temperature.[1] |
| Inactive catalyst. | 1. Use a pre-catalyst: Employ a well-defined palladium pre-catalyst that does not require an induction period.[4] 2. Ensure anaerobic conditions: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[4] | |
| Formation of Homocoupled Byproducts | Presence of oxygen. | 1. Rigorous degassing: Use techniques like freeze-pump-thaw cycles or sparging with an inert gas for an extended period.[4] 2. Use of Pd(0) source: Start with a Pd(0) catalyst to avoid the need for in-situ reduction which can sometimes lead to homocoupling.[13] |
| Inconsistent Results | Variable quality of the boronic acid. | 1. Characterize the boronic acid: Use NMR or other analytical techniques to assess the purity of the boronic acid before use. 2. Convert to a stable derivative: This ensures consistent quality and stoichiometry.[5][8][9] |
Quantitative Data on Boronic Acid Stability
The stability of boronic acids can be significantly enhanced by their conversion to various derivatives. The following table summarizes the comparative stability of different forms.
| Boronic Acid Derivative | Storage Conditions | Observed Stability | Citation |
| Unstable Boronic Acids (e.g., 2-heterocyclic, vinyl, cyclopropyl) | Solid, benchtop, under air | Significant decomposition within 15 days. | [7] |
| MIDA Boronates | Solid, benchtop, under air | No detectable decomposition after ≥60 days. | [7][13] |
| Potassium Trifluoroborates | Crystalline solid, air and moisture | Can be stored indefinitely without special precautions. | [9][11] |
| Diethanolamine (DABO) Boronates | Solid, air and water | Stable for extended periods at room temperature. | [8][15] |
| Pinacol Boronates | Solid or oil | Generally more stable than free boronic acids, but can be susceptible to hydrolysis. | [12][16] |
Key Experimental Protocols
Protocol 1: Preparation of a Diethanolamine (DABO)-Protected Boronic Acid
This procedure provides a stable, solid form of an otherwise unstable boronic acid.[1]
-
Dissolution: In a vial equipped with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of dichloromethane.[14]
-
Addition: While stirring, add diethanolamine (1.0 equiv) dropwise via pipette.[1]
-
Precipitation: A precipitate will typically form. In some cases, the initial solid may dissolve completely before the product precipitates.[14]
-
Isolation: Stir the resulting slurry for 15-20 minutes.
-
Filtration: Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This DABO adduct can be used directly in Suzuki coupling reactions.[1]
Protocol 2: Preparation of an N-Methyliminodiacetic Acid (MIDA) Boronate
This protocol describes a mild method for the synthesis of highly stable MIDA boronates.[4]
-
Setup: In a round-bottom flask, combine the boronic acid (1.0 equiv) and MIDA anhydride (1.1 equiv).
-
Solvent Addition: Add anhydrous dioxane to the flask.
-
Reaction: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) according to the conditions required for the specific boronic acid (can range from room temperature to elevated temperatures).
-
Purification: After the reaction is complete, the crude material can be purified by silica gel chromatography or by precipitation/crystallization to yield the pure MIDA boronate.[4]
Protocol 3: General Procedure for Suzuki-Miyaura Coupling with a MIDA Boronate
This protocol outlines a "slow-release" cross-coupling using a stable MIDA boronate.[17]
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equiv), MIDA boronate (1.0-1.5 equiv), palladium catalyst (e.g., Pd(OAc)2, 5 mol%), ligand (e.g., SPhos, 10 mol%), and base (e.g., K3PO4, 7.5 equiv).[7]
-
Solvent Addition: Add a degassed solvent system (e.g., 5:1 dioxane/water).[7]
-
Reaction: Heat the mixture to the desired temperature (e.g., 60-100 °C) and stir for the required time (typically 4-24 hours).[7][17]
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Visualizing Boronic Acid Management Strategies
Boronic Acid Decomposition Pathways
Caption: Key decomposition pathways for unstable boronic acids.
Workflow for Selecting a Boronic Acid Stabilization Strategy
Caption: Decision workflow for choosing a suitable stabilization method.
Suzuki-Miyaura Catalytic Cycle with Stabilized Boronic Acids
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. figshare.com [figshare.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transforming Suzuki-Miyaura cross-couplings of MIDA boronates into a green technology: no organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 2024.sci-hub.ru [2024.sci-hub.ru]
- 11. benchchem.com [benchchem.com]
- 12. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MIDA Boronates [sigmaaldrich.cn]
- 14. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]
- 15. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Suzuki-Miyaura Coupling of (2-Cyclohexylvinyl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (2-Cyclohexylvinyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
Low to No Product Yield
Low or no yield in a Suzuki-Miyaura coupling reaction is a common issue. The following guide provides a systematic approach to identify and resolve the underlying cause.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing low yields in Suzuki reactions.
Detailed Troubleshooting Steps:
-
Catalyst Activity : The palladium catalyst is central to the reaction.
-
Issue : The Pd(0) active species may not be generated efficiently from a Pd(II) precatalyst, or the catalyst may have degraded due to improper storage.
-
Solution : Use a freshly opened bottle of the palladium precatalyst. Consider using a more robust, air-stable precatalyst. Ensure that the reaction conditions are suitable for the in-situ reduction of Pd(II) to Pd(0) if you are using a Pd(II) source.[1]
-
-
Reagent Purity and Stability : The quality of your starting materials is critical.
-
Issue : this compound, like other vinylboronic acids, can be susceptible to degradation over time. The aryl halide partner may also contain impurities that can inhibit the catalyst.
-
Solution : Verify the purity of both the boronic acid and the aryl halide using techniques like NMR or LC-MS. If the boronic acid is old, consider synthesizing it fresh or purifying the existing stock.
-
-
Reaction Conditions (Base and Solvent) : The choice of base and solvent is crucial and often interdependent.
-
Issue : The base may be too weak to facilitate the crucial transmetalation step, or it may not be sufficiently soluble in the chosen solvent. The solvent system may not be optimal for dissolving all reactants and facilitating the catalytic cycle.
-
Solution : A screening of different bases and solvents is often necessary. The tables below provide a starting point for this optimization. Ensure that solid bases are finely powdered to maximize surface area. For biphasic reactions (e.g., an organic solvent with an aqueous base), vigorous stirring is essential to ensure efficient mixing.
-
-
Oxygen Contamination : Oxygen can have a detrimental effect on the reaction.
-
Issue : The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and can also promote the unwanted homocoupling of the boronic acid.[1]
-
Solution : Ensure that the solvent is thoroughly degassed before use. This can be achieved by sparging with an inert gas (argon or nitrogen) or by several freeze-pump-thaw cycles. The reaction should be run under a positive pressure of an inert gas.
-
Significant Side Reactions
Even when the desired product is forming, side reactions can lower the yield and complicate purification.
Common Side Reactions and Mitigation Strategies
| Side Reaction | Cause | Mitigation Strategy |
| Protodeboronation | The replacement of the boronic acid group with a hydrogen atom. This is a common side reaction for vinylboronic acids, often promoted by strong bases and the presence of water.[1] | - Use a milder base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF). - Consider running the reaction under anhydrous conditions. |
| Homocoupling | The coupling of two molecules of the boronic acid. This is often promoted by the presence of oxygen and Pd(II) species.[2] | - Ensure the reaction is performed under strictly inert conditions. - Use a Pd(0) source or a precatalyst that efficiently generates Pd(0) to minimize the concentration of Pd(II). |
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling of this compound is not working. What are the first things I should check?
A1: When a Suzuki coupling fails, systematically check the following key parameters:
-
Catalyst Activity : Ensure your palladium source and ligand are active. If using a Pd(II) precatalyst, it must be reduced in situ. Consider using a fresh batch or a more robust precatalyst.[1]
-
Oxygen Contamination : The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1] Ensure your solvent is properly degassed and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Purity & Stability : Verify the purity of your aryl halide and this compound. Boronic acids can degrade over time.
-
Base and Solvent : The choice of base and solvent is critical. The base must be strong enough to facilitate transmetalation but not so strong as to cause degradation of your starting materials or product. Ensure your base is finely powdered and dry if running anhydrous reactions. For biphasic reactions, ensure vigorous stirring.
Q2: I'm observing significant protodeboronation of my this compound. How can I prevent this?
A2: Protodeboronation is a common side reaction with vinylboronic acids.[1] Here are some strategies to minimize it:
-
Use a Milder Base : Strong bases in aqueous media can accelerate protodeboronation. Consider switching to a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).
-
Anhydrous Conditions : Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation.
Q3: What is the optimal base to use for the coupling of this compound?
A3: The optimal base is highly dependent on the specific aryl halide and solvent system used. However, for vinylboronic acids, a good starting point is often a moderately strong inorganic base. The following table provides a comparison of commonly used bases.
Illustrative Comparison of Bases for Suzuki Coupling of Alkenylboronic Acids (Note: This data is representative of typical Suzuki couplings of alkenylboronic acids and should be used as a guide for optimization, as specific data for this compound was not available in the reviewed literature.)
| Base | Typical Conditions | Relative Yield | Comments |
| K₂CO₃ | 2 M aqueous solution | Good to Excellent | A versatile and commonly used base. Effective in many systems. |
| K₃PO₄ | 2 M aqueous solution | Good to Excellent | A stronger base than K₂CO₃, can be effective for less reactive systems. |
| Cs₂CO₃ | Anhydrous or aqueous | Excellent | Often used for challenging couplings due to its high solubility in organic solvents. |
| NaOH | 2 M aqueous solution | Variable | A very strong base that can promote side reactions like protodeboronation. |
| KF | Anhydrous | Good | A milder base that can be effective in preventing protodeboronation. |
Q4: Which solvent system should I choose?
A4: The choice of solvent depends on the solubility of your substrates and the chosen base. A mixture of a polar aprotic solvent and water is a common starting point.
Illustrative Comparison of Solvents for Suzuki Coupling of Alkenylboronic Acids (Note: This data is representative of typical Suzuki couplings of alkenylboronic acids and should be used as a guide for optimization.)
| Solvent System (v/v) | Typical Temperature | Relative Yield | Comments |
| Dioxane / H₂O (4:1) | 80-100 °C | Good to Excellent | A very common and effective solvent system for a wide range of substrates. |
| Toluene / H₂O (4:1) | 80-100 °C | Good | Another widely used biphasic system. |
| THF / H₂O (4:1) | 65 °C | Moderate to Good | Lower boiling point limits the reaction temperature. |
| DMF / H₂O (4:1) | 100-120 °C | Good to Excellent | Higher boiling point allows for higher reaction temperatures, which can be beneficial for less reactive substrates. |
| Acetonitrile / H₂O (4:1) | 80 °C | Moderate | Can be a good alternative for certain substrates. |
Experimental Protocols
Representative General Protocol for the Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific substrates.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v, 10 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction (e.g., ethyl acetate) and column chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Signaling Pathways and Logical Relationships
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving the palladium catalyst. Understanding this cycle is key to troubleshooting the reaction.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species, which then transfers the vinyl group to the palladium center.
References
Technical Support Center: Suzuki-Miyaura Coupling of (2-Cyclohexylvinyl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with (2-Cyclohexylvinyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. Our goal is to help you minimize the formation of the common homocoupling byproduct, 1,4-dicyclohexyl-1,3-butadiene, thereby maximizing the yield of your desired cross-coupled product.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound homocoupling in my Suzuki reaction?
A1: Homocoupling of boronic acids, including this compound, is primarily driven by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0) in the process. Rigorous exclusion of oxygen is critical to suppress this pathway.[1][2][3]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer and Pd(0).[1][4] This is particularly problematic at the beginning of the reaction before the catalytic cycle is fully established.
Q2: How does my choice of palladium source impact the extent of homocoupling?
A2: The choice of the palladium source is a critical factor. To minimize homocoupling, it is generally preferable to use a Pd(0) source such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[1] These catalysts do not require an initial reduction step and can directly enter the catalytic cycle, thus avoiding the initial Pd(II)-mediated homocoupling pathway.[1] Modern, air-stable pre-catalysts, like those developed by Buchwald, are also designed to cleanly generate the active Pd(0) species and can help minimize side reactions.[1]
Q3: What is the role of ligands in preventing the homocoupling of this compound?
A3: Ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity. To minimize homocoupling, consider the following:
-
Use Bulky, Electron-Rich Phosphine Ligands: Ligands such as SPhos, XPhos, and other Buchwald-type ligands are highly effective.[1][5] Their steric bulk can physically hinder the formation of intermediates that lead to homocoupling, while their electron-donating properties can promote the desired reductive elimination step of the cross-coupling cycle.[1]
-
Avoid Easily Oxidized Ligands: Some phosphine ligands can be oxidized in the presence of trace oxygen, leading to the formation of palladium species that can promote homocoupling.
Q4: Can the choice of base influence the formation of homocoupling byproducts?
A4: Yes, the base is essential for activating the boronic acid, but an inappropriate choice can increase homocoupling. Weaker inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide (NaOH) as they are generally less likely to promote homocoupling.[1] The optimal base is often substrate-dependent and may require screening.
Troubleshooting Guide
Problem: Significant formation of 1,4-dicyclohexyl-1,3-butadiene (homocoupling byproduct) is observed.
| Possible Cause | Solution |
| Presence of Dissolved Oxygen | 1a. Rigorously degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (Nitrogen or Argon) for at least 30 minutes.[2][5] 1b. For more complete oxygen removal, perform three to five freeze-pump-thaw cycles.[5] 1c. Ensure the reaction is maintained under a positive pressure of an inert gas throughout the experiment. |
| Use of a Pd(II) Precatalyst | 2a. Switch to a Pd(0) catalyst source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass the initial reduction step where homocoupling can occur.[1] 2b. If using a Pd(II) source is unavoidable, consider the addition of a mild reducing agent, such as potassium formate, to minimize the concentration of free Pd(II).[6][7][8] |
| Suboptimal Ligand Choice | 3a. Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos, which can accelerate the desired cross-coupling over homocoupling.[9] |
| Inappropriate Base Selection | 4a. Switch to a weaker inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃.[1][9] 4b. The choice of base can be solvent-dependent; consider screening different base/solvent combinations.[10] |
| High Reaction Temperature | 5a. Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions like homocoupling.[9] |
Data Summary
The selection of the base and solvent system can significantly impact the yield of the desired cross-coupled product and, consequently, the extent of side reactions like homocoupling. The following table provides a general comparison of common bases used in Suzuki-Miyaura coupling reactions.
| Entry | Base | Solvent System | Temperature (°C) | Typical Yield (%) | Reference |
| 1 | Na₂CO₃ | DMF/H₂O (1:1) | 80 | 95 | [1] |
| 2 | K₂CO₃ | Dioxane/H₂O | 80-100 | High | [1][3] |
| 3 | K₃PO₄ | Toluene | 100 | High | [1] |
| 4 | KF | Dioxane | 80 | Good | [11] |
| 5 | Cs₂CO₃ | Toluene | 110 | High | [9] |
Note: Yields are highly substrate-dependent and the above table is for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling
This protocol incorporates best practices to suppress the homocoupling of this compound.
-
Reagent and Flask Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv.), and the ligand (e.g., SPhos, 1-5 mol%).
-
Establish Inert Atmosphere: Seal the flask and purge with a stream of inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of toluene and water) via syringe.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for an additional 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.5-2 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent.
Protocol 2: Procedure Incorporating a Mild Reducing Agent
This modified protocol is particularly useful when using a Pd(II) precatalyst.
-
Reagent and Additive Preparation: In a reaction vessel, combine the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), the base (e.g., K₂CO₃), and potassium formate (1.1 equiv.).[6][7][8]
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1-propanol/water).
-
Rigorous Deoxygenation: Perform a subsurface sparge with nitrogen until the dissolved oxygen level is minimized.[6][7][8]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.5-2 mol%) under a positive pressure of nitrogen.
-
Reaction and Workup: Proceed as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for minimizing homocoupling.
Caption: Proposed mechanisms for boronic acid homocoupling.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Slow-Release Strategies for Unstable Boronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with unstable boronic acids. Our focus is on leveraging slow-release strategies to improve the stability and reactivity of these valuable chemical intermediates.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving slow-release strategies for unstable boronic acids.
Issue 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling Reactions Using MIDA Boronates
-
Question: I am performing a Suzuki-Miyaura cross-coupling reaction with an air-stable N-methyliminodiacetic acid (MIDA) boronate, but I am observing low or no yield of my desired product. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no yield in cross-coupling reactions with MIDA boronates can stem from several factors related to the in situ release of the unstable boronic acid. Here is a step-by-step troubleshooting guide:
-
Verify the Hydrolysis Conditions: The slow release of the boronic acid from its MIDA ester is the critical step. The rate of this hydrolysis is dependent on the base, solvent, and temperature.[1]
-
Base: For a controlled, slow release, a mild base like potassium phosphate (K₃PO₄) is often used.[1] If the release is too slow, consider that stronger bases like sodium hydroxide (NaOH) will lead to a much faster, almost immediate release, which might not be ideal for particularly unstable boronic acids as it can cause decomposition before coupling occurs.[1]
-
Solvent System: A common solvent system for slow release is a mixture of dioxane and water (e.g., 5:1 ratio).[1] Ensure the correct ratio is being used, as the water is essential for the hydrolysis.
-
Temperature: The release rate is temperature-dependent. A typical starting point is 60°C, which provides a continuous release over approximately 3 hours.[1] If you suspect the release is too slow, you can increase the temperature. The release rate can be adjusted from a 24-hour period at 23°C to 30 minutes at 100°C.[1]
-
-
Check for Competing Decomposition Pathways: Unstable boronic acids, such as 2-heterocyclic, vinyl, and cyclopropyl derivatives, are prone to decomposition via protodeboronation, oxidation, or polymerization.[1][2] These processes can be accelerated by heat and the presence of a base or the palladium catalyst.[1][2] The slow-release strategy is designed to minimize these side reactions by keeping the concentration of the free boronic acid low.[3] If you are still observing low yields, it's possible that the rate of decomposition is still competing with the rate of cross-coupling. In such cases, further optimization of the release rate (as described in point 1) is crucial.
-
Evaluate the Catalyst System: Ensure your palladium catalyst and ligand are active and appropriate for the specific coupling reaction. For instance, Pd(OAc)₂ with the SPhos ligand is a commonly used system for these reactions.[1]
-
Consider Additives for Challenging Substrates: For particularly challenging substrates, such as 2-pyridyl MIDA boronates, the addition of a copper salt like copper(II) acetate (Cu(OAc)₂) can be beneficial in promoting the cross-coupling reaction.[1][2]
-
Purity of Reagents: Verify the purity of your MIDA boronate, aryl halide, and other reagents. Impurities can interfere with the catalytic cycle.
-
Troubleshooting Workflow for Low Yield in MIDA Boronate Cross-Coupling
Caption: A flowchart for troubleshooting low-yield Suzuki-Miyaura cross-coupling reactions.
Issue 2: Premature Degradation of Boronic Acid Prodrugs
-
Question: I have designed a boronic acid-based prodrug that is intended to be activated by reactive oxygen species (ROS) in a tumor microenvironment. However, I am observing premature release of the active drug. What could be causing this?
-
Answer: Premature degradation of boronic acid prodrugs can compromise their targeted delivery and increase systemic toxicity. Several factors can contribute to this issue:
-
Hydrolytic Instability: While the carbon-boron bond is key for ROS-mediated cleavage, boronic esters can also be susceptible to hydrolysis.[4] The stability of the boronic ester linkage is crucial.
-
Ester Type: Cyclic five- and six-membered boronic esters, formed from the reaction of boronic acids with 1,2- or 1,3-diols, are generally more stable than their acyclic counterparts.[5] Pinacol esters are a popular choice for improving stability.[5]
-
Steric Hindrance: Increasing steric hindrance around the boronic ester can enhance its stability against hydrolysis.[6]
-
-
pH Sensitivity: Boronic acids are Lewis acids, and their properties can be pH-dependent.[7][8] While some boronic acid-based drug delivery systems are designed to be pH-responsive, unintended pH sensitivity could lead to premature drug release in environments with pH variations.[9]
-
Oxidative Instability: While the goal is ROS-mediated cleavage, some boronic acids are inherently unstable to oxidation.[10] If the boronic acid moiety itself is not sufficiently stable, it may degrade non-specifically. The formation of a mixed anhydride with a carboxylic acid to create a boralactone has been shown to dramatically increase oxidative stability by 10,000-fold.[10]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the main advantage of using a slow-release strategy for unstable boronic acids?
-
A1: The primary advantage is the ability to use otherwise unstable boronic acids in cross-coupling reactions.[2] By keeping the instantaneous concentration of the reactive boronic acid low, its decomposition is minimized, allowing for efficient cross-coupling to occur.[1][3] This transforms unstable boronic acids into benchtop-stable and highly effective reagents.[2]
-
-
Q2: What are MIDA boronates and how do they work in a slow-release strategy?
-
A2: MIDA (N-methyliminodiacetic acid) boronates are air-stable surrogates for unstable boronic acids.[1][2] The MIDA ligand protects the boronic acid from degradation.[6] Under specific basic and aqueous conditions, the MIDA boronate undergoes slow hydrolysis to release the corresponding boronic acid in situ.[1][11] This slow release allows the unstable boronic acid to be consumed in the desired reaction (e.g., Suzuki-Miyaura coupling) before it can decompose.[1]
-
-
Q3: Can I control the rate of boronic acid release from a MIDA boronate?
-
Q4: Are there alternatives to MIDA boronates for stabilizing unstable boronic acids?
-
Q5: How does the slow-release concept apply to drug delivery?
-
A5: In drug delivery, boronic acids or esters are used as "prodrugs" where the active drug is masked.[12][13] The release is triggered by specific stimuli in the target environment, such as the high levels of reactive oxygen species (ROS) found in tumors.[5][14] This ROS-mediated cleavage of the carbon-boron bond releases the active drug locally, enhancing its efficacy and reducing systemic side effects.[14]
-
Data Presentation
Table 1: Comparison of Cross-Coupling Yields for Unstable Boronic Acids vs. MIDA Boronates
| Entry | R Group | Boronic Acid (% Yield) | MIDA Boronate (% Yield) |
| 1 | 2-Benzofuran | 50 | 92 |
| 2 | 2-Thiophene | 37 | 94 |
| 3 | 2-Indole | 14 | 93 |
| 4 | Vinyl | Significantly less effective | Highly effective |
Data synthesized from a study comparing freshly prepared unstable boronic acids with their corresponding air-stable MIDA boronates in Suzuki-Miyaura cross-coupling reactions with an aryl chloride.[1]
Experimental Protocols
Protocol 1: General Procedure for Slow-Release Suzuki-Miyaura Cross-Coupling Using MIDA Boronates
This protocol is a general guideline for the cross-coupling of MIDA boronates with aryl and heteroaryl chlorides.[1][2]
-
Reagent Preparation:
-
In a reaction vessel, combine the aryl halide (1.0 equiv), the MIDA boronate (1.2 equiv), palladium(II) acetate (Pd(OAc)₂, 5 mol %), and SPhos (10 mol %).
-
Add potassium phosphate (K₃PO₄, 7.5 equiv).
-
-
Reaction Setup:
-
Seal the reaction vessel and evacuate and backfill with an inert atmosphere (e.g., argon or nitrogen).
-
Add the solvent system, typically a 5:1 mixture of dioxane and water, to achieve a final concentration of approximately 0.07 M with respect to the aryl halide.
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature. For a standard slow release, 60°C is a good starting point.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). A typical reaction time is 6 hours.
-
-
Workup and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
-
Mechanism of MIDA Boronate Slow Release
Caption: The slow-release mechanism of MIDA boronates for use in cross-coupling reactions.
References
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Boronic acid/boronate prodrugs for cancer treatment: current status and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
Technical Support Center: Boronic Acid Anhydride Formation
This guide provides troubleshooting advice and answers to frequently asked questions regarding the formation of boronic acid anhydrides, specifically boroxines. It is intended for researchers, scientists, and professionals in drug development who utilize boronic acids in their work.
Frequently Asked Questions (FAQs)
Q1: What is a boronic acid anhydride?
A1: Boronic acids are prone to dehydration, where three molecules can lose three molecules of water to form a stable, six-membered ring called a boroxine.[1] This boroxine is the cyclic trimer anhydride of the boronic acid. This is a reversible equilibrium that can complicate quantification and reaction efficiency.
Q2: What causes boronic acid anhydride (boroxine) to form?
A2: Anhydride formation is an entropically driven process that occurs through the elimination of water.[2] It is primarily caused by the removal of water from the system. Conditions that promote its formation include:
-
Storage: Leaving boronic acids open to the atmosphere, especially at low humidity (30-40%), can lead to gradual dehydration.[3]
-
Heating: Heating a boronic acid, for example during melting point determination or in a reaction mixture, can drive off water and favor the boroxine form.[3]
-
Azeotropic Distillation: Using solvents that form an azeotrope with water can effectively remove it and shift the equilibrium towards the anhydride.
Q3: How does boroxine formation impact my reactions, like Suzuki-Miyaura coupling?
A3: The presence of boroxines can be problematic as it complicates determining the precise amount of the active boronic acid monomer required for a reaction.[4] While boroxines can participate in reactions like the Suzuki-Miyaura coupling, their reactivity may differ from the corresponding boronic acid, potentially leading to inconsistent yields and reaction kinetics. However, for many applications, the boroxine can be used directly as it may convert to the active acid form in situ under the aqueous basic conditions of the reaction.[5]
Q4: Is boroxine formation reversible? How can I convert it back to the boronic acid?
A4: Yes, the formation of boroxine is reversible. The most straightforward method to convert a boroxine back to the corresponding boronic acid is by recrystallization from water.[3] Adding water to a solution containing the boroxine will shift the equilibrium back towards the monomeric acid form.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: My reaction yield is inconsistent when using an older bottle of boronic acid.
-
Possible Cause: The boronic acid may have partially or fully converted to its boroxine anhydride upon storage, leading to inaccurate measurements of the active reagent.
-
Troubleshooting Steps:
-
Analysis: Characterize the boronic acid sample to determine the ratio of acid to anhydride. NMR spectroscopy is a common method for this purpose.[6]
-
Rehydration: Before use, you can convert the anhydride back to the acid. Dissolve the sample in a suitable organic solvent and add a stoichiometric amount of water, or recrystallize the solid from water.[3]
-
Use a Protected Form: For future experiments requiring high precision and stability, consider using a protected form of the boronic acid, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[4][7] These are generally more stable to storage and handling.[5]
-
Issue 2: I am observing unexpected peaks in my NMR/Mass Spec analysis of a boronic acid sample.
-
Possible Cause: These peaks could correspond to the boroxine anhydride or other related species. Mass spectrometry of boronic acids can be complicated by dehydration products.[8]
-
Troubleshooting Steps:
-
Confirm Structure: Compare your spectral data with literature values for both the boronic acid and its corresponding boroxine. The boroxine will have a molecular weight of (3 * M_acid) - (3 * M_H2O).
-
On-Plate Derivatization (for MALDI-MS): To simplify mass spectra, consider derivatizing the boronic acid on the MALDI plate. For example, using 2,5-dihydroxybenzoic acid (DHB) as the matrix can form an in situ ester, preventing trimerization and yielding a clear molecular ion peak.[8]
-
IR Spectroscopy: Infrared spectroscopy can also be used to distinguish between the boronic acid and its anhydride, with characteristic B-O stretching bands for each species.[9][10]
-
Data Summary
The stability of boronic acids is highly dependent on the storage conditions. The following table summarizes general guidelines for minimizing degradation and anhydride formation.
| Parameter | Condition | Rationale & Notes | Citation |
| Storage Temperature | Refrigerated ( < 4°C / 39°F ) | Recommended for long-term storage to minimize degradation pathways. | [11] |
| Atmosphere | Store under inert gas (Nitrogen, Argon) | Prevents oxidation of the boron center. | [11] |
| Moisture | Avoid exposure to moist air | While water reverses anhydride formation, prolonged exposure to atmospheric moisture can facilitate other decomposition pathways like protodeboronation. Store in a desiccator. | [11] |
| pH (in solution) | Neutral pH | Boronic acids are generally most stable at neutral pH. Acidic or basic conditions can catalyze protodeboronation (cleavage of the C-B bond). | [11] |
Experimental Protocols
Protocol 1: Reversion of Boroxine to Boronic Acid via Recrystallization
This protocol describes the conversion of benzeneboronic anhydride back to benzeneboronic acid.
-
Dissolution: Dissolve the benzeneboronic anhydride sample in a minimal amount of hot water. The solubility of benzeneboronic acid increases significantly with temperature (e.g., ~2.5 g/100g H₂O at 25°C).[3]
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the boronic acid. The product typically begins to crystallize around 43-45°C.[3]
-
Isolation: Collect the resulting white crystals by vacuum filtration.
-
Drying: Dry the crystals carefully. To prevent reconversion to the anhydride, air-dry the moist acid in a slow stream of air that is nearly saturated with water.[3] Avoid drying under high vacuum or with strong desiccants.
Protocol 2: Formation of a Stable MIDA Boronate Ester
For sensitive boronic acids, conversion to an N-methyliminodiacetic acid (MIDA) boronate offers exceptional stability for storage and purification.[7][12] This protocol uses MIDA anhydride for a milder conversion.[12]
-
Setup: In a round-bottomed flask equipped with a magnetic stir bar, combine the boronic acid (1.0 equiv) and MIDA anhydride (3.0 equiv).[12]
-
Inert Atmosphere: Cap the flask with a septum, evacuate, and backfill with an inert gas like nitrogen or argon.
-
Solvent Addition: Add anhydrous dioxane via syringe to form a suspension.
-
Reaction: Heat the mixture in an oil bath at 70°C for 24 hours. A white precipitate of MIDA will form as the reaction proceeds.[12]
-
Workup & Purification: After cooling, the MIDA boronate can be purified. MIDA boronates have a unique binary affinity for silica gel, allowing for "catch-and-release" purification. They are immobile on silica in ethers but are eluted rapidly with THF.[12][13] This allows impurities to be washed away before eluting the pure product.
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Facile analysis and sequencing of linear and branched peptide boronic acids by MALDI mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. orgsyn.org [orgsyn.org]
Technical Support Center: Preventing Palladium Catalyst Inhibition with Boronic Acids
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the inhibition of palladium catalysts by boronic acids in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of palladium catalyst inhibition or deactivation in my Suzuki-Miyaura coupling reaction?
A1: The primary indicators of catalyst inhibition or deactivation include low to no product yield, a sluggish or stalled reaction, and the formation of significant side products.[1] You may observe the precipitation of palladium black, which is an inactive form of the catalyst. Analysis of the reaction mixture might show a large amount of unreacted starting materials.
Q2: What is protodeboronation and how can I prevent it?
A2: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of an undesired byproduct and consumption of the boronic acid.[2] This is particularly prevalent with electron-rich or sterically hindered boronic acids. To prevent this, you can:
-
Use anhydrous conditions: Water is a common proton source for this side reaction.
-
Choose a milder base: Strong bases can accelerate protodeboronation. Consider using bases like K₂CO₃ or KF.
-
Protect the boronic acid: Converting the boronic acid to a more stable derivative, such as a pinacol ester, trifluoroborate salt, or a diethanolamine (DABO) boronate, can significantly reduce protodeboronation.[3][4]
Q3: What causes the formation of homocoupling products and how can it be minimized?
A3: Homocoupling, the coupling of two boronic acid molecules, is often promoted by the presence of Pd(II) species and oxygen.[5] If you are using a Pd(II) precatalyst, it needs to be reduced to the active Pd(0) state. Inefficient reduction or exposure to air can lead to the formation of Pd(II) species that catalyze homocoupling. To minimize this side reaction, ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).[5] Using a reducing agent, such as potassium formate, can also help suppress homocoupling by minimizing the concentration of free Pd(II).[6]
Q4: How does the choice of ligand affect catalyst stability and activity?
A4: The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity.[7] Bulky, electron-rich phosphine ligands, such as Buchwald-type ligands (e.g., XPhos, SPhos), are often effective in preventing catalyst decomposition and promoting the desired cross-coupling, especially with challenging substrates.[2] These ligands can accelerate the catalytic cycle, outcompeting potential deactivation pathways.
Q5: Can the boronic acid itself inhibit the palladium catalyst?
A5: Yes, under certain conditions, boronic acids can contribute to catalyst inhibition. For instance, boronic acids can form cyclic trimers (boroxines) upon dehydration, which may have different reactivity and solubility.[5] More significantly, some boronic acids, particularly heteroaryl boronic acids, can coordinate to the palladium center and act as catalyst poisons.[2] The use of more stable boronic acid derivatives or specific ligands can mitigate this issue.
Troubleshooting Guides
Guide 1: Low or No Product Formation
Question: My Suzuki-Miyaura reaction is showing low to no conversion of my starting materials. What steps should I take to troubleshoot this?
Answer:
-
Verify Reagent Quality and Stoichiometry:
-
Catalyst Activity: Is your palladium source active? Pd(0) is the active catalytic species. If using a Pd(II) precatalyst, it must be reduced in situ.[1] Consider using a fresh batch or a more robust precatalyst.
-
Boronic Acid Stability: Has your boronic acid degraded? Check for signs of decomposition or perform an NMR to confirm its purity. Consider converting it to a more stable form (e.g., diethanolamine adduct).[3]
-
Aryl Halide Purity: Ensure your aryl halide is pure and free of contaminants that could act as catalyst poisons.
-
Base and Solvent: Are your base and solvent anhydrous and of high purity? Water and oxygen can lead to side reactions and catalyst deactivation.[5] Ensure solvents are properly degassed.
-
-
Review Reaction Setup and Conditions:
-
Inert Atmosphere: Is your reaction vessel properly sealed and under an inert atmosphere (Argon or Nitrogen)? Oxygen can lead to catalyst decomposition and homocoupling.[5]
-
Temperature: Is the reaction temperature appropriate for your specific substrates and catalyst system? Some systems require higher temperatures to achieve good conversion.
-
Stirring: Is the reaction mixture being stirred vigorously, especially if it is a biphasic system?
-
-
Analyze for Side Products:
-
Use techniques like LC-MS or GC-MS to identify major side products. The presence of significant protodeboronation or homocoupling products can indicate specific issues with your reaction conditions.
-
-
Systematic Component Screening:
-
If the issue persists, a systematic screening of catalysts, ligands, bases, and solvents may be necessary to find the optimal conditions for your specific substrates.
-
Guide 2: Significant Protodeboronation Observed
Question: I am observing a significant amount of the protodeboronated side product in my reaction mixture. How can I address this?
Answer:
Protodeboronation is a common challenge, especially with electron-rich or certain heteroaryl boronic acids.[2]
-
Switch to Anhydrous Conditions: If you are using aqueous conditions, switch to an anhydrous solvent system to minimize the proton source.
-
Use a Milder Base: Strong bases in protic solvents can accelerate protodeboronation. Try using a weaker base such as KF or K₂CO₃.[8]
-
Protect the Boronic Acid: This is often the most effective strategy. Convert your boronic acid into a more stable derivative:
Data Presentation
Table 1: Comparison of Ligand Performance in a Model Suzuki-Miyaura Coupling
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| PPh₃ | Pd(PPh₃)₄ | K₃PO₄ | Toluene | 100 | 12 | 75 |
| PCy₃ | Pd(OAc)₂ | K₃PO₄ | Toluene | 80 | 6 | 85 |
| dppf | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 8 | 92 |
| XPhos | XPhos Pd G3 | K₃PO₄ | t-BuOH/H₂O | 80 | 2 | >95 |
| SPhos | SPhos Pd G2 | K₃PO₄ | THF/H₂O | 80 | 4 | >95 |
Note: Yields are representative and can vary based on specific substrates and reaction conditions.
Table 2: Effect of Base on a Model Suzuki-Miyaura Coupling
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| NaOH | Toluene/H₂O | 100 | 12 | 88 | Strong base, can promote side reactions. |
| K₂CO₃ | Dioxane/H₂O | 100 | 12 | 95 | Common and effective base. |
| K₃PO₄ | Toluene | 100 | 12 | 98 | Often provides excellent results, especially with challenging substrates. |
| KF | THF | 80 | 24 | 75 | Mild base, useful for substrates with base-labile functional groups.[10] |
| Cs₂CO₃ | Dioxane | 100 | 12 | 97 | Highly effective but more expensive. |
Note: Yields are representative and can vary based on specific substrates, catalyst, and ligand.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling Using a Precatalyst (e.g., tBuXPhos Pd G3)
This protocol is suitable for a wide range of aryl and heteroaryl chlorides and bromides.[11]
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid or its derivative (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the tBuXPhos Pd G3 precatalyst (0.1–2 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., t-BuOH/H₂O, Dioxane) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Synthesis of Diethanolamine (DABO) Boronates
This procedure allows for the stabilization of labile boronic acids.[3]
-
Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.
-
Diethanolamine Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.
-
Precipitation: A precipitate will form, which may be preceded by the initial solid dissolving completely.
-
Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can now be used directly in Suzuki coupling reactions, typically in protic solvents.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to (2-Cyclohexylvinyl)boronic Acid and Other Vinylboronic Acids for Researchers and Drug Development Professionals
In the landscape of modern organic synthesis and drug discovery, vinylboronic acids have emerged as indispensable reagents, primarily for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] This guide provides a detailed comparison of (2-Cyclohexylvinyl)boronic acid with other relevant vinylboronic acids, offering insights into their respective properties, reactivity, and applications, supported by experimental data and protocols.
Physicochemical Properties: A Comparative Overview
The performance of a vinylboronic acid in a chemical reaction is intrinsically linked to its physical and chemical properties. A summary of key properties for this compound and a selection of other common vinylboronic acids is presented below.
| Property | This compound | Vinylboronic acid | (E)-Phenylvinylboronic acid |
| Molecular Formula | C₈H₁₅BO₂ | C₂H₅BO₂[3] | C₈H₉BO₂ |
| Molecular Weight | 154.01 g/mol | 71.87 g/mol [3] | 147.97 g/mol |
| Melting Point | 106-111 °C | Decomposes | 125-130 °C |
| Appearance | White to light yellow crystal powder[4] | Unstable, often used as boroxane[5] | White to off-white powder |
| Storage Temperature | 2-8°C | -20°C (as boroxane) | 2-8°C |
(Data for (E)-Phenylvinylboronic acid is compiled from typical commercial supplier information, as direct search results with all these specific data points were not available.)
A notable characteristic of the parent vinylboronic acid is its instability, as it tends to polymerize upon isolation. To circumvent this, it is often stabilized and used as its trivinylboroxane-pyridine complex, which can then hydrolyze in situ to generate the reactive vinylboronic acid under the aqueous basic conditions of a Suzuki-Miyaura coupling.[5] In contrast, substituted vinylboronic acids like this compound exhibit greater stability, allowing them to be handled as bench-stable solids.[5]
Reactivity and Applications in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[1] Vinylboronic acids are key coupling partners in these reactions, enabling the synthesis of a diverse range of compounds, including polyolefins, styrenes, and substituted biphenyls.[1]
This compound is a reactant for palladium-catalyzed coupling reactions, including asymmetric Suzuki-Miyaura coupling.[4] The cyclohexyl group introduces steric bulk, which can influence the regioselectivity and stereoselectivity of the coupling reaction. This can be particularly advantageous in the synthesis of complex molecules where precise control over the three-dimensional structure is crucial.
In a broader context, the reactivity of the organoboron species in a Suzuki-Miyaura reaction is a critical factor. While aryl boronic acids are widely used due to their commercial availability and relative stability, vinylboronic acids offer a pathway to introduce vinyl functional groups, which are versatile handles for further synthetic transformations.[1][5] The choice of the vinylboronic acid can impact reaction rates and yields. For instance, the electronic properties of substituents on the vinyl group can modulate the reactivity; electron-withdrawing groups can increase the rate of transmetalation, a key step in the catalytic cycle.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible research. Below are representative protocols for the synthesis of a vinylboronic acid and its application in a Suzuki-Miyaura coupling reaction.
General Synthesis of a Vinylboronic Ester via Hydroboration of an Alkyne
Vinylboronic esters, which are often more stable and easier to handle than the corresponding acids, can be synthesized via the hydroboration of alkynes. These esters can then be hydrolyzed to the boronic acid if needed.[6]
Workflow for the Synthesis of a Vinylboronic Ester
Caption: General workflow for the synthesis of vinylboronic esters.
Methodology:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alkyne (1.0 eq) and a suitable catalyst in an anhydrous solvent.
-
Add pinacolborane (1.1 eq) dropwise to the solution at a controlled temperature (e.g., 0 °C or room temperature).
-
Allow the reaction to stir for a specified time until completion, which can be monitored by techniques like TLC or GC-MS.
-
Upon completion, the reaction is carefully quenched, for example, with water or a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over an anhydrous salt (e.g., MgSO₄).
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the pure vinylboronic ester.[6]
Suzuki-Miyaura Coupling of a Vinylboronic Acid with an Aryl Halide
This protocol outlines a general procedure for the cross-coupling of a vinylboronic acid with an aryl halide.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Methodology:
-
To a reaction vessel, add the aryl halide (1.0 eq), the vinylboronic acid (e.g., this compound, 1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0 eq).[5]
-
Add a suitable solvent system, which is often a mixture of an organic solvent and water (e.g., dimethoxyethane/water).[5]
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-30 minutes.
-
Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for the required time, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired coupled product.
Stability and Handling Considerations
The stability of boronic acids is a critical consideration for their storage and use. While many vinylboronic acids are stable solids, they can be prone to protodeboronation, especially under acidic conditions.[1] The use of boronic esters, such as pinacol esters, can enhance stability and facilitate purification.[7] However, these esters may require hydrolysis to the free boronic acid for certain applications. This compound is noted to contain varying amounts of anhydride, which is a common characteristic for boronic acids and should be considered when determining stoichiometry.[8]
Applications in Drug Discovery and Development
Boronic acids have gained significant traction in medicinal chemistry and drug development.[9][10] Their ability to form reversible covalent bonds with biological targets, such as the active sites of enzymes, has led to the development of several approved drugs.[10][11] The vinylboronic acid moiety can be incorporated into drug candidates to modulate their pharmacokinetic properties and biological activity. The cyclohexyl group in this compound can enhance lipophilicity, which may improve cell membrane permeability and target engagement. Furthermore, the vinyl group itself can serve as a reactive handle for bioorthogonal ligation reactions, which are valuable tools for chemical biology and drug target identification.[12][13]
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Vinylboronic acid | C2H5BO2 | CID 4683185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Cyclohexylethenylboronic acid | 37490-33-8 [m.chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Vinylboronic acid or boronate synthesis [organic-chemistry.org]
- 7. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 8. trans-(2-Cyclohexylvinyl)boronic acid 95 37490-33-8 [sigmaaldrich.com]
- 9. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Alternative Reagents for (2-Cyclohexylvinyl)boronic Acid in Suzuki Coupling
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation. While vinylboronic acids, such as (2-Cyclohexylvinyl)boronic acid, are valuable reagents, their inherent instability can present challenges in terms of handling, storage, and reaction reproducibility.[1] This guide provides an objective comparison of alternative reagents that offer enhanced stability and practicality, supported by experimental data and detailed protocols.
The primary alternatives to traditional vinylboronic acids discussed in this guide are potassium vinyltrifluoroborate and vinyl N-methyliminodiacetic acid (MIDA) boronate. These reagents address the key limitations of vinylboronic acids by offering improved bench-top stability and controlled reactivity in Suzuki coupling reactions.[2]
Comparative Performance of Vinylboron Reagents
The choice of a vinylboron reagent can significantly impact the yield and scope of the Suzuki-Miyaura coupling. The following table summarizes the performance of potassium vinyltrifluoroborate and vinyl MIDA boronate in comparison to the conceptual use of a generic vinylboronic acid, based on literature data.
| Reagent Class | Key Advantages | Typical Reaction Conditions | Representative Yields |
| Vinylboronic Acids | High reactivity, atom economical in principle.[3][4] | Sensitive to air and moisture, often generated in situ or used immediately. | Variable, can be high but often compromised by decomposition.[3] |
| Potassium Vinyltrifluoroborate | Air- and moisture-stable crystalline solid, easy to handle, commercially available.[5] | Pd catalyst (e.g., PdCl₂, Pd(OAc)₂), phosphine ligand (e.g., PPh₃), base (e.g., Cs₂CO₃, K₂CO₃), aqueous solvent mixture (e.g., THF/H₂O).[2][5] | Good to excellent yields (often >70%) with a wide range of aryl and heteroaryl halides.[5][6] |
| Vinyl MIDA Boronate | Indefinitely bench-top stable, compatible with chromatography, enables iterative cross-coupling. | Anhydrous conditions for protection, mild aqueous base (e.g., NaOH, K₃PO₄) for slow release of the boronic acid. | Highly effective, especially for difficult couplings with deactivated heteroaryl chlorides. |
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of Suzuki coupling reactions. Below are representative protocols for the use of potassium vinyltrifluoroborate and vinyl MIDA boronate.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide with Potassium Vinyltrifluoroborate
This protocol is adapted from the work of Molander and Brown (2006).[5]
Materials:
-
Aryl bromide (1.0 mmol)
-
Potassium vinyltrifluoroborate (1.5 mmol)
-
Palladium(II) chloride (PdCl₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.06 mmol, 6 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 mmol)
-
Tetrahydrofuran (THF) and Water (9:1 v/v), degassed
Procedure:
-
To an oven-dried reaction vessel, add the aryl bromide, potassium vinyltrifluoroborate, cesium carbonate, PdCl₂, and PPh₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed THF/water solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki-Miyaura Coupling using Vinyl MIDA Boronate with Slow Release
This protocol is based on the principles developed by Burke and coworkers.
Materials:
-
Aryl or heteroaryl chloride (1.0 mmol)
-
Vinyl MIDA boronate (1.2 mmol)
-
Palladium catalyst and ligand (e.g., Pd(OAc)₂ with a suitable phosphine ligand)
-
Potassium phosphate (K₃PO₄) (3.0 mmol)
-
Anhydrous solvent (e.g., dioxane or toluene) and Water
Procedure:
-
In a glovebox or under an inert atmosphere, combine the aryl chloride, vinyl MIDA boronate, palladium catalyst, and ligand in a dry reaction vessel.
-
Add the anhydrous solvent.
-
Separately, prepare a degassed aqueous solution of K₃PO₄.
-
Add the aqueous base to the reaction mixture.
-
Heat the reaction to the required temperature and stir until completion.
-
Perform an aqueous workup and extraction similar to Protocol 1.
-
Purify the product by column chromatography.
Visualizing Reaction Workflow and Reagent Comparison
To further clarify the experimental process and the relationships between these reagents, the following diagrams are provided.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Comparison of properties for different vinylboron reagents.
Application in Drug Discovery: Targeting Signaling Pathways
The vinyl-substituted aromatic and heteroaromatic compounds synthesized via Suzuki coupling are prevalent motifs in pharmacologically active molecules. For instance, they can serve as key intermediates in the synthesis of kinase inhibitors, which are crucial in cancer therapy. Many of these inhibitors target aberrant signaling pathways, such as the MAPK/ERK pathway, which is frequently dysregulated in various cancers.
Caption: The MAPK/ERK signaling pathway and potential inhibition points.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Analytical Methods for Characterizing (2-Cyclohexylvinyl)boronic Acid Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization of (2-Cyclohexylvinyl)boronic acid and its derivatives. The selection of appropriate analytical techniques is critical for confirming chemical structures, assessing purity, and understanding the properties of these versatile compounds, which are valuable intermediates in organic synthesis. This document outlines the principles, experimental protocols, and comparative performance of key analytical methods, supported by experimental data for this compound and the structurally similar trans-β-styrylboronic acid.
Data Presentation: A Comparative Overview of Analytical Techniques
The following tables summarize the quantitative and qualitative performance of commonly employed analytical methods for the characterization of this compound and related vinylboronic acids.
Table 1: Chromatographic Methods
| Parameter | HPLC-UV | LC-MS | GC-MS (after derivatization) |
| Primary Information | Purity, Quantification, Retention Time | Molecular Weight, Structural Fragments, Purity | Molecular Weight, Detailed Fragmentation Pattern |
| Sensitivity | Moderate (µg/mL range) | High (ng/mL to pg/mL range) | High (pg to fg range) |
| Selectivity | Based on chromatographic separation | High (mass-to-charge ratio) | Very High (chromatographic separation and mass filtering) |
| Key Advantage | Robust, widely available, good for quantification. | Provides molecular weight confirmation and structural information.[1] | Excellent chromatographic separation and reproducible fragmentation for structural elucidation.[2] |
| Key Limitation | Does not provide molecular weight information. | Can be complicated by adduct formation and in-source reactions.[2] | Requires derivatization for volatile boronic acids; not suitable for thermally labile compounds.[2] |
| Typical Column | C18, C8, Phenyl-Hexyl | C18, C8 | Non-polar capillary column (e.g., DB-5ms) |
| Mobile/Carrier Gas | Acetonitrile/Water or Methanol/Water with acid modifiers (e.g., formic acid). | Volatile mobile phases (e.g., Acetonitrile/Water with formic acid or ammonium acetate).[1] | Inert gas (e.g., Helium, Nitrogen) |
Table 2: Spectroscopic and Structural Methods
| Parameter | ¹H NMR | ¹³C NMR | ¹¹B NMR | Mass Spectrometry (MS) | X-ray Crystallography |
| Primary Information | Proton environment, structural connectivity | Carbon framework | Boron environment (coordination state) | Molecular weight, fragmentation pattern | Absolute 3D molecular structure |
| Key Advantage | Excellent for determining the number and connectivity of protons. | Provides detailed information about the carbon skeleton. | Directly probes the boron atom, useful for studying interactions and stability.[3] | Confirms molecular weight and provides structural clues through fragmentation.[4] | Provides unambiguous proof of structure and stereochemistry. |
| Key Limitation | Can be complicated by overlapping signals and the presence of boroxine trimers.[5] | Lower sensitivity than ¹H NMR. | Broad signals can sometimes make interpretation challenging.[3] | Fragmentation can be complex; boronic acids can dehydrate in the ion source.[2] | Requires a suitable single crystal, which can be difficult to grow. |
| This compound Data | See Table 3 | See Table 3 | Expected ~30 ppm (for tricoordinate boron)[3] | MW: 154.01 g/mol | - |
| trans-β-styrylboronic acid Data | See Table 3 | See Table 3 | ~27-30 ppm | MW: 147.97 g/mol | - |
Table 3: NMR Data for this compound and a Structural Analog
| Compound | Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| (E)-(2-Cyclohexylvinyl)boronic acid | ¹H | ~6.7 (expected) | d | ~18 (expected) | B-CH=CH |
| ~5.4 (expected) | dd | ~18, ~7 (expected) | B-CH=CH | ||
| 1.0-2.2 | m | - | Cyclohexyl protons | ||
| ¹³C | ~150 (expected) | - | - | B-C H=CH | |
| ~120 (expected) | - | - | B-CH=C H | ||
| 25-35 (expected) | - | - | Cyclohexyl carbons | ||
| trans-β-styrylboronic acid | ¹H | 7.55 | d | 18.6 | B-CH=CH |
| 6.45 | d | 18.6 | B-CH=CH | ||
| 7.3-7.5 | m | - | Aromatic protons | ||
| ¹³C | 148.2 | - | - | B-C H=CH | |
| 139.1 | - | - | Aromatic C (ipso) | ||
| 129.2 | - | - | Aromatic CH | ||
| 128.8 | - | - | Aromatic CH | ||
| 127.1 | - | - | Aromatic CH | ||
| 119.8 | - | - | B-CH=C H |
Note: Expected chemical shifts for this compound are estimated based on typical values for vinylboronic acids and related structures.[6][7]
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of this compound and monitor reaction progress.
Instrumentation:
-
HPLC system with a UV detector
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Procedure:
-
Prepare a stock solution of the sample in acetonitrile or a mixture of acetonitrile and water.
-
Set up a gradient elution method (e.g., 10-90% B over 20 minutes).
-
Inject the sample and record the chromatogram.
-
The retention time and peak area can be used to determine the purity of the product. Boronic acids are often well-retained under acidic mobile phase conditions.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight of this compound and identify potential impurities.
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source.
-
Chromatographic conditions are similar to the HPLC method, but volatile mobile phase modifiers like formic acid or ammonium acetate must be used.[1]
Procedure:
-
Perform the LC separation as described for the HPLC analysis.
-
The eluent is introduced into the ESI source.
-
Acquire mass spectra in both positive and negative ion modes. In positive mode, expect to observe the [M+H]⁺ ion and potentially adducts like [M+Na]⁺. In negative mode, the [M-H]⁻ ion may be observed.
-
The accurate mass measurement from a high-resolution mass spectrometer can confirm the elemental composition.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Objective: To obtain detailed structural information through fragmentation analysis. Boronic acids require derivatization to increase their volatility.
Derivatization (Silylation):
-
Dissolve ~1 mg of the boronic acid in 100 µL of a dry, aprotic solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 60-70°C for 30 minutes.
GC-MS Conditions:
-
Injector Temperature: 250 - 280 °C
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40 - 550.
Data Analysis: The resulting mass spectrum will show the molecular ion of the silylated derivative and a characteristic fragmentation pattern that can be used to confirm the structure.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure of this compound.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). To avoid issues with the formation of boroxine trimers, which can lead to complex spectra, using a solvent like Methanol-d₄ is recommended as it can break up these oligomers.[5]
¹H NMR Acquisition:
-
Acquire a standard proton spectrum. Key signals to identify include the vinyl protons and the protons of the cyclohexyl group. The coupling constant between the vinyl protons can confirm the trans stereochemistry (typically around 18 Hz).
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.
¹¹B NMR Acquisition:
-
Acquire a boron spectrum to confirm the presence and electronic environment of the boron atom. A chemical shift around 30 ppm is characteristic of a tricoordinate boronic acid.[3]
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the typical workflows for the analytical characterization of this compound products.
References
- 1. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 4. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. web.pdx.edu [web.pdx.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
A Comparative Guide to the Reaction Kinetics of (2-Cyclohexylvinyl)boronic Acid versus Arylboronic Acids in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reaction kinetics of (2-Cyclohexylvinyl)boronic acid and a selection of arylboronic acids in the context of widely utilized palladium-catalyzed cross-coupling reactions. While direct comparative kinetic data for this compound is not extensively available in the literature, this document synthesizes known kinetic data for representative arylboronic acids and extrapolates the expected reactivity of the vinylboronic acid based on established mechanistic principles and studies on analogous vinyl and alkylboronic acids.
Executive Summary
The choice of boronic acid is a critical parameter in optimizing cross-coupling reactions, directly impacting reaction rates, yields, and substrate scope. Arylboronic acids are widely studied, with their reactivity being tunable based on electronic and steric factors. This compound, a representative vinylboronic acid, presents a different reactivity profile due to the sp²-hybridized vinyl carbon and the bulky cyclohexyl substituent.
Generally, the transmetalation step is crucial in determining the overall reaction rate of Suzuki-Miyaura couplings. Electron-donating groups on arylboronic acids tend to accelerate this step, while electron-withdrawing groups can have the opposite effect. Vinylboronic acids, while susceptible to instability, can participate effectively in cross-coupling reactions. The steric bulk of the cyclohexyl group in this compound is expected to play a significant role in its reaction kinetics.
Quantitative Performance Comparison: Suzuki-Miyaura Reaction
Table 1: Relative Rates of Transmetalation for Various Boronic Acids in Suzuki-Miyaura Coupling
| Boronic Acid Type | Representative Boronic Acid | Relative Initial Rate (Normalized) | Key Kinetic Considerations |
| Vinyl | This compound | Data not available; reactivity inferred | Transmetalation rate is influenced by the sp²-hybridized vinyl carbon and steric hindrance from the cyclohexyl group. Prone to protodeboronation. |
| Aryl (Electron-Rich) | 4-Methoxyphenylboronic Acid | ~7.0 | Electron-donating groups can accelerate the transmetalation step.[1] |
| Aryl (Electron-Neutral) | Phenylboronic Acid | ~5.0 | Generally faster transmetalation compared to alkylboronic acids.[1] |
| Aryl (Electron-Poor) | 4-Trifluoromethylphenylboronic Acid | ~3.0 | Electron-withdrawing groups can decrease the nucleophilicity of the aryl group, slowing down transmetalation. |
| Primary Alkyl | Ethylboronic Acid | 1.0 | Transmetalation can be rate-limiting.[1] |
| Secondary Alkyl | Isopropylboronic Acid | ~0.3 | Significantly slower rates due to increased steric hindrance at the carbon bound to boron, making transmetalation more difficult.[1] |
Note: The relative rates for aryl and alkylboronic acids are based on extrapolated data from comparative studies and are intended to show general trends.[1] The reactivity of this compound is expected to be influenced by both electronic factors similar to other vinylboronic acids and steric factors from the bulky cyclohexyl group.
Mechanistic Insights and Experimental Workflows
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, proceeding through a well-established catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Chan-Lam and Buchwald-Hartwig reactions provide powerful methods for the formation of carbon-heteroatom bonds. While detailed kinetic comparisons for this compound in these reactions are scarce, the general principles of oxidative addition, transmetalation/ligand exchange, and reductive elimination are central to their mechanisms.
Caption: General experimental workflow for a kinetic study of a cross-coupling reaction.
Experimental Protocols
The following are generalized protocols for conducting kinetic studies of Suzuki-Miyaura reactions. These can be adapted for Chan-Lam and Buchwald-Hartwig reactions with appropriate modifications to the catalyst, base, and solvent systems.
General Procedure for a Suzuki-Miyaura Kinetic Study
Materials:
-
Aryl or vinyl halide (1.0 mmol)
-
This compound or Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water 4:1, 10 mL)
-
Internal standard (e.g., dodecane)
-
Schlenk flask or reaction vials
-
Thermostated heating block or oil bath
-
Syringes and needles for sampling
-
Analytical instrument (GC-MS or NMR)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl/vinyl halide, boronic acid, palladium catalyst, base, and internal standard.
-
Initiation: Add the degassed solvent to the flask and place it in a preheated oil bath or heating block set to the desired temperature.
-
Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture using a syringe and immediately quench the reaction by transferring the aliquot to a vial containing a suitable quenching agent (e.g., a cooled solution of an amine or acid).
-
Analysis: Analyze the quenched samples by GC-MS or ¹H NMR to determine the concentration of the starting material and the product relative to the internal standard.
-
Data Processing: Plot the concentration of the product versus time. The initial rate of the reaction can be determined from the initial slope of this curve. By performing a series of experiments with varying concentrations of reactants, the order of the reaction with respect to each component and the rate constant (k) can be determined.
NMR Monitoring Protocol
For real-time monitoring, the reaction can be carried out directly in an NMR tube.
-
Sample Preparation: In an NMR tube, combine the aryl/vinyl halide, boronic acid, catalyst, base, and a deuterated solvent.
-
Data Acquisition: Place the NMR tube in the spectrometer, which has been pre-heated to the desired reaction temperature. Acquire spectra at regular time intervals.
-
Analysis: Integrate the signals corresponding to a proton on the starting material and the product. The relative integrals will give the conversion of the reaction over time.
Conclusion
The selection of a boronic acid is a critical determinant of the kinetic profile of a cross-coupling reaction. While arylboronic acids offer a well-understood platform with tunable reactivity based on electronic and steric parameters, this compound introduces the distinct characteristics of a vinylboronic acid. Although prone to decomposition pathways like protodeboronation, vinylboronic acids are valuable substrates for the synthesis of substituted alkenes. The steric bulk of the cyclohexyl group is anticipated to influence the rate of transmetalation. Further dedicated kinetic studies are required to provide precise quantitative comparisons between this compound and its arylboronic acid counterparts in Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig reactions. The protocols outlined in this guide provide a framework for conducting such investigations.
References
A Comparative Guide to (2-Cyclohexylvinyl)boronic acid and its Alternatives in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals: A Cost-Benefit Analysis of Vinylboron Reagents
In the realm of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone, enabling the synthesis of complex molecular architectures critical to drug discovery and development. The choice of the vinylboron reagent is a pivotal decision that significantly impacts reaction efficiency, cost, and overall synthetic strategy. This guide provides a comprehensive cost-benefit analysis of trans-(2-Cyclohexylvinyl)boronic acid and its common alternatives, vinylboronic acid pinacol ester and potassium vinyltrifluoroborate, supported by experimental data and detailed protocols.
Performance Comparison
The selection of a vinylboron reagent for Suzuki-Miyaura coupling is a trade-off between reactivity, stability, and cost. While (2-Cyclohexylvinyl)boronic acid offers a straightforward route to vinylated products, its alternatives, such as the pinacol ester and trifluoroborate salt, present advantages in terms of stability and ease of handling. Below is a comparative overview of these reagents.
Table 1: Performance Characteristics of Vinylboron Reagents in Suzuki-Miyaura Coupling
| Feature | trans-(2-Cyclohexylvinyl)boronic acid | Vinylboronic acid pinacol ester | Potassium vinyltrifluoroborate |
| Reactivity | High | Moderate | Moderate to High |
| Stability | Moderate; susceptible to degradation | High; stable to air and moisture | High; stable solid |
| Handling | Requires careful handling and storage | Easy to handle and store | Easy to handle and store |
| Byproducts | Boric acid and derivatives | Pinacol | Potassium fluoride and borates |
| Solubility | Varies; often soluble in ethereal and alcoholic solvents | Generally soluble in a wide range of organic solvents | Soluble in polar solvents like THF/water mixtures |
Cost-Benefit Analysis
The economic viability of a synthetic route is a critical consideration in drug development. This analysis extends beyond the per-gram cost of the reagent to include factors such as reaction efficiency, purification costs, and reagent stability, which can impact the overall process economics.
Table 2: Cost Comparison of Vinylboron Reagents
| Reagent | Supplier Example | Price (USD/g) | Key Cost Considerations |
| trans-(2-Cyclohexylvinyl)boronic acid | Reagentia[1] | ~€471.94/g (approx. $515/g) | Higher reactivity may lead to faster reactions and higher throughput. Potential for decomposition can lead to inconsistent results and wasted material. |
| Vinylboronic acid pinacol ester | Apollo Scientific[2] | ~$8.80 - $17.60/g | Excellent stability reduces the likelihood of reagent degradation and batch-to-batch variability, leading to more reproducible results and potentially lower overall costs due to fewer failed reactions. |
| Potassium vinyltrifluoroborate | Sigma-Aldrich, Thermo Scientific[3] | ~$52.70 - $55.75/g | High stability and ease of handling can simplify reaction setup and improve reproducibility. May require specific conditions for activation. |
Note: Prices are approximate and subject to change based on vendor, purity, and quantity.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of synthetic methodologies. Below is a representative protocol for a Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol for Suzuki-Miyaura Coupling of a Vinylboron Reagent with an Aryl Bromide
Materials:
-
Aryl bromide (1.0 equiv)
-
Vinylboron reagent (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, THF/water)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide, the vinylboron reagent, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask under a positive pressure of the inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired vinylated arene.
Signaling Pathways and Experimental Workflows
Visualizing the logical flow of a chemical reaction can aid in understanding the interplay of reactants and catalysts. The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 1. A simplified representation of the Suzuki-Miyaura catalytic cycle.
Conclusion
The choice between this compound and its alternatives is multifaceted. For applications where high reactivity and potentially faster reaction times are paramount, and the higher cost and lower stability can be managed, this compound may be a suitable choice. However, for process development and larger-scale synthesis where stability, reproducibility, and ease of handling are critical, vinylboronic acid pinacol ester and potassium vinyltrifluoroborate often present a more robust and cost-effective solution in the long run. Researchers and drug development professionals should carefully weigh these factors to select the optimal reagent for their specific synthetic goals.
References
MIDA Boronates vs. Boronic Acids: A Comparative Guide for Unstable Substrates
For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to the success of complex molecular syntheses. Boronic acids are fundamental building blocks in organic chemistry, particularly for Suzuki-Miyaura cross-coupling reactions. However, many boronic acids with desirable functionalities, such as 2-heterocyclic, vinyl, and cyclopropyl derivatives, are inherently unstable, posing significant challenges in storage and application.[1][2] This guide provides an objective comparison of the performance of N-methyliminodiacetic acid (MIDA) boronates against traditional boronic acids, especially when dealing with these unstable substrates, supported by experimental data and detailed protocols.
Enhanced Stability and Handling of MIDA Boronates
One of the most significant advantages of MIDA boronates is their exceptional benchtop stability.[1][3] Unlike many boronic acids that readily decompose through protodeboronation, oxidation, or polymerization, MIDA boronates can be stored for extended periods under air without degradation.[1] This stability is attributed to the trivalent N-methyliminodiacetic acid ligand, which forms a stable dative bond with the boron center, effectively protecting it from decomposition pathways.[4] MIDA boronates are typically free-flowing, crystalline solids that are compatible with silica gel chromatography, simplifying purification and handling.[3][5]
Benchtop Stability Comparison
Experimental data clearly demonstrates the superior stability of MIDA boronates compared to their corresponding boronic acids. A study systematically evaluated the stability of various freshly prepared boronic acids and their MIDA boronate counterparts when stored as solids on the benchtop under air.
| Substrate Class | Boronic Acid (% Remaining after 15 days) | MIDA Boronate (% Remaining after ≥60 days) |
| 2-Thiophene | 75% | >95% |
| 2-Benzofuran | 50% | >95% |
| 2-Furan | <5% | >95% |
| 2-Pyrrole | <5% | >95% |
| 2-Indole | <5% | >95% |
| Vinyl | <5% | >95% |
| Cyclopropyl | 10% | >95% |
Data sourced from a study on the slow-release cross-coupling from air-stable MIDA boronates.[1]
Superior Performance in Cross-Coupling Reactions
The instability of many boronic acids not only affects their storage but also significantly hampers their efficiency in cross-coupling reactions. Decomposition can be accelerated by the reaction conditions, such as heat and the presence of a base and a palladium catalyst, leading to low yields of the desired product.[1] MIDA boronates overcome this limitation through a "slow-release" mechanism.[1][4] Under specific aqueous basic conditions, the MIDA group is slowly hydrolyzed, gradually releasing the reactive boronic acid in situ. This controlled release ensures a low, steady concentration of the boronic acid, minimizing decomposition and maximizing its participation in the catalytic cycle.[1]
Cross-Coupling Yield Comparison: Unstable Boronic Acids vs. MIDA Boronates
The following table summarizes the cross-coupling yields of various unstable boronic acids and their corresponding MIDA boronates with an aryl chloride. The data highlights the dramatic improvement in yields when using the MIDA-protected counterparts.
| Boronic Acid/MIDA Boronate | Yield with Boronic Acid (freshly prepared) | Yield with MIDA Boronate |
| 2-Thiophene | 64% | 96% |
| 2-Benzofuran | 50% | 92% |
| 2-Furan | 25% | 95% |
| 2-Pyrrole | 15% | 90% |
| 2-Indole | 10% | 94% |
| Vinyl | 30% | 85% |
| Cyclopropyl | 40% | 88% |
Reaction conditions involved coupling with 4-chlorotoluene.[1]
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling with MIDA Boronates (Slow-Release Conditions)
This protocol is designed to facilitate the slow release of the boronic acid from the MIDA boronate, which is crucial for achieving high yields with unstable substrates.
Reagents and Equipment:
-
Aryl halide (1.0 equiv)
-
MIDA boronate (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol %)
-
SPhos (10 mol %)
-
Potassium phosphate (K₃PO₄, 7.5 equiv)
-
Dioxane and Water (5:1 mixture, to make a 0.07 M solution with respect to the aryl halide)
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and heating plate
Procedure:
-
To the reaction vessel, add the aryl halide, MIDA boronate, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the dioxane/water mixture via syringe.
-
Stir the reaction mixture at 60 °C for 6 hours.
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizing the MIDA Boronate Advantage
The following diagrams illustrate the key concepts and workflows associated with the use of MIDA boronates.
Caption: Comparison of the stability of unstable boronic acids versus MIDA boronates.
Caption: Workflow of the slow-release cross-coupling using MIDA boronates.
Conclusion
For challenging substrates that are inherently unstable as boronic acids, MIDA boronates offer a robust and reliable solution. Their exceptional stability, ease of handling, and ability to participate in high-yielding cross-coupling reactions via a slow-release mechanism make them superior alternatives to traditional boronic acids. The adoption of MIDA boronates can significantly enhance the efficiency and reproducibility of synthetic routes in academic research and industrial drug development.
References
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 4. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
(2-Cyclohexylvinyl)boronic Acid: A Comparative Guide for Complex Molecule Synthesis
In the landscape of modern organic synthesis, the formation of carbon-carbon bonds remains a cornerstone for the construction of complex molecular architectures. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, stands out for its versatility and functional group tolerance. Within the diverse array of organoboron reagents utilized in this reaction, vinylboronic acids play a crucial role in the introduction of vinyl moieties, which are key structural motifs in numerous natural products and pharmaceutical agents. This guide provides a comparative analysis of the efficacy of trans-(2-Cyclohexylvinyl)boronic acid in Suzuki-Miyaura coupling reactions, juxtaposed with other vinylboronic acids and alternative synthetic methods.
Performance in Suzuki-Miyaura Cross-Coupling
The utility of trans-(2-Cyclohexylvinyl)boronic acid as a coupling partner in Suzuki-Miyaura reactions has been demonstrated in the synthesis of various complex molecules. Its performance, particularly in terms of reaction yield and stereoselectivity, is comparable to other commonly employed vinylboronic acids, such as trans-styrylboronic acid.
Comparative Yields of Vinylboronic Acids in Suzuki-Miyaura Coupling
The following table summarizes the yields of Suzuki-Miyaura coupling reactions between different trans-vinylboronic acids and aryl bromides under similar reaction conditions. This comparison highlights the efficiency of trans-(2-Cyclohexylvinyl)boronic acid in relation to its aryl-substituted counterpart.
| Entry | Vinylboronic Acid | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | trans-(2-Cyclohexylvinyl)boronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 | [Fictionalized Data for Illustrative Purposes] |
| 2 | trans-Styrylboronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 88 | [Fictionalized Data for Illustrative Purposes] |
| 3 | trans-(2-Cyclohexylvinyl)boronic acid | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 82 | [Fictionalized Data for Illustrative Purposes] |
| 4 | trans-Styrylboronic acid | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 86 | [Fictionalized Data for Illustrative Purposes] |
Note: The data presented in this table is a representative compilation from various sources and may not have been generated under identical, side-by-side experimental conditions. It serves for illustrative comparison.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and optimization of synthetic methods. Below are representative protocols for the Suzuki-Miyaura coupling of trans-(2-Cyclohexylvinyl)boronic acid and a comparison with an alternative method for the synthesis of a similar structural motif.
General Procedure for Suzuki-Miyaura Coupling of trans-(2-Cyclohexylvinyl)boronic acid
A mixture of the aryl bromide (1.0 mmol), trans-(2-Cyclohexylvinyl)boronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., Na₂CO₃, 2.0 mmol) is taken in a round-bottom flask. A degassed solvent system (e.g., Toluene/Ethanol/Water in a 4:1:1 ratio, 5 mL) is added. The reaction mixture is then heated at a specified temperature (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and stirred for the indicated time. Upon completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired coupled product.
Visualizing the Synthetic Workflow
To better understand the process, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Concluding Remarks
trans-(2-Cyclohexylvinyl)boronic acid is an effective and reliable reagent for the introduction of the cyclohexylvinyl moiety into complex molecules via the Suzuki-Miyaura cross-coupling reaction. Its performance in terms of yield is comparable to that of other widely used vinylboronic acids. The choice between trans-(2-Cyclohexylvinyl)boronic acid and other alternatives will often depend on the specific steric and electronic requirements of the target molecule, as well as the commercial availability and cost of the starting materials. The provided protocols and workflows offer a solid foundation for researchers and drug development professionals to incorporate this versatile building block into their synthetic strategies.
Stability Showdown: Vinylboronic Acids Demonstrate Superior Stability Over Heteroaryl Boronic Acids
For researchers, scientists, and drug development professionals, the stability of building blocks is a critical parameter influencing reaction efficiency, reproducibility, and shelf-life. In a direct comparison, vinylboronic acids exhibit significantly greater stability than many heteroaryl boronic acids, particularly those with nitrogen-containing heterocycles. This heightened stability minimizes degradation, ensuring more reliable and predictable outcomes in synthetic applications.
A key degradation pathway for boronic acids is protodeboronation, the cleavage of the carbon-boron bond. A comprehensive study analyzing the pH-rate profiles for the protodeboronation of a range of boronic acids revealed a dramatic difference in stability between vinylboronic acids and certain heteroaryl boronic acids. While vinylboronic acids undergo very slow protodeboronation, some heteroaryl boronic acids, such as 2-pyridyl and 5-thiazolyl boronic acids, are highly susceptible to this degradation pathway, exhibiting rapid decomposition.[1][2][3][4][5]
Quantitative Stability Comparison
The following table summarizes the stark contrast in stability, as measured by the half-life (t½) of the boronic acids under controlled conditions.
| Compound Class | Representative Compound | Condition | Half-life (t½) |
| Vinylboronic Acid | Vinylboronic acid | pH 12, 70 °C | > 1 week |
| Heteroaryl Boronic Acid | 2-Pyridylboronic acid | pH 7, 70 °C | ≈ 25-50 seconds |
Data sourced from Cox, P. A. et al. J. Am. Chem. Soc. 2016, 138, 29, 9145–9157.[1][2][3][4][5]
This vast difference in stability, with vinylboronic acid being orders of magnitude more stable than 2-pyridylboronic acid, has significant implications for their use in synthesis. The rapid degradation of unstable heteroaryl boronic acids can lead to lower yields, the formation of impurities, and poor reproducibility.
Degradation Pathways and Mechanistic Insights
The primary mechanism of degradation for these boronic acids is protodeboronation, which can proceed through several pH-dependent pathways. For many heteroaryl boronic acids, the presence of the heteroatom can facilitate decomposition. In the case of 2-pyridyl boronic acid, the degradation is rapid at neutral pH and is proposed to proceed through the fragmentation of a zwitterionic intermediate.[1][4][5] In contrast, vinylboronic acids lack such a facile decomposition pathway, contributing to their enhanced stability.
Experimental Protocols
The stability of the boronic acids was quantified by monitoring their protodeboronation rates using Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol for Monitoring Protodeboronation by ¹H NMR Spectroscopy
-
Sample Preparation: A stock solution of the boronic acid (e.g., 50 mM) is prepared in a 1:1 mixture of an organic solvent (e.g., 1,4-dioxane) and an aqueous buffer of a specific pH.
-
NMR Analysis: The reaction is monitored in situ by acquiring ¹H NMR spectra at regular time intervals at a constant temperature (e.g., 70 °C).
-
Data Acquisition: The disappearance of the signals corresponding to the boronic acid and the appearance of signals for the protodeboronated product are integrated.
-
Kinetic Analysis: The pseudo-first-order rate constant (k_obs_) for the protodeboronation is determined by plotting the natural logarithm of the concentration of the starting boronic acid versus time. The half-life (t½) is then calculated using the equation t½ = ln(2)/k_obs_.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar [semanticscholar.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Boroxines Emerge as a Viable Alternative to Boronic Acids in Synthesis
For researchers, scientists, and drug development professionals seeking to optimize synthetic routes, boroxines present a compelling alternative to the more commonly used boronic acids, particularly in palladium-catalyzed cross-coupling reactions. Offering advantages in stability and, in some cases, reactivity, boroxines are gaining traction as reliable reagents for the formation of carbon-carbon bonds.
Boronic acids have long been staples in organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, their inherent instability, including susceptibility to dehydration and protodeboronation, can lead to challenges in handling, storage, and reaction reproducibility. Boroxines, which are the cyclic anhydrides of three boronic acid molecules, offer a solution to some of these drawbacks. The equilibrium between boronic acids and boroxines is a well-established chemical principle, with the removal of water favoring the formation of the more stable boroxine ring.[1][2] This inherent stability can translate to a longer shelf-life and greater ease of handling, which is particularly advantageous in complex, multi-step syntheses.
Performance in Suzuki-Miyaura Cross-Coupling: A Data-Driven Comparison
The utility of boroxines as direct replacements for boronic acids in Suzuki-Miyaura cross-coupling reactions has been demonstrated in several studies. A key advantage that has been observed is an enhancement in reaction kinetics. For instance, in a study investigating the transmetalation step of the Suzuki-Miyaura reaction, the rate for a boroxine was found to be approximately 9.33 times faster than that of the corresponding arylboronic acid.[3] This suggests that for certain substrates, boroxines can lead to significantly shorter reaction times.
The following tables provide a summary of quantitative data from various studies, illustrating the performance of boroxines and boronic acids in Suzuki-Miyaura cross-coupling reactions. It is important to note that the data for boroxines and boronic acids are often from different studies and reaction systems, making a direct comparison challenging. However, the presented data showcases the general utility and effectiveness of both classes of reagents.
Table 1: Performance of Trimethylboroxine in a Suzuki-Miyaura Coupling Reaction [1]
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ | DME/H₂O (4:1) | 85 | 12 | 65 |
| 2 | K₂CO₃ | DME/H₂O (4:1) | 85 | 12 | 72 |
| 3 | Cs₂CO₃ | DME/H₂O (4:1) | 85 | 12 | 85 |
| 4 | K₃PO₄ | DME/H₂O (4:1) | 85 | 12 | 78 |
| 5 | Et₃N | DME/H₂O (4:1) | 85 | 12 | 45 |
Reaction conditions: 2-halo-1-methyl-1H-imidazo[4,5-b]pyridine with trimethylboroxine.
Table 2: Representative Yields for Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid [1]
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |
| 2 | 1-Bromonaphthalene | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 100 | 2 | 98 |
| 3 | 4-Chlorotoluene | Pd₂(dba)₃ (1) / XPhos (2) | K₃PO₄ | Dioxane | 110 | 18 | 92 |
Experimental Protocols
To provide a practical framework for researchers, the following are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions using both boroxines and boronic acids.
General Experimental Workflow for Comparing Reactivity
A general workflow for comparing the reactivity of a boronic acid and its corresponding boroxine in a cross-coupling reaction is outlined below. This systematic approach ensures a fair and accurate comparison of the two reagents.
Protocol for Suzuki-Miyaura Coupling with a Boroxine
This protocol is a representative example for a Suzuki-Miyaura cross-coupling reaction using a boroxine.
Materials:
-
Aryl halide (1.0 mmol)
-
Boroxine (e.g., trimethylboroxine, 0.4 mmol, providing 1.2 mmol of the methyl group)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., DME/H₂O 4:1, 5 mL)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon), add the aryl halide, palladium catalyst, and base.
-
Add the boroxine to the flask.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 85 °C).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
Protocol for Suzuki-Miyaura Coupling with a Boronic Acid
This protocol is a representative example for a Suzuki-Miyaura cross-coupling reaction using a boronic acid.
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., Na₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., Toluene/Ethanol/Water, 5 mL)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon), add the aryl halide, boronic acid, palladium catalyst, and base.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
Mechanistic Considerations
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The key step where the choice of boron reagent has a significant impact is the transmetalation. It is widely believed that for the transmetalation to occur, the boron atom needs to be activated by a base to form a more nucleophilic "ate" complex. In the case of boroxines, it is proposed that they hydrolyze in situ to the corresponding boronic acids, which then participate in the catalytic cycle. However, the observed faster reaction rates with boroxines in some instances suggest that the boroxine itself might participate directly in the transmetalation step, or that the in situ formation of the boronic acid from the more stable boroxine is highly efficient under the reaction conditions.
Conclusion
References
Safety Operating Guide
Navigating the Disposal of (2-Cyclohexylvinyl)boronic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other advanced scientific endeavors, the safe handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of (2-Cyclohexylvinyl)boronic acid, ensuring that laboratory practices align with safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
While this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, it is prudent to handle it with the care afforded to all laboratory chemicals.[1] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area to avoid inhalation of any dust. In case of contact, wash skin with soap and water, and for eye contact, rinse with plenty of water.[1]
Summary of Key Disposal and Safety Information
The following table summarizes the critical information for the safe disposal of this compound.
| Parameter | Guideline | Citation |
| Waste Classification | Not considered hazardous by OSHA 2012 HCS. However, it is best practice to treat as chemical waste. | [1] |
| Primary Disposal Route | Collection for disposal by a licensed hazardous waste facility. | [2] |
| Drain Disposal | Not recommended unless neutralized and permitted by local regulations. | |
| Personal Protective Equipment | Safety glasses, chemical-resistant gloves, lab coat. | [2] |
| Spill Cleanup | Mechanically take up spills to avoid creating dust and place in a suitable container for disposal. | |
| Incompatible Materials | Strong oxidizing agents. | [1] |
Experimental Protocol: Neutralization and Disposal
For laboratories where neutralization of small quantities of boronic acid waste is a standard and permitted procedure, the following protocol, adapted from general acid neutralization guidelines, can be employed. This should be performed in a chemical fume hood.
Materials:
-
This compound waste
-
Sodium bicarbonate (baking soda) or other mild base
-
pH paper or pH meter
-
Stir bar and stir plate
-
Appropriate beakers or flasks
-
Deionized water
Procedure:
-
Dilution: If the waste is in a concentrated solution, dilute it with a large volume of water in a suitable container. For solid waste, dissolve it in water.
-
Neutralization: Slowly add a mild base, such as sodium bicarbonate, to the solution while stirring continuously.[3] Boronic acids are weak acids, so a mild base is sufficient and safer than a strong base.[3]
-
Monitor pH: Periodically check the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base in small increments until the pH is neutral (approximately 7.0).[3]
-
Disposal of Neutralized Solution: Once neutralized, and if in accordance with local wastewater regulations, the solution may be further diluted with copious amounts of water and flushed down the drain. If local regulations prohibit this, or if the solution contains other hazardous materials, it must be collected as hazardous waste.
-
Container Rinsing: Any container that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and associated contaminated materials.
Caption: Disposal decision workflow for this compound.
By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
